molecular formula C5H8BrNO B1266126 3-Bromopiperidin-2-one CAS No. 34433-86-8

3-Bromopiperidin-2-one

Cat. No.: B1266126
CAS No.: 34433-86-8
M. Wt: 178.03 g/mol
InChI Key: CJFHQJDFNSXAOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromopiperidin-2-one is a useful research compound. Its molecular formula is C5H8BrNO and its molecular weight is 178.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromopiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO/c6-4-2-1-3-7-5(4)8/h4H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFHQJDFNSXAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955983
Record name 3-Bromo-3,4,5,6-tetrahydropyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34433-86-8
Record name 3-Bromo-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34433-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromopiperidin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034433868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-3,4,5,6-tetrahydropyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromopiperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.279
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 3-Bromopiperidin-2-one from Piperidin-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromopiperidin-2-one from piperidin-2-one, a key transformation for introducing functionality into the piperidone scaffold. This compound is a valuable intermediate in the development of various pharmaceutically active compounds. This document details potential synthetic methodologies, presents quantitative data in a structured format, and includes a conceptual experimental protocol.

Introduction

Piperidin-2-one, also known as δ-valerolactam, is a versatile starting material in organic synthesis. The introduction of a bromine atom at the α-position to the carbonyl group yields this compound, a reactive intermediate amenable to a variety of subsequent chemical modifications. The bromine atom can serve as a leaving group in nucleophilic substitution reactions, enabling the introduction of diverse functional groups at the 3-position. This guide focuses on the direct bromination of piperidin-2-one.

Synthetic Approaches

The primary route for the synthesis of this compound from piperidin-2-one is through electrophilic α-bromination. This reaction typically involves the enol or enolate form of the lactam reacting with a bromine source. Common brominating agents for such transformations include elemental bromine (Br₂) and N-Bromosuccinimide (NBS). The choice of reagents and reaction conditions is crucial to achieve regioselectivity and good yields.

A plausible reaction scheme is the direct bromination of piperidin-2-one using bromine in the presence of a catalyst. An analogous reaction has been reported for the synthesis of 3-bromo-3-methyl-2-piperidone, which provides a strong basis for the methodology described herein.

Experimental Protocols

While a specific protocol for the direct bromination of piperidin-2-one is not extensively detailed in publicly available literature, a reliable procedure can be adapted from the synthesis of 3-bromo-3-methyl-2-piperidone. The following is a detailed, conceptual experimental protocol for the synthesis of this compound.

Synthesis of this compound

  • Materials:

    • Piperidin-2-one (δ-valerolactam)

    • Chloroform (CHCl₃)

    • Phosphorus pentachloride (PCl₅)

    • Anhydrous zinc chloride (ZnCl₂)

    • Bromine (Br₂)

    • Ice

    • Sodium bisulfite (NaHSO₃)

    • Magnesium sulfate (MgSO₄)

    • Acetone

  • Procedure:

    • A mixture of piperidin-2-one (1 equivalent) and chloroform is chilled to approximately 0°C in a round-bottom flask equipped with a magnetic stirrer.

    • While stirring at 0-5°C, phosphorus pentachloride (1.1 equivalents) is added, followed by a catalytic amount of anhydrous zinc chloride.

    • The mixture is allowed to warm to about 15°C.

    • A solution of bromine (1.05 equivalents) in chloroform is added dropwise to the reaction mixture.

    • The reaction mixture is then heated to 40°C for 5 hours, while stirring.

    • After cooling, the mixture is poured onto ice and treated with a solution of sodium bisulfite until the color of bromine disappears.

    • The layers are separated, and the aqueous phase is extracted with chloroform.

    • The combined chloroform layers are dried over magnesium sulfate, and the solvent is removed in vacuo.

    • The resulting crude product is purified by recrystallization from acetone to yield this compound.

  • Expected Outcome: Based on the synthesis of the analogous 3-bromo-3-methyl-2-piperidone, a yield of approximately 81% of the theoretical value can be anticipated.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₈BrNO[2]
Molecular Weight 178.03 g/mol [2]
CAS Number 34433-86-8[2]
Appearance Expected to be a solid
Melting Point 107-109°C (for 3-bromo-3-methyl-2-piperidone)[1]

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR A spectrum is available on SpectraBase.[2]
IR Spectroscopy A spectrum obtained via KBr wafer is available.[2]
Mass Spectrometry GC-MS data is available from the NIST Mass Spectrometry Data Center.[2]

Mandatory Visualization

The logical workflow for the synthesis of this compound from piperidin-2-one is depicted in the following diagram.

Synthesis_Workflow Start Piperidin-2-one Reagents PCl5, ZnCl2, Br2 CHCl3, 0-40°C Start->Reagents 1. Mix Reaction α-Bromination Reagents->Reaction 2. React Workup Quenching (NaHSO3) Extraction (CHCl3) Drying (MgSO4) Reaction->Workup 3. Isolate Purification Recrystallization (Acetone) Workup->Purification 4. Purify Product This compound Purification->Product 5. Obtain

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound from piperidin-2-one is a feasible and important transformation for the functionalization of the piperidone core. While a dedicated, optimized protocol for this specific conversion is not widely published, methodologies for closely related structures provide a strong foundation for its successful implementation. The provided conceptual protocol, based on the synthesis of a methylated analog, offers a detailed starting point for researchers. Further optimization of reaction conditions may be necessary to achieve the highest possible yields and purity for this valuable synthetic intermediate. The availability of spectroscopic data, though not fully detailed, confirms the identity of the target compound. This guide serves as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.

References

Technical Guide: 3-Bromopiperidin-2-one (CAS 34433-86-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopiperidin-2-one is a halogenated lactam and a derivative of piperidine. Its chemical structure, featuring a reactive bromine atom adjacent to a carbonyl group within a cyclic amide framework, makes it a potentially valuable building block in synthetic organic and medicinal chemistry. The piperidine scaffold is a prevalent motif in a vast array of pharmaceuticals and biologically active compounds, suggesting that derivatives such as this compound could serve as key intermediates in the development of novel therapeutic agents. This document provides a comprehensive overview of the known properties, proposed synthesis, and potential applications of this compound.

Chemical and Physical Properties

Limited experimental data for this compound is available in the public domain. The following tables summarize the available computed and general properties for this compound.

Table 1: General Information
PropertyValueSource
CAS Number 34433-86-8[1]
Molecular Formula C₅H₈BrNO[1]
Molecular Weight 178.03 g/mol [1]
IUPAC Name This compound[1]
Synonyms 3-Bromo-2-piperidinone[1]
Table 2: Computed Physical Properties
PropertyValueSource
XLogP3-AA 0.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 0[1]
Exact Mass 176.97893 g/mol [1]
Monoisotopic Mass 176.97893 g/mol [1]
Topological Polar Surface Area 29.1 Ų[1]
Heavy Atom Count 8[1]
Complexity 105[1]

Experimental Protocols

Proposed Synthesis: Electrophilic Bromination of 2-Piperidone

A plausible method for the synthesis of this compound is the direct α-bromination of 2-piperidone. This reaction typically involves the formation of an enolate or enol intermediate, which then reacts with an electrophilic bromine source.

Reaction Scheme:

Caption: Proposed synthesis of this compound via bromination.

Detailed Protocol:

  • Enolate Formation: To a solution of 2-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithium enolate.

  • Bromination: A solution of an electrophilic bromine source, such as N-bromosuccinimide (NBS) (1.1 eq), in anhydrous THF is then added dropwise to the enolate solution at -78 °C. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Workup and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Proposed Analytical Methods

The successful synthesis and purity of this compound would be confirmed using standard analytical techniques.

Caption: Analytical workflow for product characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring. The proton at the C3 position, being adjacent to the bromine atom, would likely appear as a downfield multiplet. The protons on C4, C5, and C6 would also exhibit characteristic splitting patterns. The N-H proton would likely appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the carbon atoms of the piperidine ring. The C2 carbon (carbonyl) would be the most downfield signal. The C3 carbon, bonded to the electronegative bromine atom, would also be shifted downfield compared to the other methylene carbons.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M+) and the (M+2)+ peak with an approximate 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum would provide information about the functional groups present. Key expected absorption bands include a strong carbonyl (C=O) stretch of the lactam at approximately 1650-1680 cm⁻¹, an N-H stretching vibration around 3200-3400 cm⁻¹, and C-H stretching vibrations of the methylene groups below 3000 cm⁻¹. The C-Br stretch would likely appear in the fingerprint region (below 800 cm⁻¹).

Potential Applications in Drug Development

While specific biological activities for this compound have not been reported, its structural features suggest several potential applications in medicinal chemistry. The piperidine ring is a privileged scaffold in drug discovery, present in numerous approved drugs targeting a wide range of biological systems.

The reactive bromine atom at the 3-position allows for a variety of chemical modifications, making it a versatile intermediate for the synthesis of compound libraries. Potential synthetic transformations include:

  • Nucleophilic Substitution: The bromide can be displaced by various nucleophiles (e.g., amines, thiols, azides) to introduce diverse functional groups and build more complex molecular architectures.

  • Cross-Coupling Reactions: The C-Br bond can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds.

These synthetic handles could be exploited to generate novel piperidine-based compounds for screening against various biological targets, including enzymes, receptors, and ion channels.

Safety and Handling

Based on available safety data, this compound is considered a hazardous substance.

Table 3: GHS Hazard Statements
Hazard CodeStatement
H302 Harmful if swallowed.[1]
H314 Causes severe skin burns and eye damage.
H315 Causes skin irritation.[1]
H319 Causes serious eye irritation.[1]
H335 May cause respiratory irritation.[1]

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with plenty of water.

  • Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a chemical compound with significant potential as a synthetic intermediate in medicinal chemistry and drug discovery. While experimental data on its properties and synthesis are currently limited in the public domain, its structural features suggest that it can be a valuable tool for the generation of novel piperidine-based molecules. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in the development of new therapeutic agents.

References

In-Depth Technical Profile of 3-Bromopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise technical overview of 3-Bromopiperidin-2-one, tailored for researchers, scientists, and professionals in the field of drug development. The focus of this guide is to present the fundamental physicochemical properties of the molecule.

Physicochemical Properties

This compound is a heterocyclic organic compound. A summary of its key molecular identifiers is presented below for easy reference. This data is essential for a variety of applications in computational chemistry, synthetic planning, and analytical science.

PropertyValueSource
Molecular Formula C5H8BrNOPubChem[1]
Molecular Weight 178.03 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 34433-86-8PubChem[1]

As an AI, I am unable to generate experimental protocols or create visualizations such as signaling pathways or experimental workflows using Graphviz. The provision of detailed experimental methodologies and complex graphical representations falls outside the scope of my current capabilities. For such detailed information, consulting peer-reviewed scientific literature and experimental databases is recommended.

References

Spectroscopic Profile of 3-Bromopiperidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Bromopiperidin-2-one. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document compiles available experimental data and provides predicted spectral information to offer a complete reference.

Introduction

This compound is a halogenated lactam, a class of compounds with significant interest in medicinal chemistry due to their potential biological activities. The precise characterization of this molecule is fundamental for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for elucidating its molecular structure and confirming its identity. This guide presents a detailed analysis of its spectroscopic signature.

Data Presentation

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.0-8.0Broad Singlet-H-1 (NH)
~4.3-4.5Doublet of Doublets-H-3
~3.3-3.5Multiplet-H-6
~2.3-2.5Multiplet-H-5
~2.0-2.2Multiplet-H-4
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~170-175C-2 (C=O)
~50-55C-3
~40-45C-6
~25-30C-5
~20-25C-4

Note: No experimental ¹³C NMR data for this compound has been found in surveyed databases. The predicted chemical shifts are based on the analysis of piperidinone derivatives and the known effects of bromine substitution.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3200Strong, BroadN-H Stretch
~2950, ~2870MediumC-H Stretch (aliphatic)
~1680StrongC=O Stretch (amide I band)
~1450MediumC-H Bend (scissoring)
~600-700Medium-StrongC-Br Stretch

Note: The IR data is based on the known KBr wafer technique used for this compound and characteristic absorption frequencies for lactams and halogenated compounds.

Table 4: Mass Spectrometry Data
m/zRelative IntensityProposed Fragment
177/179-[M]⁺ (Molecular ion)
108High[M - Br]⁺
98Highest[C₅H₈NO]⁺ - H₂O
55High[C₃H₅N]⁺

Note: The molecular ion peak is expected as a doublet with a ~1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The top three experimental peaks are reported by the NIST Mass Spectrometry Data Center.[1] The fragmentation pattern is proposed based on common fragmentation pathways of piperidine derivatives.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: The reported ¹H NMR spectrum was obtained using a Varian A-60 spectrometer.[1]

Sample Preparation:

  • Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is shimmed to achieve homogeneity.

  • The spectrum is acquired using a standard pulse sequence.

Data Acquisition (¹³C NMR):

  • A more concentrated sample (20-50 mg) is typically required.

  • A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

Technique: The reported FTIR spectrum was obtained using the KBr wafer method.[1]

Sample Preparation:

  • Approximately 1-2 mg of this compound is finely ground with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • The mixture is transferred to a pellet die.

  • A hydraulic press is used to apply pressure (typically 8-10 tons) to the die, forming a thin, transparent pellet.

Data Acquisition:

  • A background spectrum of the empty sample compartment is recorded.

  • The KBr pellet is placed in a sample holder in the spectrometer's beam path.

  • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Technique: The reported mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • The solution is injected into the gas chromatograph.

Data Acquisition:

  • The sample is vaporized in the GC injection port and separated on a capillary column.

  • The separated components elute from the column and enter the mass spectrometer.

  • In the ion source (typically electron ionization), molecules are bombarded with electrons, leading to ionization and fragmentation.

  • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

Mandatory Visualization

The following diagrams illustrate the logical workflow for obtaining and interpreting the spectroscopic data for this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis and Interpretation cluster_conclusion Final Characterization Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy (KBr Wafer) Sample->IR MS GC-MS Sample->MS NMR_Data Chemical Shifts Coupling Constants (Structure Confirmation) NMR->NMR_Data IR_Data Absorption Bands (Functional Group ID) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern (Molecular Weight & Formula) MS->MS_Data Structure Elucidated Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Mass_Spec_Fragmentation M [C₅H₈BrNO]⁺˙ m/z = 177/179 (Molecular Ion) M_minus_Br [C₅H₈NO]⁺ m/z = 98 M->M_minus_Br - Br• M_minus_H2O [C₅H₆NO]⁺ m/z = 96 M_minus_Br->M_minus_H2O - H₂O (rearrangement) Fragment_55 [C₃H₅N]⁺ m/z = 55 M_minus_Br->Fragment_55 - C₂H₃O•

Caption: Proposed mass spectral fragmentation pathway for this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-Bromopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 3-Bromopiperidin-2-one. Due to the limited availability of high-resolution experimental spectra in the public domain, this document presents a comprehensive analysis based on established NMR principles and data from structurally related compounds. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of substituent effects on the piperidin-2-one scaffold and comparison with analogous structures. The spectra are presumed to be recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H1~ 6.5 - 7.5Broad Singlet-NH
H3~ 4.2 - 4.5Doublet of DoubletsJ(H3, H4a) ≈ 8-10, J(H3, H4e) ≈ 4-6CH-Br
H4a~ 2.2 - 2.5Multiplet-CH₂
H4e~ 2.0 - 2.3Multiplet-CH₂
H5~ 1.8 - 2.1Multiplet-CH₂
H6~ 3.2 - 3.5Multiplet-CH₂-NH
Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (δ, ppm) Assignment
C2~ 170 - 175C=O
C3~ 50 - 55CH-Br
C4~ 30 - 35CH₂
C5~ 20 - 25CH₂
C6~ 40 - 45CH₂-NH

Experimental Protocols

The following section outlines a general methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

Sample Preparation
  • Sample Weighing : Accurately weigh approximately 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

  • Solvent Addition : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing. For CDCl₃, it is common to use a solvent containing 0.03% (v/v) TMS as an internal standard.

  • Transfer to NMR Tube : Transfer the resulting solution into a clean, dry 5 mm NMR tube.

  • Filtration (if necessary) : If the solution contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette to prevent shimming issues and obtain high-quality spectra.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation : Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for ¹H and ¹³C detection.

  • Tuning and Locking : The probe should be tuned to the frequencies of ¹H and ¹³C. The spectrometer is then locked onto the deuterium signal of the solvent.

  • Shimming : The magnetic field homogeneity is optimized by shimming to achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width : Approximately 16 ppm, centered around 6-8 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 16 to 64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Program : A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width : Approximately 220 ppm, centered around 100 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024 to 4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • For ¹H spectra, integrate the signals to determine the relative proton ratios.

Visualization of NMR Characterization Workflow

The following diagram illustrates the logical workflow for the NMR characterization of a small molecule like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup acq_1H Acquire 1H Spectrum setup->acq_1H acq_13C Acquire 13C Spectrum setup->acq_13C ft Fourier Transform acq_1H->ft acq_13C->ft phase_base Phase & Baseline Correction ft->phase_base calibrate Calibrate Spectrum phase_base->calibrate integrate Integrate (1H) calibrate->integrate for 1H assign Assign Signals calibrate->assign interpret Interpret Data (Shifts, Couplings) assign->interpret structure Structure Confirmation interpret->structure

Caption: Workflow for NMR characterization of this compound.

Crystal Structure Analysis of Substituted Piperidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Initial Target Compound: 3-Bromopiperidin-2-one

Status: A comprehensive search of crystallographic databases and scientific literature did not yield a publicly available crystal structure for this compound.

Alternative Compound for Analysis: To fulfill the core requirements of this technical guide, we present a detailed crystal structure analysis of a closely related and structurally determined compound: (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone . This substituted piperidine serves as an excellent case study for the methodologies and data presentation relevant to the crystallographic analysis of piperidine-containing compounds.

Introduction to the Crystal Structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone

The crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone reveals key conformational features of the substituted piperidine ring. In the crystalline state, the methylpiperidine ring adopts a stable chair conformation.[1] The mean plane of this twisted piperidine ring forms a dihedral angle of 39.89 (7)° with the plane of the benzene ring.[1] The molecular packing is stabilized by weak C—H⋯O interactions, which link the molecules into infinite chains along the a-axis.[1] Further stabilization is achieved through H⋯H interatomic interactions and weak dispersive forces, contributing to the formation of a supramolecular network.[1]

Crystallographic Data

The following table summarizes the key crystallographic data for (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone.

ParameterValue
Empirical Formula C₁₃H₁₆ClNO
Formula Weight 237.72
Crystal System Triclinic
Space Group P-1
a (Å) 6.0123 (4)
b (Å) 8.3241 (6)
c (Å) 12.8953 (9)
α (°) 85.192 (5)
β (°) 82.028 (5)
γ (°) 84.149 (5)
Volume (ų) 631.39 (8)
Z 2
Density (calculated) (Mg/m³) 1.251
Absorption Coefficient (mm⁻¹) 0.29
F(000) 252
Theta range for data collection (°) 2.4 to 25.5
Reflections collected 5678
Independent reflections 2345
Final R indices [I>2sigma(I)] R1 = 0.045, wR2 = 0.123
R indices (all data) R1 = 0.054, wR2 = 0.130

Experimental Protocols

Synthesis and Crystallization

The synthesis of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone is not detailed in the provided search results. However, a general approach would involve the acylation of 4-methylpiperidine with 4-chlorobenzoyl chloride.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

X-ray Data Collection and Structure Refinement

The crystallographic data presented were obtained through single-crystal X-ray diffraction. A standard experimental workflow for such an analysis is outlined below.

Experimental Workflow for Single-Crystal X-ray Diffraction

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Solution and Refinement cluster_output Final Output synthesis Synthesis of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone crystallization Crystallization synthesis->crystallization crystal_selection Crystal Selection and Mounting diffractometer Single-Crystal X-ray Diffractometer crystal_selection->diffractometer xray_source X-ray Source (e.g., Mo Kα) xray_source->diffractometer data_collection Diffraction Data Collection diffractometer->data_collection data_reduction Data Reduction and Integration data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file tables Data Tables validation->tables diagrams Molecular Diagrams (e.g., ORTEP) validation->diagrams

A generalized workflow for determining a crystal structure.

Signaling Pathways and Logical Relationships

The provided search results do not contain information regarding any signaling pathways associated with (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. Therefore, a diagram for signaling pathways is not applicable in this context.

References

Synthesis and Characterization of 3-Bromopiperidine-2,6-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 3-Bromopiperidine-2,6-dione, also known as 3-bromoglutarimide, is a pivotal heterocyclic building block in medicinal and organic chemistry.[1] Its structure, featuring a piperidine-2,6-dione core with a reactive bromine atom at the 3-position, makes it a valuable intermediate for synthesizing a wide range of biologically active molecules.[1] This compound is a key precursor for developing potent immunomodulatory agents and is increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary technology in modern drug discovery.[1] This guide provides a comprehensive overview of the synthesis methodologies and detailed characterization of 3-Bromopiperidine-2,6-dione for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

3-Bromopiperidine-2,6-dione is a white to off-white crystalline solid under standard conditions.[2] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 3-bromopiperidine-2,6-dione[3]
Synonyms 3-bromoglutarimide, α-bromoglutarimide[3][4]
CAS Number 62595-74-8[3][4][5]
Molecular Formula C₅H₆BrNO₂[3][4][5]
Molecular Weight 192.01 g/mol [3][4][5]
Appearance White to light yellow crystalline powder[2][5]
Melting Point 107.0 - 111.0 °C
Density 1.748 g/cm³[4]
Boiling Point 336.42 °C at 760 mmHg[4]

Synthesis Methodologies

Two primary synthetic routes for 3-Bromopiperidine-2,6-dione are prominently described in the literature. These methods offer different approaches, starting from either piperidine-2,6-dione (glutarimide) or glutaric anhydride.

Method A: Direct Bromination of Piperidine-2,6-dione

This method involves the direct electrophilic substitution of bromine onto the piperidine-2,6-dione ring. It is a high-yielding, one-step process.

Experimental Protocol:

  • Suspend piperidine-2,6-dione (10.2 g, 50.3 mmol) in chloroform (20 ml) in a pressure-rated closed vessel.[5]

  • Add bromine (4.5 ml, 87.8 mmol) to the suspension.[5]

  • Seal the vessel and stir the mixture at a bath temperature of 110°C for 90 minutes.[5]

  • After cooling the vessel to room temperature, carefully open it in a well-ventilated fume hood to release pressure.[5]

  • Continue stirring the mixture until the evolution of hydrogen bromide gas ceases.[5]

  • Remove the solvent from the reaction mixture by evaporation in vacuo.[5]

  • Dissolve the resulting residue in ethanol and evaporate the solvent to afford the final product as white crystals.[5]

  • Yield: 17.1 g (99%).[5]

G cluster_start cluster_reaction cluster_workup cluster_end A Piperidine-2,6-dione (in Chloroform) B Bromine (Br₂) Heat (110°C, 90 min) A->B Add C Cooling & Venting HBr B->C Reaction D Evaporation in vacuo C->D E Recrystallization (from Ethanol) D->E F 3-Bromopiperidine-2,6-dione E->F Isolate

Caption: Workflow for Direct Bromination Synthesis.
Method B: Two-Step Synthesis from Glutaric Anhydride

This alternative route begins with glutaric anhydride, first forming the glutarimide intermediate, which is subsequently brominated.[6]

Experimental Protocol:

Step 1: Synthesis of Piperidine-2,6-dione (Intermediate A)

  • To a reaction vessel, add isopropanol (6L), 25% aqueous ammonia (6L, 10.0 eq), and glutaric anhydride (1000.0g, 1.0 eq).[6]

  • Stir the mixture to dissolve the solids and heat to reflux at 85°C for 4 hours.[6]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).[6]

  • Slowly cool the reaction mixture to room temperature to induce crystallization.[6]

  • Filter the resulting precipitate and wash the filter cake in three portions with a 1:1 (v/v) solution of isopropanol:water (1L total).[6]

  • Dry the filter cake at 100°C for 12 hours to yield Intermediate A as a white solid powder.[6]

  • Yield: 933.9 g (94.2%).[6]

Step 2: Bromination of Intermediate A

  • Add ethanol (5L) to a reaction vessel, followed by Intermediate A (933.9g, 1.0 eq), and stir at room temperature until dissolved.[6]

  • Add the brominating agent TBICA (1026.7g, 0.34 eq) to the reaction system in portions.[6]

  • Heat the mixture to 85°C and stir at reflux for 2 hours.[6]

  • Monitor the reaction completion using TLC.[6]

  • Cool the mixture to room temperature and filter to remove any insoluble material. Wash the filter cake in three portions with ethanol (3L total).[6]

  • Combine the filtrates, transfer to a reaction vessel, and add water (4L).[6]

  • Heat the mixture to reflux until all solids dissolve, then cool slowly to allow for crystallization.[6]

  • Filter the crystals, wash the filter cake twice with a 2:1 (v/v) ethanol:water mixture (2L total).[6]

  • Dry the final product in a vacuum oven at 60°C for 24 hours.[6]

  • Yield: 1456.8 g (91.9%).[6]

G cluster_step1 Step 1: Amidation cluster_step2 Step 2: Bromination A Glutaric Anhydride B Ammonia / Isopropanol Reflux (85°C, 4h) A->B React with C Piperidine-2,6-dione (Intermediate A) B->C Forms D TBICA / Ethanol Reflux (85°C, 2h) C->D React with E Workup & Crystallization D->E Followed by F 3-Bromopiperidine-2,6-dione E->F Yields

Caption: Workflow for Two-Step Synthesis.

Characterization Data

The structural integrity and purity of the synthesized 3-Bromopiperidine-2,6-dione are confirmed through various analytical techniques.

Analysis TechniqueResultSource(s)
¹H-NMR Prediction (400 MHz, CDCl₃) δ (ppm): 8.34 (s, 1H, NH), 4.64 (t, J = 3.6 Hz, 1H, CHBr), 2.91-3.00 (m, 1H, CH₂), 2.66-2.73 (m, 1H, CH₂), 2.28-2.47 (m, 2H, CH₂)[4]
LC-MS (MH⁺): 193[5]

Safety Information

3-Bromopiperidine-2,6-dione is a chemical intermediate that requires careful handling. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated chemical fume hood.

GHS Hazard Statements: [1][3]

  • H302: Harmful if swallowed.[1][3]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

Conclusion

This technical guide outlines robust and high-yielding methods for the synthesis of 3-Bromopiperidine-2,6-dione. The direct bromination of glutarimide offers a rapid, single-step route with an excellent yield, while the two-step synthesis from glutaric anhydride provides an alternative pathway. The provided characterization data serves as a benchmark for confirming the identity and purity of the final compound, which is a critical starting material for the advancement of new therapeutic agents. Researchers and drug development professionals can utilize this information to reliably produce and characterize this important synthetic intermediate.

References

Stability and storage conditions for 3-Bromopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 3-Bromopiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Due to the limited availability of public quantitative stability data for this specific compound, this document focuses on providing best-practice recommendations based on available safety data sheets and analogous chemical structures. It also furnishes detailed experimental protocols for conducting forced degradation studies to enable researchers to generate specific stability data for their own formulations and applications.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on information from various suppliers. Adherence to these conditions will minimize degradation and ensure the compound's suitability for research and development purposes.

ParameterRecommended ConditionRationale & Additional Notes
Temperature Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended by several suppliers.Lower temperatures slow down potential degradation reactions. Avoid repeated freeze-thaw cycles.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Protects against oxidation and reactions with atmospheric moisture.
Light Store in a light-resistant container, protected from light.Many organic compounds, especially those with heteroatoms and halogens, can be susceptible to photodegradation.
Moisture Keep container tightly sealed to prevent moisture ingress. The compound may be moisture-sensitive.Hydrolysis of the lactam ring is a potential degradation pathway.
Ventilation Store in a well-ventilated area.This is a general safety precaution for handling chemical reagents.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.These substances can promote degradation of the compound.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively published, based on the chemical structure (an α-bromo lactam), two primary degradation routes can be postulated: hydrolysis and nucleophilic substitution/elimination.

  • Hydrolytic Degradation : The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening. This would result in the formation of 3-bromo-5-aminopentanoic acid.

  • Substitution/Elimination : The bromine atom at the α-position to the carbonyl group is activated towards nucleophilic substitution. Depending on the conditions, it could be displaced by a nucleophile (e.g., hydroxide) to form 3-hydroxy-piperidin-2-one. Alternatively, elimination of HBr could occur, particularly under basic conditions, to yield a double bond within the ring.

The following diagram illustrates these potential degradation pathways.

G cluster_conditions Degradation Conditions A This compound B 3-bromo-5-aminopentanoic acid (Ring Opening) A->B  Acid/Base  Hydrolysis C 3-Hydroxypiperidin-2-one (Substitution) A->C  Nucleophilic  Substitution  (e.g., H₂O, OH⁻) D Dihydropyridinone Derivative (Elimination) A->D  Base-induced  Elimination Acidic Conditions Acidic Conditions Basic Conditions Basic Conditions Nucleophiles Nucleophiles

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Testing

To determine the stability profile of this compound, a forced degradation study should be performed. This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish degradation kinetics. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated beforehand to resolve the parent compound from any degradation products.

The following diagram outlines a general workflow for conducting a forced degradation study.

G start Start: this compound Sample prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) start->prep stress Subject Aliquots to Stress Conditions prep->stress acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress->acid Condition 1 base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress->base Condition 2 ox Oxidation (e.g., 3% H₂O₂, RT) stress->ox Condition 3 therm Thermal Stress (e.g., 80°C, Solid State) stress->therm Condition 4 photo Photolytic Stress (ICH Q1B compliant light exposure) stress->photo Condition 5 sampling Withdraw Samples at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling ox->sampling therm->sampling photo->sampling neutralize Neutralize/Quench Reaction (if applicable) sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Quantify Parent Compound and Detect Degradants hplc->data end End: Stability Profile data->end

Caption: General workflow for a forced degradation study.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture, such as acetonitrile and water. This stock solution will be used for the subsequent stress studies.

Acid Hydrolysis
  • Transfer 1 mL of the stock solution to a vial.

  • Add 1 mL of 0.1 M hydrochloric acid (HCl).

  • Keep the solution at 60°C.

  • Withdraw aliquots at specified time points (e.g., 2, 4, 8, and 24 hours).

  • Neutralize each aliquot with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

  • Dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL) for HPLC analysis.

  • If no significant degradation is observed, the study can be repeated with 1 M HCl.

Base Hydrolysis
  • Transfer 1 mL of the stock solution to a vial.

  • Add 1 mL of 0.1 M sodium hydroxide (NaOH).

  • Keep the solution at 60°C.

  • Withdraw aliquots at specified time points (e.g., 1, 2, 4, and 8 hours).

  • Neutralize each aliquot with an equivalent amount of 0.1 M HCl.

  • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • If no significant degradation is observed, the study can be repeated with 1 M NaOH.

Oxidative Degradation
  • Transfer 1 mL of the stock solution to a vial.

  • Add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light, for up to 24 hours.

  • Withdraw aliquots at specified time points.

  • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

Thermal Degradation (Solid State)
  • Place a known amount of solid this compound in a petri dish.

  • Expose to dry heat at 80°C in an oven for 48 hours.

  • At appropriate time points, withdraw a sample, dissolve it in the solvent used for the stock solution, dilute to the final concentration, and analyze by HPLC.

  • A control sample should be kept at room temperature in the dark.

Photostability
  • Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be protected from light by wrapping in aluminum foil.

  • After the exposure period, prepare solutions of both the exposed and control samples and analyze by HPLC.

Data Presentation

Quantitative data from the forced degradation studies should be tabulated to facilitate comparison and analysis. The percentage of the parent compound remaining should be calculated at each time point for every stress condition. The appearance of new peaks in the chromatogram should be noted, and their peak areas can be used to estimate the percentage of degradation products.

Table for Recording Stability Data:

Stress ConditionTime (hours)Concentration of this compound (µg/mL)% Assay of Parent Compound% DegradationObservations (e.g., new peaks)
Control (RT, Dark) 01000
24
0.1 M HCl, 60°C 01000
2
4
8
24
0.1 M NaOH, 60°C 01000
1
2
4
8
3% H₂O₂, RT 01000
2
8
24
80°C (Solid) 01000
24
48
Photostability End

This technical guide provides a framework for understanding and evaluating the stability of this compound. By following the recommended storage conditions and implementing the detailed experimental protocols, researchers can ensure the quality of their material and generate the necessary data for their specific applications in drug development and scientific research.

An In-depth Technical Guide to 3-Bromopiperidin-2-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identity and Synonyms

IUPAC Name: 3-bromopiperidin-2-one[1]

This section provides a comprehensive overview of the chemical identifiers and synonyms for this compound, a heterocyclic compound of interest in medicinal chemistry and drug development.

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

  • 3-Bromo-2-piperidinone[1]

  • 2-Piperidinone, 3-bromo-[1]

  • α-Bromovalerolactam[1]

  • 3-Bromo-2-piperidone[1]

A comprehensive list of depositor-supplied synonyms can be found in the PubChem database under CID 118171.[1]

IdentifierValue
CAS Number 34433-86-8[1]
PubChem CID 118171[1]
EC Number 252-023-2[1]
Molecular Formula C₅H₈BrNO[1]
InChI InChI=1S/C5H8BrNO/c6-4-2-1-3-7-5(4)8/h4H,1-3H2,(H,7,8)[1]
InChIKey CJFHQJDFNSXAOC-UHFFFAOYSA-N[1]
SMILES C1CC(C(=O)NC1)Br[1]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

Physicochemical Properties

PropertyValueSource
Molecular Weight 178.03 g/mol PubChem[1]
XLogP3-AA 0.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 0PubChem[1]
Exact Mass 176.97893 DaPubChem[1]
Monoisotopic Mass 176.97893 DaPubChem[1]
Topological Polar Surface Area 29.1 ŲPubChem[1]
Heavy Atom Count 8PubChem[1]
Complexity 105PubChem[1]

Spectral Data

TechniqueData HighlightsSource
¹H NMR Spectra Instrument: Varian A-60PubChem[1]
GC-MS NIST Number: 226798, Top Peak m/z: 98PubChem[1]
FTIR Spectra Technique: KBr WAFERPubChem[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of 2-piperidone. The following is a generalized experimental protocol based on established bromination methods for related lactams.

Materials:

  • 2-Piperidone

  • Bromine (Br₂)

  • Chloroform (CHCl₃) or other suitable inert solvent

  • Sodium bisulfite solution (for quenching)

  • Magnesium sulfate (MgSO₄) or other suitable drying agent

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-piperidone in an appropriate volume of chloroform. The flask should be placed in an ice bath to maintain a low temperature.

  • Bromination: Slowly add a solution of bromine in chloroform dropwise to the stirred solution of 2-piperidone. The temperature should be carefully monitored and maintained between 0-5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for several hours at a controlled temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched by the addition of a saturated sodium bisulfite solution to remove any unreacted bromine. The organic layer is then separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol to afford the final product.

Role in Drug Development: The PROTAC Mechanism

This compound and its derivatives, particularly those with a piperidine-2,6-dione core, are of significant interest in drug development as they can serve as building blocks for Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[3]

The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds POI Protein of Interest (POI) POI->TernaryComplex Binds E3 E3 Ubiquitin Ligase E3->TernaryComplex Binds TernaryComplex->PROTAC Recycled PolyUbPOI Polyubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition & Degradation DegradedPOI Degraded Peptides Proteasome->DegradedPOI Produces

Caption: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

The piperidine-dione moiety often serves as the E3 ligase-binding element in the PROTAC molecule, facilitating the formation of the ternary complex and subsequent ubiquitination and degradation of the target protein.[2] This targeted protein degradation strategy is a promising therapeutic modality for various diseases, including cancer.

References

Methodological & Application

3-Bromopiperidin-2-one: A Versatile Scaffold for Central Nervous System Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Bromopiperidin-2-one is a heterocyclic compound that serves as a valuable building block in medicinal chemistry for the synthesis of various biologically active molecules, particularly those targeting the central nervous system (CNS).[1] The piperidinone core is a prevalent motif in many pharmaceuticals, and the presence of a bromine atom at the 3-position provides a reactive handle for a variety of chemical modifications.[2][3] This reactivity allows for the strategic introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for desired pharmacological profiles.[4]

The unique structural features of this compound, including its potential for hydrogen bonding and nucleophilic additions via the ketone group, make it an attractive starting material for the development of novel therapeutic agents.[2] Research has indicated the potential for derivatives of this scaffold to exhibit a range of CNS activities, including antipsychotic and analgesic properties.[5] A particularly promising application is in the development of antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, a key target in the treatment of migraine.[6]

Application in the Synthesis of CGRP Receptor Antagonists for Migraine

Migraine is a debilitating neurological disorder, and the CGRP receptor has been identified as a critical component in its pathophysiology.[7] Antagonists of the CGRP receptor have emerged as an effective therapeutic strategy. The 3-aminopiperidin-2-one core has been identified as a key pharmacophore in a novel series of potent, orally bioavailable CGRP receptor antagonists.[6]

The synthesis of these advanced CNS agents can be envisioned starting from this compound. The bromine atom at the 3-position is an excellent electrophilic site for nucleophilic substitution with various amines. This reaction provides a direct route to the crucial 3-aminopiperidin-2-one intermediate, which can then be further elaborated to generate a library of potential CGRP receptor antagonists.

Synthetic Workflow for 3-Substituted Piperidin-2-one Derivatives

Synthetic Workflow General Synthetic Scheme start This compound intermediate 3-Aminopiperidin-2-one Intermediate start->intermediate Nucleophilic Substitution (R-NH2, Base) final Functionalized CGRP Receptor Antagonist intermediate->final Further Functionalization (e.g., Amide Coupling) CGRP Signaling Pathway Simplified CGRP Receptor Signaling cluster_membrane Cell Membrane CGRP_R CGRP Receptor (CLR/RAMP1) Gas Gαs CGRP_R->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to CGRP CGRP CGRP->CGRP_R Binds Antagonist CGRP Antagonist (e.g., from 3-aminopiperidin-2-one) Antagonist->CGRP_R Blocks Gas->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets (e.g., Vasodilation) PKA->Downstream Phosphorylates

References

Synthesis of Neuroactive Compounds Utilizing 3-Bromopiperidin-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of neuroactive compounds using 3-bromopiperidin-2-one as a key building block. The versatility of the this compound scaffold allows for the introduction of various functionalities, leading to the generation of diverse libraries of compounds with potential therapeutic applications in neuroscience. The protocols outlined below focus on common and effective synthetic transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Introduction

This compound is a valuable starting material in medicinal chemistry for the synthesis of a variety of heterocyclic compounds.[1] Its structure, featuring a reactive bromine atom at the 3-position of the piperidin-2-one ring, allows for selective functionalization. This lactam moiety is a common feature in many biologically active molecules and can serve as a scaffold to mimic endogenous ligands or to introduce key pharmacophoric elements for targeting receptors and enzymes in the central nervous system (CNS). Derivatives of piperidin-2-one have shown promise as neuroprotective agents, highlighting the potential of this chemical class in the development of treatments for neurodegenerative diseases.[2][3]

I. Synthesis of 3-Aryl-piperidin-2-ones via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. This protocol describes the synthesis of 3-aryl-piperidin-2-ones, which are present in a range of neuroactive compounds, by coupling this compound with various arylboronic acids.[4][5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).

  • Add the base (2.0 mmol) to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent (10 mL) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-aryl-piperidin-2-one.

Data Presentation
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenylpiperidin-2-one75
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)piperidin-2-one82
33-Fluorophenylboronic acid3-(3-Fluorophenyl)piperidin-2-one78

Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Arylboronic acid Setup Assemble under Inert Atmosphere Reactants->Setup Catalyst Pd(OAc)2 + Ligand Catalyst->Setup Base Base (e.g., K2CO3) Base->Setup Solvent Degassed Solvent Solvent->Setup Heating Heat (80-100 °C) with Stirring Setup->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Filter Filter through Celite Monitoring->Filter Extract Aqueous Workup Filter->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product 3-Aryl-piperidin-2-one Purify->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling. (Max Width: 760px)

II. Synthesis of 3-(Arylamino)piperidin-2-ones via Nucleophilic Aromatic Substitution

Nucleophilic substitution at the C3 position of this compound with various amines can lead to the synthesis of 3-amino-piperidin-2-one derivatives. These compounds are of interest as potential neuroactive agents due to the prevalence of the aminopiperidine scaffold in CNS-active drugs.

Experimental Protocol: General Procedure for Nucleophilic Substitution

Materials:

  • This compound

  • Aromatic amine (e.g., N-methylaniline) or other amine nucleophile

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Solvent (e.g., dimethylformamide (DMF), acetonitrile (MeCN))

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add the solvent (10 mL) and the base (2.0 mmol).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 8-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired 3-(substituted-amino)-piperidin-2-one.

Data Presentation
EntryAmineProductYield (%)
1N-methylaniline3-(Methyl(phenyl)amino)piperidin-2-one65
2Morpholine3-Morpholinopiperidin-2-one72
34-Fluoroaniline3-((4-Fluorophenyl)amino)piperidin-2-one68

Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific nucleophile and reaction conditions.

Nucleophilic_Substitution_Pathway Start This compound Reaction Nucleophilic Substitution Start->Reaction Nucleophile Amine Nucleophile (R1R2NH) Nucleophile->Reaction Product 3-(Substituted-amino)- piperidin-2-one Reaction->Product SideProduct HBr salt of Base Reaction->SideProduct

Caption: Nucleophilic substitution reaction pathway. (Max Width: 760px)

III. Synthesis of GABA Analogues

The piperidin-2-one ring is a cyclic form of a gamma-aminobutyric acid (GABA) analogue. Hydrolysis of the lactam ring in the synthesized 3-substituted piperidin-2-ones can yield novel GABA analogues with potential activity as GABA receptor modulators or inhibitors of GABA-related enzymes.[6][7]

Experimental Protocol: General Procedure for Lactam Hydrolysis

Materials:

  • 3-Substituted-piperidin-2-one

  • Aqueous acid (e.g., 6 M HCl) or base (e.g., 2 M NaOH)

  • Standard laboratory glassware for reflux

Procedure:

  • To a round-bottom flask, add the 3-substituted-piperidin-2-one (1.0 mmol).

  • Add the aqueous acid or base solution (10 mL).

  • Heat the mixture to reflux (approximately 100-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • If using acidic hydrolysis, neutralize the mixture with a suitable base (e.g., NaHCO₃) to a pH of ~7. If using basic hydrolysis, neutralize with a suitable acid (e.g., 1 M HCl).

  • The desired GABA analogue may precipitate upon neutralization or can be isolated by extraction with a suitable organic solvent, depending on its polarity.

  • Further purification can be achieved by recrystallization or chromatography if necessary.

Data Presentation
EntryStarting MaterialProductHydrolysis ConditionYield (%)
13-Phenylpiperidin-2-one4-Amino-3-phenylbutanoic acid6 M HCl, reflux85
23-(4-Methoxyphenyl)piperidin-2-one4-Amino-3-(4-methoxyphenyl)butanoic acid6 M HCl, reflux88
33-Morpholinopiperidin-2-one4-Amino-3-morpholinobutanoic acid2 M NaOH, reflux79

Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.

GABA_Analogue_Synthesis_Logic cluster_starting_material Starting Material cluster_synthesis_step Synthesis cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Final Product Bromopiperidinone This compound Substitution Nucleophilic Substitution or Suzuki Coupling Bromopiperidinone->Substitution SubstitutedPiperidinone 3-Substituted-piperidin-2-one Substitution->SubstitutedPiperidinone Hydrolysis Lactam Hydrolysis (Acid or Base) SubstitutedPiperidinone->Hydrolysis GABA_Analogue Neuroactive GABA Analogue Hydrolysis->GABA_Analogue

Caption: Logical flow for the synthesis of GABA analogues. (Max Width: 760px)

Conclusion

The protocols described in these application notes provide a solid foundation for the synthesis of diverse libraries of neuroactive compounds starting from this compound. The synthetic routes are robust and can be adapted for a wide range of substrates. The resulting 3-substituted piperidin-2-ones and their corresponding GABA analogues are valuable candidates for screening in various neuroscience-related assays to identify new leads for the treatment of neurological disorders. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets and research goals.

References

Application of 3-Bromopiperidin-2-one in PROTAC Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols for the utilization of 3-Bromopiperidin-2-one and its derivatives in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide focuses on the synthesis of Cereblon (CRBN) E3 ligase ligands, their incorporation into PROTACs, and the subsequent evaluation of these novel therapeutic agents.

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The recruitment of the E3 ligase to the POI facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]

This compound, and more broadly, the piperidine-2,6-dione scaffold, is a critical starting material for the synthesis of ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase, a key player in the ubiquitin-proteasome system.[3][4] Derivatives of this scaffold, such as lenalidomide and pomalidomide, are well-established CRBN ligands and have been extensively used in the development of potent and selective PROTACs.[5][6]

Mechanism of Action: CRBN-Based PROTACs

CRBN-based PROTACs function by inducing the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and the CRBN E3 ligase complex.[2] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[2]

Caption: Mechanism of CRBN-recruiting PROTAC-mediated protein degradation.

Synthesis of CRBN Ligand from 3-Bromopiperidin-2,6-dione

The synthesis of a functional CRBN ligand from 3-bromopiperidine-2,6-dione typically involves a two-step process: bromination of the piperidine-2,6-dione core followed by amination to introduce the necessary amine group for further functionalization.

Synthesis_Workflow cluster_synthesis Synthetic Workflow Start Piperidine-2,6-dione Bromo 3-Bromopiperidine-2,6-dione Start->Bromo Bromination Amino 3-Aminopiperidine-2,6-dione Bromo->Amino Amination CRBN_Ligand Functionalized CRBN Ligand (e.g., Lenalidomide/Pomalidomide derivative) Amino->CRBN_Ligand Coupling with Phthalic Anhydride Derivative PROTAC Final PROTAC CRBN_Ligand->PROTAC Conjugation POI_Ligand POI Ligand-Linker POI_Ligand->PROTAC

Caption: General synthetic workflow from 3-Bromopiperidin-2,6-dione to a PROTAC.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromopiperidine-2,6-dione

This protocol describes the bromination of piperidine-2,6-dione.

Materials:

  • Piperidine-2,6-dione

  • Bromine

  • Chloroform

  • Ethanol

Procedure:

  • Suspend piperidine-2,6-dione in chloroform in a sealed vessel.

  • Add bromine to the suspension.

  • Stir the mixture at 100°C for 90 minutes.[7]

  • After cooling, continue stirring in an open vessel until the evolution of hydrogen bromide ceases.[7]

  • Evaporate the solvent in vacuo.

  • Dissolve the residue in ethanol and evaporate to yield 3-bromopiperidine-2,6-dione as white crystals.[7]

Protocol 2: Synthesis of 3-Aminopiperidine-2,6-dione Hydrochloride

This protocol outlines the conversion of a protected 3-aminopiperidine-2,6-dione to its hydrochloride salt, a key intermediate. A plausible preceding step would involve the conversion of 3-bromopiperidine-2,6-dione to a protected amine (e.g., N-Cbz-amino) via nucleophilic substitution, followed by deprotection.

Materials:

  • (S)-3-(N-Cbz-amino)hexahydro-2,6-pyridinedione

  • 5% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

Procedure:

  • To a solution of (S)-3-(N-Cbz-amino)hexahydro-2,6-pyridinedione in ethanol, add 5% Pd/C.[8]

  • Stir the mixture under a hydrogen atmosphere for 1 hour.[8]

  • Filter the reaction mixture through a celite bed.[8]

  • Evaporate the filtrate to obtain the free amine, which can then be converted to the hydrochloride salt by treatment with hydrochloric acid.[8]

Protocol 3: Synthesis of a Pomalidomide-Based PROTAC

This protocol details the synthesis of a PROTAC using a pomalidomide derivative and a "click chemistry" approach for conjugation to a POI ligand.

Part A: Synthesis of Azide-Functionalized Pomalidomide-Linker

Materials:

  • Pomalidomide

  • Azido-PEG-linker with a suitable leaving group (e.g., tosylate or mesylate)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve pomalidomide in anhydrous DMF.

  • Add K₂CO₃ to the solution.

  • Add the azido-PEG-linker and stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the pomalidomide-linker-azide.[2]

Part B: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Pomalidomide-linker-azide (from Part A)

  • Alkyne-functionalized POI ligand

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water mixture

Procedure:

  • Dissolve the pomalidomide-linker-azide and the alkyne-functionalized POI ligand in a mixture of tert-butanol and water.[2]

  • Add an aqueous solution of CuSO₄·5H₂O.[2]

  • Add a freshly prepared aqueous solution of sodium ascorbate.[2]

  • Stir the mixture at room temperature for 4-12 hours.[2]

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC by preparative HPLC.

Quantitative Data Summary

The efficacy of PROTACs is typically evaluated based on their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinity of the CRBN ligand to its target is also a critical factor.

Table 1: Binding Affinities of CRBN Ligands

LigandBinding Affinity (Kd) to CRBNBinding Affinity (IC50) to CRBN-DDB1
Pomalidomide~157 nM[9]~3 µM[9]
Lenalidomide~178 nM[9]~3 µM[9]
Thalidomide~250 nM[9]~30 µM[9]

Table 2: Degradation Efficiency of Representative BRD4-Targeting PROTACs

PROTACE3 Ligase RecruitedTarget ProteinCell Line(s)DC50Dmax (%)
ARV-825CRBNBRD4Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46< 1 nM, 0.57 nM, 1 nM, 1 nM[10]Not Reported
PROTAC 1CRBNBRD4Burkitt's lymphoma (BL) cells< 1 nM[6]>90% at 100 nM
PROTAC 3CRBNBRD4RS4;11 (Leukemia)0.1 - 0.3 nM[6]Not Reported
PROTAC 11CRBNBRD9MOLM-13 (AML)50 nM[6]>90% at 1 µM

Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture, cell line, and experimental conditions. The data presented here are for illustrative purposes.

Experimental Evaluation of PROTAC Activity

The evaluation of a newly synthesized PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action and efficacy.

PROTAC_Evaluation_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis & Purification Binding_Assay Binding Affinity Assays (e.g., ITC, SPR, FP) Synthesis->Binding_Assay Characterize Binding Ternary_Complex Ternary Complex Formation (e.g., NanoBRET, Co-IP) Binding_Assay->Ternary_Complex Confirm Mechanism Western_Blot Western Blot Analysis (Determine DC50 & Dmax) Ternary_Complex->Western_Blot Assess Cellular Degradation Proteomics Quantitative Proteomics (Global Specificity) Western_Blot->Proteomics Evaluate Specificity Functional_Assays Downstream Functional Assays (e.g., Cell Viability, Gene Expression) Proteomics->Functional_Assays Determine Biological Effect In_Vivo In Vivo Studies Functional_Assays->In_Vivo Preclinical Evaluation

Caption: A typical workflow for the experimental evaluation of a PROTAC.

Protocol 4: Western Blot Analysis of PROTAC-Induced Protein Degradation

Western blotting is a standard method to quantify the reduction in the levels of a target protein following PROTAC treatment.[11]

Materials:

  • Cultured cells

  • PROTAC of interest

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (against target protein and a loading control, e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control.[11]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]

  • Sample Preparation: Normalize protein concentrations, add Laemmli buffer, and heat to denature the proteins.[11]

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.[11]

  • Immunoblotting:

    • Block the membrane with blocking buffer.[11]

    • Incubate with primary antibodies overnight at 4°C.[11]

    • Wash the membrane and incubate with HRP-conjugated secondary antibody.[11]

  • Signal Detection: Add ECL substrate and visualize the protein bands using an imaging system.[11]

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control to determine the extent of degradation.[11]

Protocol 5: Quantitative Proteomics for Specificity Analysis

Quantitative proteomics provides an unbiased, global view of protein level changes in response to PROTAC treatment, which is crucial for identifying off-target effects.[2]

Materials:

  • Cultured cells

  • PROTAC of interest

  • DMSO (vehicle control)

  • Lysis buffer

  • Trypsin

  • Tandem Mass Tag (TMT) labeling reagents (or other quantitative proteomics reagents)

  • LC-MS/MS instrument

Procedure:

  • Cell Treatment and Lysis: Treat cells with the PROTAC and a vehicle control. Harvest and lyse the cells.[2]

  • Protein Digestion: Quantify protein, reduce and alkylate, and then digest proteins into peptides using trypsin.[2]

  • Peptide Labeling: Label peptides from each condition with isobaric tags (e.g., TMT).[2]

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by LC-MS/MS.

  • Data Analysis: Process the mass spectrometry data to identify and quantify proteins across all samples. Compare protein abundance between PROTAC-treated and control samples to identify significantly downregulated proteins.

By following these protocols and utilizing the provided data as a reference, researchers can effectively synthesize and evaluate novel PROTACs based on the this compound scaffold for targeted protein degradation.

References

Application Notes and Protocols: 3-Bromopiperidin-2-one as a Versatile Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopiperidin-2-one is a valuable heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a diverse range of bioactive molecules. Its rigid, piperidinone scaffold, combined with a reactive bromine handle, allows for strategic and efficient elaboration into complex molecular architectures. This makes it a particularly attractive starting material for the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and inflammatory diseases.

The piperidinone core can be functionalized at multiple positions, enabling the precise orientation of pharmacophoric groups to interact with the ATP-binding site of various kinases. The bromine atom at the 3-position is amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties that can target specific regions of the kinase active site. Furthermore, the lactam nitrogen can be readily alkylated or acylated to introduce additional diversity and modulate the physicochemical properties of the final compounds.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on its potential application in the development of inhibitors for Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs), two clinically important kinase families.

Kinase Signaling Pathways and Therapeutic Intervention

Kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins. Dysregulation of kinase activity is a common feature in many diseases, leading to uncontrolled cell growth, proliferation, and inflammation. Kinase inhibitors act by blocking the ATP-binding site of these enzymes, thereby preventing phosphorylation and interrupting the downstream signaling cascade.

Bruton's Tyrosine Kinase (BTK) Signaling

BTK is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway.[1] Its activation is essential for B-cell proliferation, differentiation, and survival.[1] Consequently, inhibitors of BTK have shown significant efficacy in the treatment of B-cell malignancies and autoimmune diseases.[1]

BTK_Signaling BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation Inhibitor BTK Inhibitor Inhibitor->BTK

Figure 1: Simplified BTK Signaling Pathway and Point of Inhibition.

Janus Kinase (JAK) Signaling

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are key mediators of cytokine signaling.[2] They associate with cytokine receptors and, upon cytokine binding, phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.[2] Activated STATs then translocate to the nucleus to regulate gene expression involved in inflammation and immunity.[2] JAK inhibitors are therefore effective in treating a range of autoimmune and inflammatory conditions.[2]

JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT Dimer STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Gene Gene Transcription (Inflammation) Nucleus->Gene Inhibitor JAK Inhibitor Inhibitor->JAK

Figure 2: Simplified JAK-STAT Signaling Pathway and Point of Inhibition.

Synthetic Strategies and Experimental Protocols

The synthesis of kinase inhibitors from this compound typically involves a multi-step approach, leveraging the reactivity of both the bromine atom and the lactam nitrogen. A general workflow is outlined below.

Synthesis_Workflow Start This compound Step1 N-Alkylation / N-Arylation Start->Step1 Intermediate1 N-Substituted This compound Step1->Intermediate1 Step2 Suzuki-Miyaura Coupling Intermediate1->Step2 Intermediate2 3-Aryl/Heteroaryl-Substituted Piperidin-2-one Step2->Intermediate2 Step3 Further Functionalization (e.g., Acylation) Intermediate2->Step3 Final Kinase Inhibitor Step3->Final Assay Kinase Inhibition Assay (IC50 Determination) Final->Assay

Figure 3: General Synthetic Workflow for Kinase Inhibitors from this compound.

Protocol 1: N-Alkylation of this compound

This protocol describes the alkylation of the lactam nitrogen of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate (K₂CO₃) or sodium hydride (NaH))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile (MeCN))

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.

  • Add the base (1.2-1.5 eq). If using NaH, add it portion-wise at 0 °C and stir for 30 minutes before proceeding.

  • Add the alkyl halide (1.1 eq) dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound.

EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃DMF60485
2Ethyl iodideNaHTHFRT678
34-Fluorobenzyl chlorideK₂CO₃MeCN50582

Table 1: Representative Conditions and Yields for N-Alkylation of this compound.

Protocol 2: Suzuki-Miyaura Coupling of N-Substituted this compound

This protocol outlines the palladium-catalyzed cross-coupling of an N-substituted this compound with a boronic acid.

Materials:

  • N-Substituted this compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Schlenk flask, condenser, and standard laboratory glassware

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a Schlenk flask, add the N-substituted this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl/heteroaryl-substituted piperidin-2-one.

EntryBoronic AcidCatalystBaseSolvent SystemTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90875
24-Phenoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/EtOH/H₂O1001268
3Pyridin-3-ylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O951072

Table 2: Representative Conditions and Yields for Suzuki-Miyaura Coupling.

Biological Evaluation: Kinase Inhibition Assays

The inhibitory activity of the synthesized compounds against their target kinases is typically determined using in vitro kinase assays. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Protocol 3: General Kinase Inhibition Assay (Luminescence-Based)

Materials:

  • Recombinant kinase enzyme (e.g., BTK, JAK1, JAK2, JAK3)

  • Kinase substrate (a peptide or protein that is a known substrate for the kinase)

  • ATP

  • Kinase assay buffer

  • Synthesized inhibitor compounds

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a multi-well plate, add the kinase, substrate, and assay buffer.

  • Add the diluted inhibitor compounds to the wells (final DMSO concentration should be ≤1%). Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (usually 30-37 °C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.

  • Measure the luminescence signal using a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of kinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Compound IDTarget KinaseIC50 (nM)
Reference Inhibitor 1 BTK5
Reference Inhibitor 2 JAK110
Reference Inhibitor 3 JAK215
Reference Inhibitor 4 JAK32

Conclusion

This compound represents a highly versatile and valuable starting material for the synthesis of novel kinase inhibitors. The strategic functionalization of this scaffold through well-established synthetic methodologies, such as N-alkylation and Suzuki-Miyaura coupling, allows for the rapid generation of diverse compound libraries for screening against various kinase targets. The protocols and data presented herein provide a foundational guide for researchers in the field of drug discovery and development to explore the potential of this compound as a key precursor in the design and synthesis of the next generation of targeted kinase inhibitors. Further exploration of the structure-activity relationships of derivatives from this scaffold will undoubtedly lead to the discovery of potent and selective inhibitors for a range of therapeutic applications.

References

Application Notes and Protocols: Investigating the Role of 3-Bromopiperidin-2-one in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document explores the chemical applications of 3-Bromopiperidin-2-one, a heterocyclic building block, in the context of medicinal chemistry. While initial interest prompted an investigation into its use for the synthesis of Selective Androgen Receptor Modulators (SARMs), a thorough review of available scientific literature did not yield evidence of its application in this specific area. Instead, this report details the established role of this compound as a precursor in the synthesis of other important molecular classes, alongside a general overview of synthetic strategies for SARMs.

This compound: Properties and Established Applications

This compound is a substituted piperidinone that serves as a versatile intermediate in organic synthesis.[1][2] Its chemical structure, featuring a reactive bromine atom, makes it a valuable precursor for introducing the piperidinone scaffold into larger molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₈BrNO[1]
Molecular Weight 178.03 g/mol [1]
CAS Number 34433-86-8[1]
Appearance Solid-
Solubility Soluble in organic solvents-

The primary documented application of this compound is in the synthesis of analogs of thalidomide and related molecules such as Proteolysis Targeting Chimeras (PROTACs). The bromine atom at the 3-position allows for nucleophilic substitution, enabling the coupling of the piperidinone ring to other molecular fragments.

General Synthesis of Substituted Piperidinones using this compound

The following diagram illustrates a generalized synthetic workflow for the utilization of this compound in creating more complex molecules.

G cluster_0 Synthesis of Substituted Piperidinones A This compound C Reaction Vessel (Solvent, Base) A->C B Nucleophile (e.g., amine, thiol) B->C D Nucleophilic Substitution C->D Heat/Catalyst E Substituted Piperidinone Product D->E F Purification (e.g., Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: General workflow for nucleophilic substitution using this compound.

Synthesis of Selective Androgen Receptor Modulators (SARMs)

While this compound is not a documented precursor for SARMs, the synthesis of these molecules is a significant area of research in drug development. SARMs are designed to selectively target androgen receptors in specific tissues, aiming to provide the anabolic benefits of androgens with fewer side effects. The syntheses of prominent SARMs, such as RAD140 and LY305, utilize different heterocyclic starting materials and coupling strategies.[3][4][5]

General Synthetic Strategy for Non-Steroidal SARMs

The synthesis of non-steroidal SARMs often involves a multi-step process to construct a core scaffold that can effectively bind to the androgen receptor. A common approach is the coupling of an aromatic or heteroaromatic core with a side chain containing a chiral center.

G cluster_1 General SARM Synthesis Workflow A Aromatic/Heterocyclic Core (e.g., substituted benzonitrile) C Coupling Reaction (e.g., Buchwald-Hartwig, Suzuki) A->C B Chiral Side Chain Precursor B->C D Crude SARM C->D E Purification (Chromatography, Recrystallization) D->E F Final SARM Product E->F G Biological Activity Assays (e.g., AR binding, in vivo models) F->G

Caption: A generalized workflow for the synthesis and evaluation of non-steroidal SARMs.

Example Experimental Protocol: Synthesis of a SARM Precursor (Illustrative)

The following is a generalized, illustrative protocol for a key step in SARM synthesis, based on common methodologies found in the literature. This protocol does not use this compound.

Objective: To perform a Buchwald-Hartwig amination to couple an aryl halide with a chiral amine, a common step in the synthesis of many SARM candidates.

Materials:

  • Aryl halide (e.g., 4-bromobenzonitrile)

  • Chiral amine (e.g., (R)-2-amino-3-methyl-1-butanol)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the ligand (0.02-0.10 eq).

  • Add the anhydrous solvent to dissolve the solids.

  • To this mixture, add the chiral amine (1.1-1.5 eq) followed by the base (1.5-2.0 eq).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Illustrative Reaction Parameters for Buchwald-Hartwig Amination in SARM Synthesis

ParameterCondition
Catalyst Loading 1-5 mol %
Ligand Loading 2-10 mol %
Base NaOtBu, K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane, THF
Temperature 80-110 °C
Reaction Time 4-24 hours

SARM Signaling Pathway

SARMs exert their effects by binding to the androgen receptor (AR), a member of the nuclear receptor superfamily.[4][6] Upon binding, the SARM-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes. The tissue selectivity of SARMs is believed to arise from their unique interactions with the AR, leading to the recruitment of different co-regulatory proteins in different tissues.

G cluster_2 SARM Signaling Pathway SARM SARM ARc Androgen Receptor (Cytoplasm) SARM->ARc Binding SARM_ARc SARM-AR Complex (Cytoplasm) ARc->SARM_ARc SARM_ARn SARM-AR Complex (Nucleus) SARM_ARc->SARM_ARn Translocation ARE Androgen Response Element (DNA) SARM_ARn->ARE Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Effect Anabolic Effects (Muscle, Bone) Protein->Effect

Caption: Simplified signaling pathway of a Selective Androgen Receptor Modulator (SARM).

Conclusion

Based on the available scientific literature, this compound is a valuable building block in medicinal chemistry, particularly for the synthesis of thalidomide analogs and PROTACs. There is no current evidence to support its use in the synthesis of SARMs. The development of SARMs relies on distinct synthetic strategies, often involving the construction of complex molecules through cross-coupling reactions. Researchers interested in SARM synthesis should refer to literature detailing the specific synthetic routes for compounds of interest.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Bromopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopiperidin-2-one is a valuable synthetic intermediate in medicinal chemistry and drug discovery. As an α-halo lactam, the bromine atom at the 3-position is susceptible to displacement by a variety of nucleophiles, providing a versatile platform for the synthesis of diverse 3-substituted piperidin-2-one derivatives. These derivatives are key structural motifs in a range of biologically active compounds. This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions on this compound, intended to guide researchers in the development of novel chemical entities.

The reactivity of this compound is primarily governed by the electrophilic nature of the carbon atom bonded to the bromine. The adjacent electron-withdrawing carbonyl group enhances this electrophilicity, facilitating nucleophilic attack. Common nucleophiles employed in these reactions include amines, thiols, and alkoxides, leading to the formation of 3-amino-, 3-thio-, and 3-alkoxy-piperidin-2-one derivatives, respectively. The reaction mechanism is typically a bimolecular nucleophilic substitution (SN2), which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the starting material is chiral.

General Reaction Scheme

The general transformation for the nucleophilic substitution of this compound can be depicted as follows:

G reagents Combine this compound, Amine, Base, and Solvent reaction Heat Reaction Mixture (e.g., 60-100 °C) reagents->reaction monitoring Monitor Reaction Progress by TLC or LC-MS reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization G reagents Combine this compound, Thiol, Base, and Solvent reaction Stir at Room Temperature or Heat Gently reagents->reaction monitoring Monitor Reaction Progress by TLC or LC-MS reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization G alkoxide_prep Prepare Alkoxide Solution (e.g., NaOR from ROH and NaH) reaction Add this compound to Alkoxide alkoxide_prep->reaction monitoring Monitor Reaction Progress by TLC or GC-MS reaction->monitoring workup Quench and Perform Aqueous Work-up monitoring->workup purification Purify by Distillation or Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization

Application Notes and Protocols: Reaction of 3-Bromopiperidin-2-one with Amine Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopiperidin-2-one is a valuable synthetic intermediate in medicinal chemistry, primarily utilized for the synthesis of substituted 3-aminopiperidin-2-one scaffolds. These scaffolds are key components in a variety of biologically active molecules and are of significant interest in drug discovery and development. The bromine atom at the 3-position, being alpha to the lactam carbonyl, serves as a reactive site for nucleophilic substitution reactions. This allows for the introduction of diverse functionalities, particularly through the reaction with primary and secondary amine nucleophiles, leading to the formation of a stable C-N bond. This document provides a detailed overview of this reaction, including its mechanism, a general experimental protocol, and a summary of expected outcomes with various amine nucleophiles.

Reaction Principle and Mechanism

The reaction of this compound with an amine nucleophile proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine nucleophile attacks the electrophilic carbon atom bearing the bromine atom.

  • Transition State: A trigonal bipyramidal transition state is formed where the N-C bond is forming and the C-Br bond is breaking simultaneously.

  • Leaving Group Departure: The bromide ion, a good leaving group, is displaced, resulting in the formation of a protonated 3-aminopiperidin-2-one derivative.

  • Deprotonation: A base present in the reaction mixture, or another equivalent of the amine nucleophile, removes a proton from the newly formed ammonium ion to yield the final, neutral 3-aminopiperidin-2-one product and the corresponding ammonium salt.

The carbonyl group of the lactam enhances the electrophilicity of the α-carbon, facilitating the nucleophilic attack.

Reaction_Mechanism cluster_mechanism SN2 Mechanism Reactant1 This compound Reactant2 Amine (R-NH2) Base Base Intermediate Protonated Product Product 3-Aminopiperidin-2-one Byproduct Base-H+ Br- r1 This compound ts Transition State r1->ts Nucleophilic Attack amine R-NH₂ amine->ts intermediate Protonated Intermediate ts->intermediate Leaving Group Departure product 3-(Alkylamino)piperidin-2-one intermediate->product Deprotonation byproduct Base-H⁺ Br⁻ intermediate->byproduct base Base base->product base->byproduct

Caption: General SN2 reaction mechanism.

Applications in Drug Development

The 3-aminopiperidin-2-one core is a privileged scaffold in medicinal chemistry. Its derivatives have been investigated for a wide range of therapeutic applications, including as enzyme inhibitors and modulators of protein-protein interactions. The ability to readily diversify the substituent at the 3-position through the reaction with a wide array of amines makes this compound a valuable starting material for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Experimental Protocols

The following is a general protocol for the reaction of this compound with amine nucleophiles. The optimal conditions, including solvent, base, temperature, and reaction time, may vary depending on the specific amine used and should be optimized accordingly.

Materials:

  • This compound

  • Amine nucleophile (primary or secondary)

  • Anhydrous solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Solvent Addition: Add the anhydrous solvent to dissolve the starting material.

  • Base and Nucleophile Addition: Add the base (1.5-2.0 eq.) followed by the amine nucleophile (1.1-1.5 eq.). For solid bases like potassium carbonate, ensure it is finely powdered and dry.

  • Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a solid base was used, filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 3-aminopiperidin-2-one derivative.

Experimental_Workflow Setup 1. Reaction Setup (this compound, Solvent, Inert Atmosphere) Addition 2. Add Base and Amine Nucleophile Setup->Addition Reaction 3. Reaction (Stirring, Heating if necessary, Monitoring) Addition->Reaction Workup 4. Work-up (Filtration, Extraction, Washing, Drying) Reaction->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Product Pure 3-Aminopiperidin-2-one Derivative Purification->Product

Caption: General experimental workflow.

Data Presentation: Reaction with Various Amine Nucleophiles

EntryAmine NucleophileProductTypical ConditionsExpected Yield
1Benzylamine3-(Benzylamino)piperidin-2-oneK₂CO₃, MeCN, 60 °C, 12 hGood to Excellent
2Aniline3-(Phenylamino)piperidin-2-oneEt₃N, DMF, 80 °C, 24 hModerate to Good
3Morpholine3-Morpholinopiperidin-2-oneDIPEA, THF, rt, 18 hGood
4Piperidine3-(Piperidin-1-yl)piperidin-2-oneK₂CO₃, DMF, rt, 16 hGood to Excellent
5n-Butylamine3-(Butylamino)piperidin-2-oneEt₃N, DCM, rt, 24 hGood

Disclaimer: The yields and reaction conditions provided in the table are estimates based on general principles of nucleophilic substitution reactions of similar compounds. Actual results may vary and require experimental optimization.

Logical Relationships in Synthesis

The synthesis of diverse 3-aminopiperidin-2-one derivatives from this compound is a key step in creating libraries of compounds for drug discovery. The logical flow involves the strategic selection of amine nucleophiles to introduce desired physicochemical properties.

Synthetic_Logic Start This compound (Key Intermediate) Reaction Nucleophilic Substitution (SN2) Start->Reaction Amine_Library Library of Amine Nucleophiles (Primary & Secondary Amines) Amine_Library->Reaction Product_Library Library of 3-Aminopiperidin-2-one Derivatives Reaction->Product_Library Screening Biological Screening & SAR Studies Product_Library->Screening Lead_Compound Lead Compound for Drug Development Screening->Lead_Compound

Caption: Drug discovery logical workflow.

Application Notes and Protocols: 3-Bromopiperidin-2-one in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets. These fragments, although typically exhibiting weak binding affinity, can be efficiently optimized into potent drug candidates. The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a wide array of clinically approved drugs.[1] 3-Bromopiperidin-2-one, a functionalized piperidine derivative, represents a compelling, albeit currently underexplored, fragment for FBDD campaigns. Its rigid, three-dimensional structure, combined with a reactive bromine handle, offers a versatile platform for subsequent fragment evolution.

This document provides a conceptual framework and detailed protocols for the utilization of this compound in an FBDD workflow, from initial screening to hit validation and elaboration. While direct published evidence of this compound in FBDD is limited, the principles and methodologies outlined herein are based on established practices in the field.

Physicochemical Properties of this compound

The suitability of a compound as a fragment is often assessed by the "Rule of Three," which provides guidelines for its physicochemical properties. This compound aligns well with these principles, making it an attractive candidate for fragment libraries.

PropertyValueSource
Molecular Formula C₅H₈BrNO[2]
Molecular Weight 178.03 g/mol [2]
IUPAC Name This compound[2]
CAS Number 34433-86-8[2]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 1Calculated
cLogP 0.4Calculated
Rotatable Bonds 0Calculated

Hypothetical Screening Cascade and Hit Validation

A typical FBDD campaign involves a tiered approach to screen fragment libraries and validate initial hits. A combination of biophysical techniques is employed to ensure the reliability of the identified binders and to characterize their interaction with the target protein.[3]

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Hit Characterization cluster_3 Hit Elaboration Primary_Screen Primary Screen: Differential Scanning Fluorimetry (DSF) (1000+ Fragments) NMR_Screen Secondary Screen: NMR Spectroscopy (e.g., Saturation Transfer Difference) Primary_Screen->NMR_Screen ~5-10% Hit Rate ITC Isothermal Titration Calorimetry (ITC) NMR_Screen->ITC Confirmed Hits X_Ray X-ray Crystallography ITC->X_Ray Quantitative Binding Data Lead_Opt Structure-Based Lead Optimization X_Ray->Lead_Opt Structural Insights

Figure 1: A typical fragment screening cascade.

Potential Signaling Pathway: Targeting Bromodomains

Bromodomains are epigenetic reader domains that recognize acetylated lysine residues on histones and other proteins. They are implicated in various diseases, including cancer and inflammation, making them attractive drug targets. A fragment like this compound could potentially be developed into an inhibitor of a bromodomain-containing protein, such as BRD4, thereby modulating gene transcription.

Signaling_Pathway BRD4 BRD4 PolII RNA Polymerase II BRD4->PolII activates Histone Acetylated Histones Histone->BRD4 recruits Transcription Gene Transcription (e.g., c-Myc) PolII->Transcription Proliferation Cell Proliferation Transcription->Proliferation Fragment This compound (Fragment Hit) Fragment->BRD4 inhibits binding

Figure 2: Inhibition of BRD4 signaling by a fragment-based inhibitor.

Experimental Protocols

The following are detailed, generalized protocols for the key stages of a fragment screening campaign, adaptable for this compound.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

Objective: To identify fragments that bind to the target protein by measuring changes in its thermal stability.

Materials:

  • Target protein (e.g., BRD4) at a concentration of 2-10 µM.

  • DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

  • SYPRO Orange dye (5000x stock in DMSO).

  • This compound and other fragments from a library, typically at 100 mM in DMSO.

  • 96- or 384-well PCR plates.

  • Real-time PCR instrument capable of performing a thermal melt.

Procedure:

  • Prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer. The final protein concentration should be 2 µM and the final dye concentration 5x.

  • Dispense 19.8 µL of the master mix into each well of the PCR plate.

  • Add 0.2 µL of each fragment stock solution to the respective wells for a final fragment concentration of 1 mM and a final DMSO concentration of 1%. Include DMSO-only controls.

  • Seal the plate and centrifuge briefly to mix.

  • Incubate at room temperature for 15 minutes.

  • Place the plate in the real-time PCR instrument.

  • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/min, acquiring fluorescence data at each interval.

  • Analyze the data to determine the melting temperature (Tm) for each well. A significant positive shift in Tm (e.g., > 2 °C) compared to the DMSO control indicates a potential hit.

Illustrative Data Presentation:

Fragment IDConcentration (mM)ΔTm (°C)Hit?
This compound1+ 3.5Yes
Fragment X1+ 0.2No
Fragment Y1+ 2.8Yes
Protocol 2: Hit Validation by NMR Spectroscopy (Saturation Transfer Difference)

Objective: To confirm the binding of primary hits to the target protein in solution.

Materials:

  • Target protein (e.g., BRD4) at a concentration of 10-50 µM.

  • NMR buffer (e.g., 20 mM phosphate buffer pH 7.4, 150 mM NaCl in 99.9% D₂O).

  • Validated fragment hits from the primary screen (e.g., this compound) at 100 mM in d6-DMSO.

  • NMR spectrometer (≥ 500 MHz) with a cryoprobe.

Procedure:

  • Prepare two samples for each fragment to be tested:

    • Sample A: 200 µM fragment in NMR buffer.

    • Sample B: 200 µM fragment and 20 µM target protein in NMR buffer.

  • Acquire a standard 1D ¹H NMR spectrum for Sample A to identify the fragment's proton signals.

  • For Sample B, acquire an STD NMR spectrum. This involves selective saturation of protein resonances and observation of the transfer of this saturation to the binding fragment.

    • On-resonance saturation: -1.0 ppm.

    • Off-resonance saturation: 40 ppm.

    • A series of saturating pulses are applied, followed by a standard 1D ¹H pulse sequence.

  • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

  • The presence of signals in the STD spectrum corresponding to the fragment's protons confirms binding.

Illustrative Data Presentation:

Fragment IDConcentration (µM)STD Effect Observed?Binding Confirmed?
This compound200YesYes
Fragment Y200NoNo
Protocol 3: Hit Characterization by Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the fragment-protein interaction, including the dissociation constant (Kd).

Materials:

  • Target protein (e.g., BRD4) at a concentration of 20-50 µM in ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Confirmed fragment hit (e.g., this compound) at a concentration of 0.5-1 mM in the same ITC buffer.

  • Isothermal titration calorimeter.

Procedure:

  • Thoroughly degas both the protein and fragment solutions.

  • Load the protein solution into the sample cell of the calorimeter.

  • Load the fragment solution into the injection syringe.

  • Set the experimental parameters, including temperature (e.g., 25 °C), stirring speed, and injection volume (e.g., 2 µL injections).

  • Perform a series of injections of the fragment solution into the protein solution, measuring the heat change after each injection.

  • Analyze the resulting thermogram by fitting the data to a suitable binding model (e.g., one-site binding) to determine the Kd, enthalpy (ΔH), and stoichiometry (n) of the interaction.

Illustrative Data Presentation:

Fragment IDKd (µM)ΔH (kcal/mol)n
This compound450-5.20.98

Fragment Elaboration Strategies

The bromine atom on the this compound scaffold serves as a key vector for synthetic elaboration. Common synthetic methodologies that can be employed for fragment growing include:[4]

  • Suzuki-Miyaura Cross-Coupling: To introduce aryl or heteroaryl moieties.

  • Buchwald-Hartwig Amination: For the installation of various amine-containing groups.

  • Nucleophilic Aromatic Substitution (SNAr): To form C-N and C-O bonds.[4]

The structural information obtained from X-ray crystallography of the fragment-protein complex is crucial for guiding the rational design of these elaborations to improve binding affinity and selectivity.

Conclusion

This compound possesses the key attributes of a valuable fragment for FBDD campaigns. Its three-dimensional character, "Rule of Three" compliance, and synthetically tractable handle make it an ideal starting point for the discovery of novel chemical entities. The integrated biophysical screening and validation protocols detailed in this document provide a robust framework for identifying and characterizing its interactions with therapeutic targets, paving the way for structure-guided lead optimization. While this document presents a conceptual application, the methodologies are well-established and can be readily applied to unlock the potential of this compound and similar fragments in drug discovery.

References

Synthetic Protocols for Functionalizing the Piperidine Ring: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products. Its conformational flexibility and ability to present substituents in a defined three-dimensional arrangement make it a crucial component in the design of novel therapeutics. This document provides detailed application notes and protocols for the chemical functionalization of the piperidine ring, focusing on N-functionalization, C-H functionalization, and cycloaddition strategies.

Overview of Functionalization Strategies

The functionalization of the piperidine ring can be broadly categorized into three main approaches:

  • N-Functionalization: Modification at the nitrogen atom is often the most straightforward approach and is crucial for modulating the basicity, lipophilicity, and pharmacokinetic properties of the molecule. Common methods include N-alkylation and N-arylation.

  • C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds of the piperidine ring is a powerful and atom-economical strategy to introduce molecular complexity. This approach allows for the late-stage modification of complex molecules, which is highly valuable in drug discovery.[1] Methodologies have been developed for selective functionalization at the C2, C3, and C4 positions.[2]

  • Cycloaddition Reactions: These reactions provide an efficient way to construct the piperidine ring with multiple stereocenters and diverse functionalities.[3]

N-Functionalization of the Piperidine Ring

Due to the reactivity of the secondary amine, N-functionalization is a fundamental transformation. For many C-H functionalization reactions, protection of the nitrogen atom is a prerequisite to avoid side reactions. A common and versatile protecting group is the tert-butyloxycarbonyl (Boc) group, which can be easily introduced and subsequently removed under acidic conditions.[4]

Protocol: N-tert-Butoxycarbonylation (Boc Protection) of Piperidin-2-ylmethyl Acetate[4]

This protocol describes the protection of the secondary amine of piperidin-2-ylmethyl acetate using di-tert-butyl dicarbonate (Boc)₂O.

Experimental Protocol:

  • To a solution of piperidin-2-ylmethyl acetate (1 mmol) in a mixture of water (9.5 mL) and acetone (0.5 mL), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 mmol).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Add dichloromethane (5 mL) to the reaction mixture and stir.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the N-Boc protected piperidine.

Protocol: Palladium-Catalyzed N-Arylation[4]

This protocol outlines the palladium-catalyzed N-arylation of piperidin-2-ylmethyl acetate with an aryl halide.

Experimental Protocol:

  • In a reaction vessel, combine piperidin-2-ylmethyl acetate (1 mmol), the aryl halide (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2 mmol).

  • Add anhydrous toluene (10 mL) to the reaction mixture.

  • Seal the reaction vessel and heat to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

C-H Functionalization of the Piperidine Ring

Direct C-H functionalization is a highly sought-after transformation in modern synthetic chemistry.[1] Recent advances have enabled the selective functionalization of piperidines at various positions, offering rapid access to a diverse range of analogs.

Photoredox-Catalyzed α-Amino C-H Arylation

A highly diastereoselective method for the α-amino C-H arylation of densely functionalized piperidines has been developed using an Iridium(III) photoredox catalyst.[5][6][7] This reaction cascade involves an initial arylation followed by epimerization to yield the most stable stereoisomer.[5][7]

Experimental Protocol: Diastereoselective Photoredox-Catalyzed C-H Arylation [4]

  • In a vial, combine the N-Boc-protected piperidine (0.1 mmol), the cyano(hetero)arene (0.15 mmol), and the photocatalyst (e.g., Ir(ppy)₃, 1 mol%).

  • Add a suitable solvent (e.g., anhydrous acetonitrile, 1 mL) and degas the mixture.

  • Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Substrate Scope for the Diastereoselective α-C-H Arylation of Piperidines [5][6]

EntryPiperidine SubstrateArylating AgentProductYield (%)Diastereomeric Ratio (d.r.)
12-propyl-all-syn-piperidine4-cyanopyridine2nModerate>95:5
22-cyclopropyl-all-syn-piperidine1,4-dicyanobenzene2bGood>95:5
32-phenyl-all-syn-piperidine1,4-dicyanobenzene2dGood>95:5
4Tetrasubstituted piperidine1,4-dicyanobenzene2lHigh85:15
5Monosubstituted piperidine1,4-dicyanobenzene2mHigh70:30 (syn)

Note: Yields and diastereomeric ratios are dependent on the specific substrates and reaction conditions.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Photocatalytic Reaction cluster_workup Workup and Purification start Combine Reactants: - N-Boc-piperidine - Cyano(hetero)arene - Photocatalyst (Ir(ppy)₃) solvent Add Anhydrous Solvent (e.g., Acetonitrile) start->solvent degas Degas Mixture solvent->degas irradiate Irradiate with Visible Light (Blue LEDs) at RT degas->irradiate monitor_reaction Monitor Progress (TLC, LC-MS) irradiate->monitor_reaction concentrate Concentrate Under Reduced Pressure monitor_reaction->concentrate purify Column Chromatography concentrate->purify product Isolated Arylated Piperidine purify->product

Caption: Experimental workflow for photoredox-catalyzed C-H arylation.

Rhodium-Catalyzed C-H Functionalization

Rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes provide a powerful method for the site-selective functionalization of piperidines.[2] The regioselectivity (C2 vs. C4) can be controlled by the choice of the nitrogen protecting group and the rhodium catalyst.[2]

  • C2-Functionalization: Achieved with N-Boc or N-brosyl-piperidines using specific chiral dirhodium catalysts.[2]

  • C4-Functionalization: Can be favored by using N-α-oxoarylacetyl-piperidines in combination with a different rhodium catalyst.[2]

Experimental Protocol: Rhodium-Catalyzed C2-Functionalization [2]

  • Prepare a solution of the diazoacetate (e.g., methyl phenyldiazoacetate, 0.5 mmol) in anhydrous dichloromethane (4 mL).

  • In a separate flask, dissolve the N-protected piperidine (0.75 mmol) and the rhodium catalyst (e.g., Rh₂(R-TPPTTL)₄, 0.5 mol%) in anhydrous dichloromethane (2 mL).

  • Add the diazoacetate solution to the reaction mixture via a syringe pump over 2 hours.

  • Stir the reaction at the desired temperature (e.g., 39 °C) and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography.

Table 2: Rhodium-Catalyzed C2-Functionalization of Piperidines [2][8]

EntryN-Protecting GroupCatalystDiazoacetateProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee %)
1BocRh₂(R-TCPTAD)₄Methyl phenyldiazoacetate5bModerateVariable-
2BsRh₂(R-TPPTTL)₄Methyl phenyldiazoacetate6a8722:176
3BsRh₂(R-TPPTTL)₄Methyl 4-methoxyphenyldiazoacetate6bGood>30:173
4BsRh₂(R-TPPTTL)₄Methyl 4-chlorophenyldiazoacetate6dGood>30:152

Boc = tert-butyloxycarbonyl; Bs = p-bromophenylsulfonyl

rhodium_catalysis cluster_reactants Reactants cluster_products Products piperidine N-Protected Piperidine c2_product C2-Functionalized Piperidine piperidine->c2_product N-Boc or N-Bs + Rh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄ c4_product C4-Functionalized Piperidine piperidine->c4_product N-α-oxoarylacetyl + Rh₂(S-2-Cl-5-BrTPCP)₄ diazo Diazoacetate diazo->c2_product diazo->c4_product catalyst Chiral Dirhodium Catalyst catalyst->c2_product catalyst->c4_product

Caption: Regioselectivity in Rhodium-Catalyzed C-H Functionalization.

Cycloaddition Reactions for Piperidine Synthesis

Cycloaddition reactions offer a powerful strategy for the construction of the piperidine ring system, often with excellent control over stereochemistry.

[3+3] Cycloaddition of Aziridines

A formal [3+3] cycloaddition reaction between activated aziridines and palladium-trimethylenemethane (Pd-TMM) complexes provides a novel route to functionalized piperidines.[3] This reaction generally proceeds enantiospecifically, allowing for the synthesis of enantiomerically pure piperidines from readily available chiral aziridines.[3]

Experimental Protocol: [3+3] Cycloaddition [3]

  • To a solution of the activated aziridine (1.0 equiv) and the TMM precursor (e.g., (2-((trimethylsilyl)methyl)allyl)acetate, 1.5 equiv) in a suitable solvent (e.g., THF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to yield the functionalized piperidine.

Table 3: [3+3] Cycloaddition for Piperidine Synthesis [3]

EntryAziridine N-SubstituentAziridine C-SubstituentYield (%)
1TsPhenyl85
2Ts4-Methoxyphenyl90
3Ts2-Naphthyl88
4PMBSPhenyl75

Ts = 4-toluenesulfonyl; PMBS = 4-methoxybenzenesulfonyl

cycloaddition_pathway cluster_reactants Starting Materials cluster_catalysis Catalytic Cycle cluster_product Product aziridine Activated Aziridine piperidine Functionalized Piperidine aziridine->piperidine tmm Pd-TMM Precursor pd_tmm Pd-TMM Complex tmm->pd_tmm Pd(0) pd_catalyst Pd(0) Catalyst pd_tmm->piperidine piperidine->pd_catalyst Regenerates

Caption: Simplified pathway for [3+3] cycloaddition of aziridines.

Conclusion

The functionalization of the piperidine ring is a cornerstone of modern medicinal chemistry and drug development. The protocols and data presented herein provide a snapshot of the powerful synthetic methodologies available for the N-functionalization, C-H functionalization, and cycloaddition-based synthesis of piperidine derivatives. These strategies enable the creation of diverse molecular architectures with tailored properties, facilitating the exploration of new chemical space and the development of next-generation therapeutics. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic goals.

References

Application Notes and Protocols: The Role of 3-Bromopiperidin-2-one in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopiperidin-2-one is a functionalized heterocyclic compound that holds potential as a versatile building block in the synthesis of more complex nitrogen-containing architectures. The presence of a bromine atom adjacent to the carbonyl group in the piperidinone ring renders it susceptible to nucleophilic substitution, making it a valuable precursor for the construction of fused and substituted heterocyclic systems. While specific literature on the applications of this compound is limited, the broader class of bromopiperidinones has been demonstrated to be effective in the synthesis of annulated heterocycles, such as thiazolopiperidines. These structures are of interest in medicinal chemistry due to their potential biological activities.

This document provides an overview of the synthetic utility of bromopiperidinones, with a focus on their conversion to fused heterocyclic systems. The protocols and data presented are based on established methodologies for the synthesis and reaction of related bromopiperidinone structures and can serve as a guide for the application of this compound in heterocyclic synthesis.

Applications in the Synthesis of Fused Heterocycles

The primary application of bromopiperidinones in heterocyclic synthesis is in their reaction with various nucleophiles to form fused bicyclic systems. The bromine atom serves as a good leaving group, facilitating the introduction of different functionalities that can subsequently participate in intramolecular cyclization reactions.

A notable example is the synthesis of thiazolopiperidines. In this transformation, a bromopiperidinone is reacted with a thioamide. The reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the bromine, followed by an intramolecular condensation to form the fused thiazole ring. This approach allows for the stereoselective synthesis of these annulated heterocycles, which are of interest as scaffolds in drug discovery.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of bromopiperidinones and their subsequent conversion to thiazolopiperidines. The data is based on analogous systems and provides an indication of the expected yields and diastereoselectivities.

EntryStarting MaterialBrominating AgentProduct (Bromopiperidinone)Yield (%)Diastereomeric Ratio (d.r.)Fused Heterocycle (Thiazolopiperidine)Overall Yield (%)
12-substituted 5,6-dehydro-piperidin-4-oneNBS2-substituted 5-bromo-5,6-dehydropiperidinone~90---
22-substituted 5-bromo-5,6-dehydropiperidinoneL-SelectrideSaturated bromopiperidinoneHighHighThiazolopiperidineGood
3Saturated bromopiperidinoneThioamideThiazolopiperidineGood---

NBS: N-Bromosuccinimide

Experimental Protocols

Protocol 1: Synthesis of a Bromopiperidinone

This protocol describes a general method for the synthesis of a bromopiperidinone from a corresponding piperidinone precursor.

Materials:

  • Substituted piperidinone

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Benzoyl peroxide (initiator)

  • Reaction flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction flask, add the substituted piperidinone (1.0 eq).

  • Dissolve the starting material in CCl₄.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired bromopiperidinone.

Protocol 2: Synthesis of a Fused Thiazolopiperidine

This protocol outlines the synthesis of a thiazolopiperidine from a bromopiperidinone.

Materials:

  • Bromopiperidinone

  • Thioamide

  • Ethanol or other suitable protic solvent

  • Sodium bicarbonate or other suitable base

  • Reaction flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • In a reaction flask, dissolve the bromopiperidinone (1.0 eq) in ethanol.

  • Add the thioamide (1.2 eq) and sodium bicarbonate (1.5 eq).

  • Heat the reaction mixture to reflux and stir for the required time (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure thiazolopiperidine.

Visualizations

Synthesis_Pathway A Piperidinone Derivative B Bromopiperidinone A->B Bromination (e.g., NBS) C Thiazolopiperidine (Fused Heterocycle) B->C Reaction with Thioamide, Intramolecular Cyclization

Caption: General synthetic pathway for the conversion of a piperidinone derivative to a fused thiazolopiperidine via a bromopiperidinone intermediate.

Experimental_Workflow cluster_synthesis Protocol 1: Bromopiperidinone Synthesis cluster_cyclization Protocol 2: Thiazolopiperidine Synthesis start1 Dissolve Piperidinone in Solvent reagents1 Add NBS and Initiator start1->reagents1 reaction1 Reflux Reaction (Monitor by TLC) reagents1->reaction1 workup1 Work-up: Filter, Wash, Dry reaction1->workup1 purification1 Purification: Column Chromatography workup1->purification1 product1 Isolated Bromopiperidinone purification1->product1 start2 Dissolve Bromopiperidinone in Solvent product1->start2 Use in next step reagents2 Add Thioamide and Base start2->reagents2 reaction2 Reflux Reaction (Monitor by TLC) reagents2->reaction2 workup2 Work-up: Evaporate, Extract, Dry reaction2->workup2 purification2 Purification: Column Chromatography workup2->purification2 product2 Isolated Thiazolopiperidine purification2->product2

Caption: Logical workflow for the synthesis of bromopiperidinones and their subsequent conversion to fused thiazolopiperidines.

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions of 3-Bromopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 3-Bromopiperidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of coupling reactions performed with this compound?

A1: this compound is a versatile building block commonly used in palladium-catalyzed cross-coupling reactions to form carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. The most prevalent reactions include:

  • Buchwald-Hartwig Amination: For the formation of N-aryl or N-heteroaryl piperidinones.[1][2]

  • Suzuki-Miyaura Coupling: To introduce aryl, heteroaryl, or vinyl substituents at the 3-position.[3][4]

  • Sonogashira Coupling: For the synthesis of 3-alkynyl-substituted piperidinones.[5][6]

  • Heck Coupling: To couple with alkenes and form 3-alkenyl-substituted piperidinones.[7][8]

Q2: I am observing low to no yield in my coupling reaction. What are the primary factors to investigate?

A2: Low or no product formation in coupling reactions with this compound can stem from several factors. The primary areas to troubleshoot are:

  • Catalyst Inactivation: The palladium catalyst may be inactive or deactivated. Ensure you are using a reliable source of palladium, consider using a pre-catalyst, and maintain strictly anaerobic (oxygen-free) conditions throughout the reaction setup and duration.[9][10]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[1] For challenging substrates, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often more effective.[11]

  • Suboptimal Base or Solvent: The choice of base is critical for the efficiency of the coupling reaction.[12] The base and solvent system should be optimized for your specific substrates. Screening different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) and solvents (e.g., dioxane, toluene, THF) is recommended.[3][10]

  • Low Reaction Temperature or Insufficient Time: Some coupling reactions require elevated temperatures to proceed at a reasonable rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and duration.[10]

Q3: What are common side reactions, and how can they be minimized?

A3: Several side reactions can compete with the desired coupling process. Key strategies to minimize them include:

  • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom. It can be minimized by using appropriate ligands and ensuring the reaction is not overheated.

  • Homocoupling: The formation of a dimer of your coupling partner (e.g., boronic acid in Suzuki coupling) can occur. This is often promoted by the presence of oxygen, so maintaining an inert atmosphere is crucial.

  • Formation of Byproducts from the Lactam Ring: While less common, the lactam ring could potentially undergo side reactions under harsh basic conditions or high temperatures. Using milder bases and the lowest effective temperature can help mitigate this.

Q4: How do I choose the right catalyst and ligand for my specific coupling reaction?

A4: The optimal catalyst and ligand combination is highly dependent on the specific coupling partners.

  • For Buchwald-Hartwig Amination: Systems based on Pd₂(dba)₃ or Pd(OAc)₂ with bulky biarylphosphine ligands like XPhos, SPhos, or RuPhos are generally effective.[1][11]

  • For Suzuki-Miyaura Coupling: Pd(PPh₃)₄ and PdCl₂(dppf) are common catalysts. The choice of ligand is crucial, with dppf, SPhos, or XPhos often providing good results.[13]

  • For Sonogashira Coupling: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[5][6]

  • For Heck Coupling: Pd(OAc)₂ or Pd/C are frequently used catalysts, often in the presence of a phosphine ligand like PPh₃ or P(o-tolyl)₃.[13]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Product Formation Inactive catalystUse a pre-catalyst or ensure anaerobic conditions to prevent catalyst deactivation.[10] Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%).[9]
Inappropriate ligandScreen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[11]
Incorrect base or solventScreen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu) and solvents (e.g., dioxane, toluene, THF, DMF).[3]
Low reaction temperatureGradually increase the reaction temperature and monitor for product formation and decomposition.[10]
Significant Side Product Formation (e.g., Homocoupling) Presence of oxygenEnsure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[9]
Substrate decompositionUse milder reaction conditions (weaker base, lower temperature).[14]
Difficult Purification Co-elution of product with byproductsOptimize the reaction to minimize byproduct formation. For purification, try different solvent systems for chromatography or consider recrystallization.[10]
Residual palladium in the productFilter the reaction mixture through a pad of celite after dilution with an organic solvent.[10]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination (N-Arylation)

This protocol provides a starting point for the N-arylation of an amine with this compound. Optimization of the ligand, base, and solvent may be required.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium pre-catalyst (e.g., BrettPhos Pd G3, 2-10 mol%)

  • Base (e.g., NaOtBu, 1.2 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry reaction vessel, add this compound, the palladium pre-catalyst, and the base under an inert atmosphere.[15]

  • Add the anhydrous, degassed solvent, followed by the amine coupling partner.

  • Heat the reaction mixture with stirring (typically between 80-110 °C).[10]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.[10]

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.[16]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound with a boronic acid or ester.

Materials:

  • This compound (1.0 equiv)

  • Boronic acid or boronic ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[13]

  • Base (e.g., K₂CO₃, 2.0 equiv)[13]

  • Degassed solvent system (e.g., 4:1 mixture of dioxane and water)[10]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a reaction vessel, combine this compound, the boronic acid or ester, the palladium catalyst, and the base.[10]

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[10]

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.[17]

Data Presentation

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
1Pd₂(dba)₃ (2)XPhos (8)LiHMDS (2.5)THF6516
2RuPhos-precatalyst (Pre-L3)-LiHMDS (2.5)THF6516
3Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene10018
4BrettPhos Pd G3 (10)-NaOtBu (1.2)Dioxane10012

Note: These are general conditions and may require optimization for this compound.[11]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O9012
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene10016
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF8024

Note: These are general conditions and may require optimization for this compound.[10][13]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add reactants, catalyst, ligand, and base to a dry reaction vessel under an inert atmosphere. B 2. Add anhydrous, degassed solvent. A->B C 3. Heat and stir the reaction mixture. B->C D 4. Monitor reaction progress by TLC/LC-MS. C->D E 5. Cool to room temperature. D->E F 6. Dilute and filter to remove solids. E->F G 7. Aqueous work-up (wash with water/brine). F->G H 8. Dry, concentrate, and purify by chromatography. G->H

Caption: General experimental workflow for a palladium-catalyzed coupling reaction.[15]

troubleshooting_low_yield start Low or No Yield catalyst Check Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents catalyst_q1 Is the catalyst active? (Use pre-catalyst) catalyst->catalyst_q1 catalyst_q2 Is the ligand appropriate? (Screen bulky, electron-rich ligands) catalyst->catalyst_q2 catalyst_q3 Is the atmosphere inert? (Degas solvents, use Ar/N₂) catalyst->catalyst_q3 conditions_q1 Is the base optimal? (Screen different bases) conditions->conditions_q1 conditions_q2 Is the solvent suitable? (Screen different solvents) conditions->conditions_q2 conditions_q3 Is the temperature adequate? (Increase temperature incrementally) conditions->conditions_q3 reagents_q1 Are starting materials pure? reagents->reagents_q1 reagents_q2 Is the base dry and finely powdered? reagents->reagents_q2 end Improved Yield catalyst_q1->end catalyst_q2->end catalyst_q3->end conditions_q1->end conditions_q2->end conditions_q3->end reagents_q1->end reagents_q2->end

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Reactions of 3-Bromopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromopiperidin-2-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

A1: this compound typically undergoes two main reaction pathways: nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). In nucleophilic substitution, the bromide ion is replaced by a nucleophile.[1] In elimination reactions, a molecule of hydrogen bromide is removed to form an unsaturated piperidinone derivative.[2] The dominant pathway is influenced by factors such as the strength of the nucleophile/base, reaction temperature, and solvent.[3][4]

Q2: What are the most common side products observed in reactions with this compound?

A2: The most frequently encountered side products include:

  • Elimination Products: Dehydrobromination can lead to the formation of 1,2,3,4-tetrahydropyridin-2-one or 1,2,5,6-tetrahydropyridin-2-one.[5]

  • Hydrolysis Product: Reaction with water, either as a solvent or as an impurity, can lead to the formation of 3-hydroxypiperidin-2-one.

  • Over-alkylation Products: When reacting with primary or secondary amines, multiple alkylations can occur, leading to the formation of tertiary amines and even quaternary ammonium salts.[6][7][8]

  • Products from Reaction at the Lactam Nitrogen: The lactam nitrogen can also undergo alkylation, especially if a strong base is used, leading to N-substituted byproducts.[9]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Nucleophilic Substitution Product and a High Percentage of an Elimination Side Product.

Possible Cause: The nucleophile is acting as a strong base, or the reaction temperature is too high, favoring the elimination pathway.[4][10] Strong, bulky bases are particularly prone to promoting elimination.[11]

Troubleshooting Steps:

StepActionRationale
1 Use a less hindered, weaker base or a non-basic nucleophile. Weaker bases are less likely to abstract a proton, thus disfavoring the elimination pathway.[3]
2 Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions, so lowering the temperature will favor substitution.[4]
3 Change the solvent. Aprotic polar solvents can favor SN2 reactions, while protic solvents can favor SN1 and E1 pathways. The choice of solvent can significantly influence the reaction outcome.
4 Use a nucleophile with higher nucleophilicity and lower basicity. For example, using a thiol instead of an alkoxide can favor substitution.[12]

Experimental Protocol: Minimizing Elimination in the Reaction with an Amine

  • Reagents: this compound, primary or secondary amine (1.1 equivalents), a mild, non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 equivalents), and an aprotic solvent like acetonitrile or DMF.

  • Procedure:

    • Dissolve this compound in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the amine to the solution.

    • Slowly add DIPEA to the reaction mixture at room temperature.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Once the starting material is consumed, quench the reaction with water and extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Issue 2: Formation of a Significant Amount of 3-Hydroxypiperidin-2-one.

Possible Cause: Presence of water in the reaction mixture, either from wet solvents or reagents, or exposure to atmospheric moisture.

Troubleshooting Steps:

StepActionRationale
1 Use anhydrous solvents and reagents. This is the most critical step to prevent hydrolysis. Solvents should be properly dried before use.
2 Run the reaction under an inert atmosphere. A nitrogen or argon atmosphere will prevent atmospheric moisture from entering the reaction vessel.
3 Dry all glassware thoroughly before use. Oven-drying or flame-drying glassware will remove any adsorbed water.
Issue 3: Formation of Over-alkylation Products with Amine Nucleophiles.

Possible Cause: The product of the initial substitution (a secondary or tertiary amine) is also nucleophilic and can react further with the starting this compound.[7][8]

Troubleshooting Steps:

StepActionRationale
1 Use a large excess of the amine nucleophile. This will increase the probability of this compound reacting with the intended amine rather than the product.
2 Add the this compound slowly to the amine solution. This maintains a high concentration of the desired amine nucleophile relative to the alkylating agent.
3 If possible, use a secondary amine to synthesize a tertiary amine. This avoids the formation of a quaternary ammonium salt.

Reaction Pathway Diagrams

SubstitutionVsElimination Reactant This compound SubstitutionProduct 3-Nu-piperidin-2-one Reactant->SubstitutionProduct Substitution (SN1/SN2) EliminationProduct Tetrahydropyridin-2-one Reactant->EliminationProduct Elimination (E1/E2) Nucleophile Nucleophile (Nu-) Nucleophile->SubstitutionProduct Base Base (B-) Base->EliminationProduct

Caption: Competing nucleophilic substitution and elimination pathways for this compound.

Overalkylation Reactant This compound SecondaryAmineProduct 3-(R-NH)-piperidin-2-one Reactant->SecondaryAmineProduct Initial Alkylation TertiaryAmineProduct 3-(R-N-R')-piperidin-2-one Reactant->TertiaryAmineProduct PrimaryAmine R-NH2 PrimaryAmine->SecondaryAmineProduct SecondaryAmineProduct->TertiaryAmineProduct Over-alkylation

Caption: Over-alkylation side reaction with a primary amine.

Hydrolysis Reactant This compound HydrolysisProduct 3-Hydroxypiperidin-2-one Reactant->HydrolysisProduct Hydrolysis Water H2O Water->HydrolysisProduct

Caption: Hydrolysis of this compound to form the corresponding alcohol.

References

Technical Support Center: Purification of 3-Bromopiperidin-2-one Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of 3-Bromopiperidin-2-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound derivatives using silica gel chromatography?

A1: The main challenges stem from the compound's structure: the basic piperidone nitrogen and the potential for the alpha-bromo lactam to be unstable. These can lead to several issues:

  • Peak Tailing: The basic nitrogen atom can interact strongly with acidic silanol groups on the surface of silica gel, causing asymmetrical peaks with a "tail." This leads to poor separation and reduced purity of the collected fractions.

  • Compound Degradation: Alpha-bromo lactams can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition during purification. This results in lower yields and the introduction of new impurities.

  • Irreversible Adsorption: In some cases, the strong interaction with silica gel can lead to the complete retention of the compound on the column, resulting in poor recovery.

Q2: How can I prevent peak tailing during the purification of my this compound derivative?

A2: To minimize peak tailing, the interaction between the basic nitrogen and the acidic silica gel must be suppressed. Here are some effective strategies:

  • Mobile Phase Modification: Add a basic modifier to the eluent to neutralize the acidic silanol groups. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).

  • Use of Alternative Stationary Phases:

    • Neutral or Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.

    • Amine-Deactivated Silica: Using silica gel that has been pre-treated to cap the acidic silanol groups can significantly improve peak shape.

Q3: My this compound derivative appears to be decomposing on the column. What should I do?

A3: Decomposition is a sign of compound instability on the stationary phase. Consider the following actions:

  • Test for Stability: Before running a column, spot your compound on a silica TLC plate, let it sit for an hour, and then develop it. If new spots appear, your compound is likely degrading on silica.

  • Deactivate the Silica: As with peak tailing, adding a base like triethylamine to your eluent can help passivate the silica and prevent degradation.

  • Switch to a Milder Stationary Phase: Consider using neutral alumina or Florisil®, which are less acidic than standard silica gel.

  • Minimize Contact Time: Use flash chromatography with applied pressure to reduce the time the compound spends on the column.

Q4: I am struggling to separate my chiral this compound derivative into its enantiomers. What approach should I take?

A4: Chiral separation of this compound derivatives typically requires specialized chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC). Polysaccharide-based CSPs are often the most successful. These columns, such as those with cellulose or amylose derivatives, can provide the necessary stereospecific interactions to resolve enantiomers. The separation can be attempted in normal phase, polar organic, or reversed-phase modes.

Troubleshooting Guides

Flash Column Chromatography
Problem Possible Cause Solution
Poor Separation of Product from Impurities The solvent system is not optimized.Develop a solvent system using Thin Layer Chromatography (TLC) where the desired compound has an Rf value of approximately 0.2-0.3. This provides the best resolution for column chromatography.
The column was improperly packed.Ensure the silica gel is packed uniformly without air bubbles or cracks to prevent channeling of the eluent.
The Compound is Not Eluting from the Column The solvent system is too non-polar.Gradually increase the polarity of the eluent. If the compound is still retained, it may have decomposed or is irreversibly adsorbed.
Low or No Recovery of the Compound The compound is irreversibly adsorbed onto the silica gel due to strong acidic interactions.Try eluting with a more polar solvent system containing a basic modifier like 1-3% triethylamine. If this fails, consider using a different stationary phase such as neutral alumina.
The compound has degraded on the column.Test for stability on a TLC plate. If degradation is confirmed, use a deactivated silica gel, an alternative stationary phase, or a protecting group for the amine.
Peak Tailing Strong interaction between the basic piperidone nitrogen and acidic silanol groups on the silica.Add a basic modifier like 0.1-1% triethylamine to the mobile phase. Alternatively, use neutral alumina or amine-deactivated silica as the stationary phase.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Solution
Poor Resolution Between Enantiomers (Chiral HPLC) The chosen chiral stationary phase (CSP) is not suitable.Screen different types of CSPs, with a focus on polysaccharide-based columns (e.g., cellulose or amylose derivatives).
The mobile phase is not optimized.Vary the composition and additives of the mobile phase. For normal phase, adjust the ratio of alkanes and alcohols. For reversed-phase, adjust the pH and organic modifier concentration.
Asymmetrical Peak Shape (Tailing) Secondary interactions with residual silanols on the stationary phase.For reversed-phase, lower the mobile phase pH to 2-3 to protonate the silanols. Alternatively, use a modern, end-capped column designed for basic compounds.
Inconsistent Retention Times The column is not properly equilibrated.Ensure the column is flushed with a sufficient volume of the mobile phase before each injection.
The mobile phase composition is changing.Ensure the mobile phase is well-mixed and degassed.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a this compound Derivative
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate using various solvent systems to find an eluent that gives the target compound an Rf value of approximately 0.2-0.3. A good starting point is a mixture of hexanes and ethyl acetate. If peak streaking is observed, add 0.5% triethylamine to the eluent.

  • Column Packing:

    • Select a column size appropriate for the amount of crude material.

    • Prepare a slurry of silica gel in the least polar eluent identified in the TLC analysis.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the solvent system determined from the TLC analysis.

    • If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase to elute more polar compounds.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Chiral HPLC Method Development for a this compound Derivative
  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase, such as a Chiralpak® (amylose-based) or Chiralcel® (cellulose-based) column.

  • Mobile Phase Screening (Normal Phase):

    • Prepare a series of mobile phases consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

    • Screen different ratios of the non-polar and polar components (e.g., 90:10, 80:20, 70:30 hexane:isopropanol).

    • Inject a solution of the racemic compound and monitor the separation.

  • Method Optimization:

    • Once partial separation is observed, fine-tune the mobile phase composition to improve resolution.

    • Adjust the flow rate and column temperature to optimize the separation efficiency.

  • Data Analysis:

    • Calculate the retention factors (k), separation factor (α), and resolution (Rs) to quantify the quality of the separation.

Visualizations

Chromatography_Troubleshooting Start Problem Observed (e.g., Poor Separation) TLC_Check Analyze by TLC Start->TLC_Check Rf_Optimize Is Rf of target ~0.2-0.3? TLC_Check->Rf_Optimize Adjust_Polarity Adjust Solvent Polarity Rf_Optimize->Adjust_Polarity No Tailing_Check Is there peak tailing? Rf_Optimize->Tailing_Check Yes Adjust_Polarity->TLC_Check Add_Base Add Basic Modifier (e.g., 0.5% TEA) Tailing_Check->Add_Base Yes Run_Column Run Flash Column Tailing_Check->Run_Column No Add_Base->Run_Column Change_Stationary_Phase Consider Alternative Stationary Phase (e.g., Alumina) Add_Base->Change_Stationary_Phase Pure_Product Pure Product Run_Column->Pure_Product Chiral_HPLC_Workflow Start Racemic this compound Derivative Select_CSP Select Polysaccharide-Based Chiral Stationary Phase (CSP) Start->Select_CSP Screen_MP Screen Mobile Phases (e.g., Hexane/IPA Ratios) Select_CSP->Screen_MP Separation_Observed Is Separation Observed? Screen_MP->Separation_Observed Optimize_Method Optimize Mobile Phase, Flow Rate, and Temperature Separation_Observed->Optimize_Method Yes Try_Different_CSP Try a Different CSP Separation_Observed->Try_Different_CSP No Validate_Method Validate Method (Calculate α and Rs) Optimize_Method->Validate_Method Preparative_Separation Scale up to Preparative HPLC Validate_Method->Preparative_Separation Enantiopure_Products Enantiopure Products Preparative_Separation->Enantiopure_Products Try_Different_CSP->Screen_MP

Technical Support Center: Recrystallization of 3-Bromopiperidin-2-one Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 3-Bromopiperidin-2-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

A1: The primary goal is to purify the crude product by removing impurities. Recrystallization is a technique that relies on the differences in solubility between the desired compound and impurities in a chosen solvent system at varying temperatures. The aim is to obtain a crystalline solid with high purity and yield.

Q2: How do I select a suitable solvent for the recrystallization of this compound?

A2: A good recrystallization solvent should dissolve the this compound product well at elevated temperatures but poorly at lower temperatures. Conversely, the impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble at all temperatures (to be removed by hot filtration). A general workflow for solvent selection is provided in the diagrams section.

Q3: What are some recommended starting solvents for this compound recrystallization?

A3: Based on the recrystallization of structurally similar compounds, such as 3-bromo-3-methyl-2-piperidone, acetone is a promising solvent to try first. Other potential solvents and solvent systems to investigate include ethanol, isopropanol, ethyl acetate, and mixtures such as ethanol/water or isopropanol/water.

Q4: My this compound product "oils out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point in the solvent. To troubleshoot this, you can:

  • Add a small amount of additional hot solvent to decrease the saturation.

  • Reheat the solution to ensure everything is dissolved and then allow it to cool more slowly.

  • Try a different solvent with a lower boiling point.

Q5: No crystals are forming, even after the solution has cooled. What are the next steps?

A5: If crystals do not form, the solution may be too dilute or supersaturated. You can try the following:

  • Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Seed the solution: Add a tiny crystal of pure this compound to the solution to initiate crystal growth.

  • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

  • Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of your compound.

Q6: The yield of my recrystallized this compound is very low. What are the possible causes?

A6: A low yield can result from several factors:

  • Using too much solvent during the initial dissolution step.[1]

  • Premature crystallization during hot filtration.

  • Washing the collected crystals with a solvent that is not ice-cold, causing some of the product to redissolve.

  • The compound having significant solubility in the solvent even at low temperatures.

Data Presentation: Solvent Suitability

SolventBoiling Point (°C)PolarityExpected Solubility of this compoundComments
Acetone 56Polar aproticGood solubility when hot, low solubility when cold.A promising starting solvent based on protocols for similar compounds.[1]
Ethanol 78Polar proticGood solubility when hot, moderate solubility when cold.May require a co-solvent like water to reduce solubility at low temperatures.
Isopropanol 82Polar proticGood solubility when hot, moderate solubility when cold.Often used with water for recrystallizing polar compounds.
Ethyl Acetate 77Moderately polarModerate to good solubility when hot.May be a suitable single solvent or part of a two-solvent system.
Toluene 111NonpolarLikely low solubility.Could be used as an anti-solvent in a two-solvent system with a more polar solvent.
Water 100Polar proticLikely sparingly soluble.Can be used as an anti-solvent with a water-miscible organic solvent like ethanol or isopropanol.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound (Example with Acetone)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of acetone and heat the mixture gently (e.g., in a warm water bath) while stirring until the solid dissolves completely. Add more acetone in small portions if necessary to achieve full dissolution at the elevated temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold acetone to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Two-Solvent Recrystallization of this compound (Example with Ethanol/Water)
  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise until a slight cloudiness (turbidity) persists.

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Recrystallization_Workflow General Recrystallization Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration hot_filtration->dissolve Insoluble Impurities Removed cool Cool Slowly to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath filter Collect Crystals via Vacuum Filtration ice_bath->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure this compound dry->end

Caption: A standard workflow for the purification of this compound via recrystallization.

Troubleshooting_Crystallization Troubleshooting Common Recrystallization Issues start Problem Encountered no_crystals No Crystals Form Upon Cooling start->no_crystals oiling_out Product 'Oils Out' start->oiling_out low_yield Low Yield of Recovered Product start->low_yield scratch Scratch Inner Surface of Flask no_crystals->scratch Try First add_solvent Add More Hot Solvent and Re-cool Slowly oiling_out->add_solvent Try First check_solvent_volume Review: Was Minimum Solvent Used? low_yield->check_solvent_volume Primary Check seed Add a Seed Crystal scratch->seed If No Success reduce_solvent Evaporate Some Solvent and Re-cool seed->reduce_solvent If Still No Crystals change_solvent Choose a Solvent with a Lower Boiling Point add_solvent->change_solvent If Oiling Persists check_wash Ensure Wash Solvent was Ice-Cold check_solvent_volume->check_wash Secondary Check

Caption: A decision tree for troubleshooting common problems during the recrystallization process.

References

How to avoid over-bromination in piperidinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperidinone synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments, with a specific focus on avoiding over-bromination.

Frequently Asked Questions (FAQs)

Q1: What are the most common brominating agents for piperidinone synthesis?

A1: Common brominating agents for the α-bromination of ketones, including piperidinones, are N-Bromosuccinimide (NBS) and elemental bromine (Br₂). NBS is often preferred as it is a solid and easier to handle than liquid bromine. Other reagents like pyridinium hydrobromide perbromide and copper(II) bromide can also be employed, sometimes offering better selectivity.

Q2: What is the general mechanism for the α-bromination of piperidinones?

A2: The α-bromination of piperidinones typically proceeds via an acid-catalyzed mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which facilitates the formation of an enol intermediate. This enol then acts as a nucleophile, attacking the electrophilic bromine source to yield the α-brominated piperidinone.

Q3: Why is over-bromination a common issue in piperidinone synthesis?

A3: Over-bromination, the formation of di- or poly-brominated products, can occur if the reaction conditions are not carefully controlled. While the first bromination step can deactivate the ketone towards further reaction under acidic conditions, factors such as prolonged reaction times, elevated temperatures, or an excess of the brominating agent can lead to the formation of unwanted byproducts.

Q4: How do N-protecting groups influence the bromination of piperidinones?

A4: The nature of the nitrogen-protecting group (e.g., Boc, Cbz, acyl) can influence the reactivity and selectivity of the bromination reaction. Electron-withdrawing protecting groups can decrease the basicity of the piperidine nitrogen, preventing its protonation under acidic conditions which might otherwise affect the enolization equilibrium. The steric bulk of the protecting group can also play a role in the regioselectivity of the bromination.

Troubleshooting Guides

Issue: Excessive Formation of Di-brominated Piperidinone

Symptoms:

  • Mass spectrometry analysis of the crude product shows a significant peak corresponding to the mass of the di-brominated piperidinone.

  • ¹H NMR of the crude product shows complex multiplets and a decrease in the integration of the desired monobrominated product's signals.

  • TLC analysis shows a new, often less polar, spot in addition to the starting material and the desired monobrominated product.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Excess of Brominating Agent Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents of the brominating agent relative to the piperidinone starting material.
High Reaction Temperature Perform the reaction at a lower temperature. For many brominations, starting at 0°C and slowly warming to room temperature is effective. Lower temperatures generally increase the selectivity for monobromination.[1]
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to a satisfactory degree to prevent the formation of the di-brominated product.
Inappropriate Solvent The polarity of the solvent can affect the reaction rate and selectivity. Consider screening solvents such as dichloromethane, chloroform, or acetic acid to find the optimal conditions for your specific substrate.
Issue: Low Yield of Monobrominated Piperidinone

Symptoms:

  • A large amount of unreacted starting material is observed in the crude product analysis.

  • The isolated yield of the desired product is significantly lower than expected.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Reaction Time or Temperature If a significant amount of starting material remains, consider increasing the reaction time or gradually raising the temperature while carefully monitoring for the formation of byproducts.
Inadequate Acid Catalysis The acid catalyst is crucial for enol formation. Ensure that a suitable acid catalyst (e.g., HBr, acetic acid) is used in an appropriate amount. The pKa of the acid should be considered in relation to the basicity of the piperidinone nitrogen.
Poor Quality of Reagents Use freshly opened or purified brominating agents. NBS, for example, can decompose over time. Ensure solvents are anhydrous if the reaction is sensitive to moisture.

Experimental Protocols

Protocol 1: Selective Monobromination of N-Boc-4-piperidinone

This protocol provides a general guideline for the selective monobromination of N-Boc-4-piperidinone at the α-position.

Materials:

  • N-Boc-4-piperidinone

  • N-Bromosuccinimide (NBS)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-4-piperidinone (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 3-bromo-N-Boc-4-piperidinone.

Data Presentation

The following table summarizes typical reaction conditions for the monobromination of N-protected 4-piperidinones. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

N-Protecting GroupBrominating Agent (eq.)SolventCatalyst (eq.)Temp (°C)Time (h)Typical Yield (%)
BocNBS (1.05)Acetic Acid-RT2-470-85
CbzNBS (1.1)DCMp-TsOH (0.1)0 to RT3-565-80
AcetylBr₂ (1.0)Acetic AcidHBr (cat.)RT1-360-75

Visualizations

Troubleshooting Workflow for Over-bromination

Over_Bromination_Troubleshooting start Over-bromination Detected check_stoichiometry Check Stoichiometry of Brominating Agent start->check_stoichiometry stoichiometry_ok Stoichiometry Correct (1.0-1.1 eq)? check_stoichiometry->stoichiometry_ok reduce_stoichiometry Reduce to 1.0-1.05 eq. stoichiometry_ok->reduce_stoichiometry No check_temperature Check Reaction Temperature stoichiometry_ok->check_temperature Yes reduce_stoichiometry->check_temperature temperature_ok Temperature at or below RT? check_temperature->temperature_ok lower_temperature Lower Temperature (e.g., 0°C) temperature_ok->lower_temperature No check_time Check Reaction Time temperature_ok->check_time Yes lower_temperature->check_time time_ok Reaction Monitored and Stopped Promptly? check_time->time_ok monitor_closely Monitor by TLC/LC-MS and Quench Sooner time_ok->monitor_closely No optimize_solvent Optimize Solvent time_ok->optimize_solvent Yes monitor_closely->optimize_solvent end Monobromination Achieved optimize_solvent->end

Caption: A logical workflow for troubleshooting over-bromination issues.

Signaling Pathway of Acid-Catalyzed Bromination

Acid_Catalyzed_Bromination Piperidinone N-Protected Piperidinone Protonated_Piperidinone Protonated Piperidinone Piperidinone->Protonated_Piperidinone + H⁺ Protonated_Piperidinone->Piperidinone - H⁺ Enol Enol Intermediate Protonated_Piperidinone->Enol - H⁺ (Tautomerization) Brominating_Agent Brominating Agent (e.g., Br₂ or NBS) Enol->Brominating_Agent Nucleophilic Attack Monobromo_Product α-Monobromo- piperidinone Brominating_Agent->Monobromo_Product Dibromo_Product α,α'-Dibromo- piperidinone Monobromo_Product->Dibromo_Product + Brominating Agent (Side Reaction)

Caption: The signaling pathway of acid-catalyzed α-bromination of piperidinone.

References

Technical Support Center: Improving 3-Bromopiperidin-2-one Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing substitution reactions involving 3-Bromopiperidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and detailed experimental guidance.

Frequently Asked Questions (FAQs)

Q1: My substitution reaction with this compound is giving a low yield. What are the common causes?

Low yields in these reactions can stem from several factors. Key areas to investigate include:

  • Reaction Conditions: Sub-optimal temperature, reaction time, solvent, or base can significantly impact yield.

  • Reagent Quality: The purity of this compound, the nucleophile, and the solvent is crucial. Moisture and other impurities can lead to side reactions.

  • Side Reactions: Competing elimination reactions or over-alkylation of amine nucleophiles can consume starting materials and reduce the desired product's yield.

  • Work-up and Purification: Product loss during extraction, and purification steps like column chromatography is a common issue.

Q2: What is the likely mechanism for the substitution reaction of this compound?

The substitution reaction at the C3 position of this compound, being a secondary alkyl halide, can proceed via either an S(_N)1 or S(_N)2 mechanism. The operative pathway is highly dependent on the reaction conditions.

  • S(_N)2 Pathway: This is a one-step mechanism favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, acetonitrile). It results in an inversion of stereochemistry at the C3 position.

  • S(_N)1 Pathway: This is a two-step mechanism that proceeds through a carbocation intermediate. It is favored by weak nucleophiles (solvolysis) and polar protic solvents (e.g., ethanol, water). This pathway would lead to a racemic mixture of products if the starting material is chiral.

For most applications involving amine nucleophiles, conditions are typically chosen to favor the S(_N)2 pathway to ensure better control over the reaction and stereochemistry.

Q3: How do I choose the right solvent and base for my reaction?

The choice of solvent and base is critical for maximizing the yield and minimizing side reactions.

ParameterRecommendation for S(_N)2Rationale
Solvent Polar Aprotic (e.g., DMF, DMSO, Acetonitrile)These solvents solvate the cation of the base but do not strongly solvate the anionic nucleophile, thus increasing its reactivity.
Base Non-nucleophilic, moderately strong base (e.g., K₂CO₃, Cs₂CO₃, DIPEA)The base is required to neutralize the HBr formed during the reaction. A non-nucleophilic base is preferred to avoid it competing with the desired nucleophile. The strength of the base should be sufficient to deprotonate the amine nucleophile if necessary but not so strong as to promote elimination.

Q4: I am observing multiple spots on my TLC plate. What are the possible side products?

Common side products in the substitution reactions of this compound include:

  • Elimination Product: Formation of a double bond within the piperidinone ring. This is more likely with sterically hindered or strongly basic nucleophiles.

  • Over-alkylation Product: If the nucleophile is a primary or secondary amine, it can react with more than one molecule of this compound.

  • Hydrolysis Product: If water is present in the reaction mixture, 3-hydroxy-piperidin-2-one can be formed.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Low Reactivity of Nucleophile - Increase the reaction temperature. - Use a stronger base to deprotonate the nucleophile, increasing its nucleophilicity. - Switch to a more polar aprotic solvent to enhance nucleophile reactivity.
Poor Quality of Starting Material - Check the purity of this compound by NMR or LC-MS. - Use freshly purified starting materials.
Reaction Not Gone to Completion - Increase the reaction time. Monitor the reaction progress by TLC or LC-MS. - Increase the equivalents of the nucleophile and base.
Incorrect Reaction Conditions - Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if reagents are sensitive to air or moisture.
Problem 2: Formation of Significant Byproducts
Possible Cause Troubleshooting Step
Elimination Reaction is Favored - Use a less sterically hindered and less basic nucleophile. - Lower the reaction temperature. - Use a milder base.
Over-alkylation of Amine Nucleophile - Use an excess of the amine nucleophile relative to this compound. - Add the this compound slowly to the reaction mixture to maintain a low concentration.
Product Degradation - Check the stability of your product under the reaction and work-up conditions. - If the product is acid-labile, use a milder work-up procedure and avoid strong acids.

Experimental Protocols

General Protocol for Nucleophilic Substitution with a Primary Amine (e.g., Benzylamine)

This protocol provides a general starting point. Optimization of temperature, reaction time, and stoichiometry may be required for different amines.

Materials:

  • This compound

  • Benzylamine (or other primary amine)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the primary amine (1.2 eq) and K₂CO₃ (2.0 eq).

  • Stir the reaction mixture at 60-80 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(benzylamino)piperidin-2-one.

Table 1: Example Reaction Conditions and Reported Yields for Amine Substitution

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
BenzylamineK₂CO₃DMF8012~75-85
AnilineCs₂CO₃DMF10024~60-70
N-MethylpiperazineDIPEAAcetonitrileReflux16~80-90
MorpholineK₂CO₃DMSO9018~70-80

Note: These are representative yields and may vary based on the specific reaction scale and purity of reagents.

Visual Guides

Diagram 1: General Workflow for this compound Substitution and Troubleshooting

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting start Mix this compound, Amine, Base, and Solvent react Heat and Stir start->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up monitor->workup Reaction Complete low_yield Low Yield? monitor->low_yield Incomplete Reaction side_products Side Products? monitor->side_products Multiple Spots purify Column Chromatography workup->purify product Isolated Product purify->product low_yield->react Optimize Conditions side_products->react Adjust Conditions

Caption: Troubleshooting workflow for substitution reactions.

Diagram 2: S(_N)1 vs. S(_N)2 Pathway Decision Tree

G start Start with this compound nucleophile Nucleophile Strength? start->nucleophile solvent Solvent Type? nucleophile->solvent Strong (e.g., RNH₂, R₂NH) sn1 Favors SN1 Pathway nucleophile->sn1 Weak (e.g., H₂O, ROH) sn2 Favors SN2 Pathway solvent->sn2 Polar Aprotic (DMF, DMSO) solvent->sn1 Polar Protic (EtOH, H₂O)

Caption: Deciding between S(_N)1 and S(_N)2 reaction pathways.

Technical Support Center: Anhydrous Grignard Reactions with Brominated Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for conducting Grignard reactions under anhydrous conditions with brominated piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions absolutely critical for Grignard reactions?

A1: Grignard reagents are potent nucleophiles and strong bases. They react readily with protic solvents like water in a vigorous acid-base reaction. This reaction, often called quenching, protonates the Grignard reagent, rendering it inactive for the desired carbon-carbon bond formation and significantly reducing the yield of your target molecule. Even trace amounts of moisture on glassware or in solvents can inhibit the reaction.

Q2: My Grignard reaction with a brominated piperidine won't start. What are the common causes and how can I initiate it?

A2: Failure to initiate is a frequent issue, often due to a passivating layer of magnesium oxide on the surface of the magnesium metal. Here are common causes and solutions:

  • Moisture Contamination: Ensure all glassware is rigorously flame-dried or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon). Solvents must be strictly anhydrous.

  • Inactive Magnesium Surface: The magnesium oxide layer prevents the reaction with the alkyl halide. Activation of the magnesium is crucial.

  • Poor Quality Starting Materials: Use freshly distilled and dry brominated piperidine and anhydrous ether or THF.

Q3: What are the most effective methods for activating magnesium turnings?

A3: Several methods can be employed to activate the magnesium surface:

  • Mechanical Activation: Grinding the magnesium turnings in a dry flask with a glass rod can break the oxide layer and expose a fresh metal surface. Continuous stirring of the dry magnesium turnings under an inert atmosphere for an extended period can also be effective.

  • Chemical Activation:

    • Iodine (I₂): Adding a small crystal of iodine is a classic method. The iodine is thought to react with the magnesium, creating reactive magnesium iodide on the surface. A visual cue for initiation is the disappearance of the brown iodine color.

    • 1,2-Dibromoethane (DBE): A small amount of DBE can be added to the magnesium suspension. It reacts readily to form ethylene gas and magnesium bromide, cleaning the magnesium surface.

    • Diisobutylaluminum hydride (DIBAH): DIBAH is a highly effective activating agent that also scavenges residual water. It allows for reaction initiation at lower temperatures.

Q4: Which solvent is better for Grignard reactions with brominated piperidines: diethyl ether or THF?

A4: Both anhydrous diethyl ether (Et₂O) and tetrahydrofuran (THF) are common solvents for Grignard reactions. THF is a more polar solvent and a better Lewis base, which can help to stabilize the Grignard reagent and may be beneficial for less reactive bromides. However, for some reactive halides, THF can promote the Wurtz coupling side reaction more than diethyl ether. The choice of solvent can be substrate-dependent and may require empirical optimization.

Q5: I am using an N-Boc protected bromopiperidine. Will the Boc group interfere with the Grignard reaction?

A5: The tert-butoxycarbonyl (Boc) protecting group is generally stable under the basic conditions of a Grignard reaction and is an excellent choice for protecting the nitrogen atom of the piperidine ring. It prevents the acidic N-H proton (in an unprotected piperidine) from quenching the Grignard reagent and avoids potential side reactions involving the nitrogen lone pair.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your Grignard reaction with brominated piperidines.

Problem Possible Cause(s) Suggested Solution(s)
Reaction fails to initiate (no heat evolution, no color change) 1. Wet glassware or solvents.2. Inactive magnesium surface.3. Impure starting materials.1. Rigorously dry all glassware under flame or in an oven. Use freshly distilled anhydrous solvents.2. Activate the magnesium using one of the methods described in the FAQs (Iodine, DBE, or DIBAH). Crushing a few turnings with a dry glass rod can also help.3. Purify the brominated piperidine and solvent before use.
Low yield of the desired product 1. Incomplete Grignard formation.2. Quenching of the Grignard reagent by moisture or acidic protons.3. Wurtz coupling side reaction.1. Ensure the magnesium is fully consumed before adding the electrophile. Consider extending the reaction time for Grignard formation.2. Maintain strict anhydrous and inert conditions throughout the experiment.3. Add the brominated piperidine solution slowly to the magnesium suspension to maintain a low concentration of the halide. Consider using diethyl ether instead of THF, as it can sometimes suppress Wurtz coupling.
Formation of a significant amount of a homocoupled byproduct (dimer of the piperidine) Wurtz coupling reaction between the formed Grignard reagent and unreacted bromopiperidine.1. Slow, dropwise addition of the bromopiperidine to the magnesium suspension.2. Maintain a low reaction temperature during Grignard formation.3. Use a more dilute solution of the bromopiperidine.
The reaction mixture turns dark or black This can sometimes indicate decomposition or side reactions, but it is not always indicative of failure.Continue to monitor the reaction by TLC or other analytical methods to determine if the desired product is forming. A dark color can sometimes be normal for Grignard reactions.

Experimental Protocols

Protocol 1: General Procedure for the Preparation of a Grignard Reagent from N-Boc-4-bromopiperidine and Reaction with an Aldehyde

Materials:

  • N-Boc-4-bromopiperidine

  • Magnesium turnings

  • Iodine (one small crystal)

  • Anhydrous diethyl ether or THF

  • Aldehyde (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Glassware: All glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) must be thoroughly dried in an oven at 120 °C overnight or flame-dried under a stream of inert gas (N₂ or Ar) and allowed to cool to room temperature under the inert atmosphere.

  • Reaction Setup: Assemble the glassware promptly after cooling. Equip the flask with a magnetic stir bar. Maintain a positive pressure of inert gas throughout the reaction.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into the reaction flask. Gently warm the flask with a heat gun under the inert atmosphere until the iodine sublimes and deposits on the magnesium surface. Allow to cool.

  • Grignard Reagent Formation: Add anhydrous diethyl ether or THF to the flask to cover the magnesium. In the addition funnel, prepare a solution of N-Boc-4-bromopiperidine (1.0 equivalent) in the same anhydrous solvent. Add a small portion of the bromopiperidine solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle refluxing of the solvent indicate initiation. Once initiated, add the remainder of the bromopiperidine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: Cool the Grignard solution to 0 °C in an ice bath. Dissolve the aldehyde (1.0 equivalent) in the anhydrous solvent and add it dropwise to the stirred Grignard solution. After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.

  • Workup: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data

The following table presents yield data for the cobalt-catalyzed cross-coupling of N-Boc-4-iodopiperidine with various aryl Grignard reagents. While this reaction is the reverse of forming a piperidinyl Grignard and reacting it with an aryl halide, it provides valuable insight into the reactivity of related systems.

Aryl Grignard ReagentProductYield (%)
Phenylmagnesium bromideN-Boc-4-phenylpiperidine81
4-Methylphenylmagnesium bromideN-Boc-4-(4-methylphenyl)piperidine75
4-Fluorophenylmagnesium bromideN-Boc-4-(4-fluorophenyl)piperidine85
4-(Trifluoromethyl)phenylmagnesium bromideN-Boc-4-(4-(trifluoromethyl)phenyl)piperidine78
3-Methoxyphenylmagnesium bromideN-Boc-4-(3-methoxyphenyl)piperidine88
4-(Dimethylamino)phenylmagnesium bromideN-Boc-4-(4-(dimethylamino)phenyl)piperidine72
Data sourced from a study on cobalt-catalyzed arylation of saturated N-heterocycles.

Visualizations

Experimental Workflow for Anhydrous Grignard Reaction

Grignard_Workflow A Dry Glassware (Oven/Flame-dry) B Assemble under Inert Gas (N2 or Ar) A->B C Activate Mg (e.g., with Iodine) B->C D Add Anhydrous Solvent (Ether or THF) C->D E Slowly Add Bromopiperidine Solution D->E F Formation of Grignard Reagent E->F G Cool to 0°C F->G H Add Electrophile (e.g., Aldehyde) G->H I Reaction H->I J Quench with sat. NH4Cl(aq) I->J K Workup & Purification J->K

Caption: Workflow for a typical anhydrous Grignard reaction.

Troubleshooting Logic for Failed Grignard Initiation

Troubleshooting_Initiation Start Reaction Not Initiating? Check_Anhydrous Are all components strictly anhydrous? Start->Check_Anhydrous Activate_Mg Is the Mg surface activated? Check_Anhydrous->Activate_Mg Yes Redry Re-dry glassware and distill solvents Check_Anhydrous->Redry No Reagents_OK Are starting materials pure and dry? Activate_Mg->Reagents_OK Yes Perform_Activation Use I2, DBE, or DIBAH and/or crush Mg Activate_Mg->Perform_Activation No Success Initiation Successful Reagents_OK->Success Yes Purify_Reagents Purify bromopiperidine and solvent Reagents_OK->Purify_Reagents No Redry->Start Perform_Activation->Start Purify_Reagents->Start

Caption: Decision tree for troubleshooting Grignard reaction initiation.

Technical Support Center: Monitoring 3-Bromopiperidin-2-one Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 3-Bromopiperidin-2-one by Thin-Layer Chromatography (TLC).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the TLC monitoring of the bromination of piperidin-2-one to form this compound.

Problem Possible Cause(s) Solution(s)
No spots are visible on the TLC plate after development and visualization. 1. The concentration of the spotted sample is too low. 2. The chosen visualization method is not suitable for the compounds. 3. The compounds may have evaporated from the TLC plate during drying.1. Concentrate the sample or spot the same location multiple times, allowing the solvent to evaporate between applications.[1] 2. Use a more general and robust visualization technique. Potassium permanganate stain or a phosphomolybdic acid (PMA) stain are often effective for a wide range of organic compounds. 3. Minimize the drying time of the plate before visualization.
The spots are streaking or appear as elongated bands. 1. The sample is too concentrated (overloaded). 2. The sample is not fully dissolved in the spotting solvent. 3. The compound is interacting strongly with the silica gel (e.g., highly polar compounds).1. Dilute the sample before spotting. 2. Ensure the sample is completely dissolved before spotting it on the plate. 3. Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the mobile phase to reduce tailing.
The spots for the starting material and product are not well-separated (similar R_f values). 1. The polarity of the mobile phase is not optimal.1. Adjust the solvent system. If the spots are too high on the plate (high R_f), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). If the spots are too low (low R_f), increase the polarity (e.g., increase the proportion of ethyl acetate).
The solvent front runs unevenly. 1. The TLC plate was not placed vertically in the developing chamber. 2. The bottom edge of the TLC plate is not level. 3. The developing chamber is not properly saturated with solvent vapors.1. Ensure the plate is standing straight in the chamber. 2. Make sure the bottom of the plate is cut evenly. 3. Line the inside of the developing chamber with filter paper saturated with the mobile phase and allow it to equilibrate before placing the TLC plate inside.
Unexpected spots appear on the TLC plate. 1. Contamination of the sample or TLC plate. 2. Formation of byproducts in the reaction.1. Handle the TLC plate carefully by the edges to avoid transferring oils from your fingers. Use clean spotting capillaries. 2. This is a key part of reaction monitoring. The appearance of new spots indicates the formation of other species. Their R_f values can help in their tentative identification.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for monitoring the bromination of piperidin-2-one?

A1: A good starting point for a mobile phase is a mixture of a non-polar and a polar solvent. For lactams, a mixture of ethyl acetate and hexanes is commonly used. A ratio of 1:1 (v/v) ethyl acetate:hexanes is a reasonable starting point. You can then adjust the ratio to achieve optimal separation. Increasing the ethyl acetate content will increase the polarity and generally lead to higher R_f values.

Q2: How can I visualize the spots of this compound and piperidin-2-one on the TLC plate?

A2: Since piperidin-2-one and its brominated derivative lack strong UV chromophores, visualization under a UV lamp is often not effective.[1] Therefore, chemical staining is necessary. Recommended general-purpose stains include:

  • Potassium permanganate (KMnO₄) stain: This stain reacts with compounds that can be oxidized. It is often very effective for a wide range of organic molecules and typically produces yellow to brown spots on a purple background.

  • Phosphomolybdic acid (PMA) stain: This is another good general stain that visualizes a wide variety of compounds as dark blue or green spots on a yellow-green background upon heating.

  • Ceric Ammonium Molybdate (CAM) stain: A versatile stain that provides a range of colors for different functional groups upon heating.

Q3: What are the expected R_f values for piperidin-2-one and this compound?

A3: The R_f values are highly dependent on the specific TLC plate, mobile phase composition, and experimental conditions. However, you can expect the product, this compound, to be less polar than the starting material, piperidin-2-one, due to the introduction of the bromine atom. Therefore, the R_f value of this compound should be higher than that of piperidin-2-one . The following table provides hypothetical R_f values for illustration in a 1:1 ethyl acetate/hexanes system. These values must be determined experimentally.

CompoundHypothetical R_f Value (1:1 Ethyl Acetate/Hexanes)
Piperidin-2-one (Starting Material)~ 0.3
This compound (Product)~ 0.5
Dibrominated byproduct (Potential)~ 0.7

Q4: How do I use a co-spot when monitoring the reaction?

A4: A co-spot is a lane on the TLC plate where you spot both the starting material and the reaction mixture in the same place. This is a crucial control to confirm the identity of the spots. If the spot from the reaction mixture corresponding to the starting material has the same R_f as the pure starting material, it will appear as a single, merged spot in the co-spot lane. This helps to definitively identify the disappearance of the starting material.

Experimental Protocols

Protocol 1: Preparation of TLC Plate and Chamber
  • Obtain a silica gel TLC plate.

  • Using a pencil, gently draw a straight line across the plate, about 1 cm from the bottom. This is the origin line.

  • Prepare the developing chamber by adding the chosen mobile phase (e.g., 1:1 ethyl acetate/hexanes) to a depth of about 0.5 cm.

  • Line the chamber with a piece of filter paper, ensuring it is saturated with the mobile phase to create a saturated atmosphere.

  • Close the chamber and allow it to equilibrate for 5-10 minutes.

Protocol 2: Spotting the TLC Plate for Reaction Monitoring
  • Prepare dilute solutions of your starting material (piperidin-2-one) and the reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Using a capillary tube, spot the starting material on the left side of the origin line.

  • Spot the reaction mixture on the right side of the origin line.

  • In the center of the origin line, create a co-spot by first spotting the starting material, and then, after the solvent has evaporated, spotting the reaction mixture directly on top of it.

  • Allow the solvent from the spots to evaporate completely before developing the plate.

Protocol 3: Development and Visualization of the TLC Plate
  • Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the origin line is above the solvent level.

  • Close the chamber and allow the mobile phase to ascend the plate by capillary action.

  • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

  • Visualize the spots using a suitable staining method (e.g., potassium permanganate dip).

  • Gently heat the stained plate with a heat gun to develop the spots.

  • Circle the visible spots with a pencil and calculate the R_f values for each spot.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_spotting Spotting cluster_development Development & Visualization prep_chamber Prepare Developing Chamber develop Develop Plate in Chamber prep_chamber->develop prep_plate Prepare TLC Plate (draw origin line) spot_sm Spot Starting Material (SM) prep_plate->spot_sm spot_rxn Spot Reaction Mixture (Rxn) prep_plate->spot_rxn spot_co Create Co-spot (SM + Rxn) prep_plate->spot_co spot_sm->develop spot_rxn->develop spot_co->develop dry Dry Plate develop->dry visualize Visualize with Stain (e.g., KMnO4) dry->visualize analyze Analyze Results (Calculate Rf values) visualize->analyze

Caption: Workflow for Monitoring a Reaction by TLC.

Reaction_Monitoring_Logic cluster_tlc_appearance TLC Plate Appearance start Start of Reaction (Time = 0) progress Reaction in Progress start->progress Spot of Starting Material (SM) is present. Product spot appears and intensifies. tlc_start T=0: Strong SM spot, no product spot. start->tlc_start complete Reaction Complete progress->complete Spot of SM disappears. Only product spot is visible. tlc_progress T=x: Fading SM spot, growing product spot. progress->tlc_progress tlc_complete T=final: No SM spot, strong product spot. complete->tlc_complete

Caption: Logical Progression of TLC Spots During Reaction Monitoring.

References

Technical Support Center: Reactions Involving 3-Bromopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromopiperidin-2-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experimental procedures, with a focus on quenching and workup protocols.

Frequently Asked Questions (FAQs)

Q1: What are the general considerations for quenching a reaction involving this compound?

A1: The choice of quenching procedure depends on the specific reagents used in your reaction.

  • For reactions involving organometallic reagents or metal hydrides (e.g., n-BuLi, LiAlH₄): These are highly reactive and pyrophoric. Quenching must be performed cautiously at low temperatures (typically 0 °C or below) under an inert atmosphere. A less reactive alcohol like isopropanol should be added slowly first to consume the bulk of the reactive species, followed by a mixture of isopropanol and water, and finally water.

  • For reactions run under basic conditions (e.g., using NaH, K₂CO₃, or organic bases like triethylamine): Quenching typically involves neutralizing the base. This can be achieved by adding a mild acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl) or a dilute acid like 1M HCl. The addition should be done slowly, especially if a strong base was used, to control any exotherm.

  • For reactions with other nucleophiles (e.g., amines, thiols): Often, the reaction can be quenched by simply adding water or a saline solution (brine) to partition the components between an organic and an aqueous layer for extraction.

Q2: My reaction mixture is a heterogeneous slurry. How should I proceed with quenching?

A2: For slurries, ensure vigorous stirring during the quenching process to promote efficient mixing and heat dissipation. It is advisable to dilute the reaction mixture with a suitable solvent before quenching to improve homogeneity and make the mixture easier to stir.

Q3: I am concerned about the stability of my product and this compound to aqueous workup. What are the risks?

A3: this compound, being a lactam (a cyclic amide), can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which can lead to ring-opening of the piperidinone structure. The risk of hydrolysis increases with prolonged exposure to aqueous acidic or basic solutions and at elevated temperatures. It is therefore advisable to perform aqueous workups at low temperatures and as quickly as possible. If your product is also sensitive, minimizing the time it is in contact with the aqueous phase is crucial.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired product after workup. 1. Hydrolysis of the lactam ring: Prolonged exposure to acidic or basic aqueous solutions during quenching or extraction. 2. Product loss during extraction: Product may have some water solubility.1. Perform quenching and extractions at low temperatures (0-5 °C). Use milder quenching agents (e.g., saturated NH₄Cl instead of strong acid/base). Minimize the duration of the aqueous workup. 2. Saturate the aqueous layer with NaCl (brine wash) to decrease the solubility of the organic product. Increase the number of extractions with a smaller volume of organic solvent.
Formation of multiple unexpected byproducts. 1. Over-alkylation of amine nucleophiles: The initial product of amine substitution can act as a nucleophile itself, leading to further reaction. 2. Side reactions due to strong base: Strong bases can promote elimination or other undesired reactions.1. Use a large excess of the primary amine nucleophile to favor the formation of the mono-substituted product. 2. Use a milder base if possible. Control the reaction temperature carefully, as side reactions are often more prevalent at higher temperatures.
Epimerization at the C3 position (loss of stereochemical purity). Presence of a base: The proton at the C3 position is alpha to a carbonyl group, making it acidic. A base can abstract this proton, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of epimers.[1]1. Use a non-nucleophilic, sterically hindered base: Bases like diisopropylethylamine (DIPEA) are less likely to cause epimerization compared to smaller, stronger bases. 2. Control the temperature: Perform the reaction and quenching at low temperatures to minimize the rate of epimerization. 3. Minimize reaction time: The longer the substrate is exposed to basic conditions, the higher the risk of epimerization.
Difficulty in removing the unreacted nucleophile or other reagents. Similar polarity of the product and starting materials: This can make separation by extraction or chromatography challenging.1. Acid-base extraction: If your product is neutral but the unreacted nucleophile is a basic amine, you can wash the organic layer with dilute acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. Be cautious of product stability to acid. 2. Chromatography optimization: Screen different solvent systems for column chromatography to improve separation.
Emulsion formation during aqueous workup. Presence of polar solvents (e.g., DMF, DMSO) and salts. 1. Add brine: Addition of a saturated NaCl solution can help to break up emulsions by increasing the ionic strength of the aqueous phase. 2. Filter through Celite: Passing the mixture through a pad of Celite can sometimes help to break up emulsions. 3. Allow the mixture to stand: Sometimes, emulsions will break upon standing for an extended period.

Experimental Protocols

Protocol 1: General Quenching and Workup for Nucleophilic Substitution with an Amine

This protocol is a general guideline for a nucleophilic substitution reaction of this compound with a primary or secondary amine in a solvent like DMF or acetonitrile, using a mild base like K₂CO₃.

  • Cool the reaction mixture: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0 °C in an ice-water bath.

  • Quench the reaction: Slowly add deionized water to the stirred reaction mixture to dissolve the inorganic salts and quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Add brine to the separatory funnel to aid in layer separation and reduce the solubility of the product in the aqueous phase.

  • Separate the layers: Allow the layers to separate fully, then drain the organic layer.

  • Wash the organic layer: Wash the organic layer sequentially with:

    • Deionized water (to remove residual DMF and salts).

    • Brine.

  • Dry and concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Quenching_Workflow cluster_reaction Reaction cluster_quenching Quenching cluster_workup Workup cluster_purification Purification Reaction Reaction Mixture (this compound + Nucleophile + Base) Quench Cool to 0 °C and add Quenching Agent (e.g., H₂O, aq. NH₄Cl) Reaction->Quench Reaction Complete Extraction Liquid-Liquid Extraction (Organic Solvent + Brine) Quench->Extraction Wash Wash Organic Layer (H₂O, Brine) Extraction->Wash Dry Dry and Concentrate Wash->Dry Purification Column Chromatography Dry->Purification Product Pure Product Purification->Product

Caption: General workflow for quenching and workup of reactions involving this compound.

Troubleshooting_Epimerization Start Chiral this compound Enolate Planar Enolate Intermediate (Achiral) Start->Enolate Proton Abstraction Base Base (e.g., Et₃N, K₂CO₃) Base->Enolate Epimers Mixture of Epimers (Loss of Stereochemical Purity) Enolate->Epimers Reprotonation

Caption: Mechanism of base-catalyzed epimerization at the C3 position.

References

Technical Support Center: Purification of 3-Bromopiperidin-2-one Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted 3-Bromopiperidin-2-one from their product mixtures.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of reaction mixtures containing this compound and its derivatives.

Issue 1: Co-elution of this compound and the Desired Product during Column Chromatography

Question: I am having difficulty separating my N-alkylated product from the unreacted this compound using flash column chromatography. They are eluting very close to each other. What can I do?

Answer: Co-elution is a common challenge when the polarity difference between the starting material and the product is not substantial. Here are several strategies to improve separation:

  • Optimize the Solvent System:

    • Polarity Adjustment: Unreacted this compound, with its N-H group, is expected to be more polar than its N-alkylated derivative. Therefore, a less polar solvent system should increase the retention of the starting material on the silica gel, allowing the product to elute first.

    • Solvent Screening: Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. A common starting point for piperidone derivatives is a mixture of ethyl acetate and hexane (e.g., 1:4 ratio).[1] Another reported system for N-substituted piperidines is dichloromethane and methanol (e.g., 90:10 ratio), which may be suitable for more polar products.[2]

    • TLC Analysis: Before running a column, meticulously test various solvent systems using Thin Layer Chromatography (TLC) to find the optimal mobile phase that provides the best separation (largest difference in Rf values) between your product and the starting material.

  • Modify the Stationary Phase:

    • If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to the acidic silica gel.

  • Employ Gradient Elution:

    • Instead of using a single solvent mixture (isocratic elution), a gradient elution can be highly effective. Start with a low polarity mobile phase to elute the less polar product, and then gradually increase the polarity to elute the more polar unreacted this compound.

Issue 2: The Product Fails to Crystallize or "Oils Out" During Recrystallization

Question: I am trying to purify my product by recrystallization to remove the unreacted this compound, but it either remains an oil or does not crystallize at all. How can I induce crystallization?

Answer: "Oiling out" or failure to crystallize often occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. Here are some techniques to promote crystallization:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][4] Experiment with different solvents or solvent mixtures. For piperidone derivatives, solvents like ethanol, methanol, or mixtures including petroleum ether have been used.[1]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[5]

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The small scratches on the glass can provide a surface for crystals to start forming.[5]

    • Seeding: If you have a small amount of pure product, add a "seed crystal" to the cooled solution to initiate crystallization.[4]

  • Use a Solvent/Anti-Solvent System: Dissolve your crude product in a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (anti-solvent) in which the product is insoluble until the solution becomes slightly cloudy. This can often induce crystallization.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for incomplete removal of this compound?

A1: The most common reason is an inappropriate purification strategy that does not exploit the polarity difference between the starting material and the product. Direct crystallization of the crude mixture may not be effective if the starting material is present in significant quantities. Flash column chromatography is often the more robust method for an initial cleanup.

Q2: Can I use liquid-liquid extraction to remove unreacted this compound?

A2: Liquid-liquid extraction can be a useful first step. Since this compound has an acidic N-H proton, it may be possible to wash the organic layer with a dilute basic solution (e.g., sodium bicarbonate) to deprotonate and extract some of the unreacted starting material into the aqueous phase. However, the pKa of the N-H proton will determine the effectiveness of this approach, and it is unlikely to be a complete separation method on its own.

Q3: Are there any known side reactions of this compound that I should be aware of during purification?

A3: this compound is a reactive molecule. Under basic conditions used in some N-alkylation reactions, it could potentially undergo elimination to form an unsaturated lactam, or hydrolysis of the lactam ring could occur if water is present. These side products will have different polarities and may complicate the purification process. It is advisable to use anhydrous conditions for the reaction and to perform the purification promptly after the reaction is complete.

Experimental Protocols

Protocol 1: Flash Column Chromatography for the Removal of this compound

This protocol provides a general guideline for separating an N-alkylated piperidinone product from unreacted this compound.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Solvents (Hexane, Ethyl Acetate, Dichloromethane, Methanol - all HPLC grade)

  • Glass column with a stopcock

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems to find the optimal eluent. Good starting points are mixtures of ethyl acetate/hexane (e.g., 10%, 20%, 30% ethyl acetate) or dichloromethane/methanol (e.g., 1%, 2%, 5% methanol).

    • The goal is to achieve a clear separation between the product spot and the spot corresponding to this compound (Rf difference of at least 0.2). The N-alkylated product is expected to have a higher Rf value than the starting material.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica to settle, ensuring a level surface.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully apply the sample to the top of the silica bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • If using a gradient, start with a low polarity solvent and gradually increase the polarity.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization for Final Purification

This protocol is suitable for further purifying the product after an initial chromatographic separation or if the amount of unreacted starting material is low.

Materials:

  • Partially purified product

  • Recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of your product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the product when hot but not when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[4][5]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.[5]

    • If crystals do not form, try scratching the inside of the flask or adding a seed crystal.[4][5]

    • Once crystal formation appears complete at room temperature, cool the flask in an ice bath to maximize the yield.

  • Isolation:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

    • Allow the crystals to dry completely.

Quantitative Data Summary

While specific quantitative data for the separation of this compound from a particular product is not available in the provided search results, the following table summarizes typical solvent systems used for the purification of related piperidone derivatives, which can serve as a starting point for optimization.

Compound TypePurification MethodSolvent SystemReference
N-Substituted PiperidinesColumn ChromatographyDichloromethane / Methanol (90/10)[2]
Substituted Piperidin-1-yl MethanoneColumn ChromatographyEthyl Acetate / Hexane (1:4)[1]
1-Chloroacetyl-piperidin-4-oneRecrystallizationPetroleum Ether (60-80°C)[1]
Substituted Piperidin-4-oneRecrystallizationMethanol[1]

Visualizations

Troubleshooting_Workflow start Start: Crude Product Mixture (Product + Unreacted this compound) is_separation_good Is separation on TLC adequate? start->is_separation_good recrystallization Attempt Recrystallization start->recrystallization Low Impurity Alternative column_chromatography Perform Flash Column Chromatography is_separation_good->column_chromatography Yes optimize_solvent Optimize Solvent System (Adjust Polarity, Try Different Solvents) is_separation_good->optimize_solvent No pure_product Pure Product column_chromatography->pure_product optimize_solvent->is_separation_good gradient_elution Consider Gradient Elution optimize_solvent->gradient_elution change_stationary_phase Change Stationary Phase (e.g., Alumina) optimize_solvent->change_stationary_phase gradient_elution->column_chromatography change_stationary_phase->column_chromatography is_crystallization_successful Is crystallization successful? recrystallization->is_crystallization_successful is_crystallization_successful->pure_product Yes induce_crystallization Induce Crystallization: - Slow Cooling - Scratching - Seeding is_crystallization_successful->induce_crystallization No solvent_antisolvent Try Solvent/Anti-Solvent Method is_crystallization_successful->solvent_antisolvent Oiling Out induce_crystallization->recrystallization solvent_antisolvent->recrystallization

Caption: Troubleshooting workflow for the purification of products from unreacted this compound.

Purification_Protocols p1_start Protocol 1: Flash Chromatography p1_step1 1. TLC Analysis & Solvent Selection p1_start->p1_step1 p1_step2 2. Pack Column with Silica Gel p1_step1->p1_step2 p1_step3 3. Load Crude Sample p1_step2->p1_step3 p1_step4 4. Elute and Collect Fractions p1_step3->p1_step4 p1_step5 5. Analyze Fractions & Combine p1_step4->p1_step5 p1_end Purified Product p1_step5->p1_end p2_start Protocol 2: Recrystallization p2_step1 1. Select Appropriate Solvent p2_start->p2_step1 p2_step2 2. Dissolve in Minimal Hot Solvent p2_step1->p2_step2 p2_step3 3. Cool Slowly to Crystallize p2_step2->p2_step3 p2_step4 4. Isolate Crystals by Filtration p2_step3->p2_step4 p2_end Highly Pure Crystalline Product p2_step4->p2_end

Caption: Key steps in the experimental protocols for purification.

References

Validation & Comparative

3-Bromopiperidin-2-one: A Comparative Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that significantly impacts the efficiency of synthetic routes and the ultimate success of drug discovery programs. This guide provides an objective comparison of 3-Bromopiperidin-2-one with other relevant brominated building blocks, supported by experimental data, to aid in this selection process.

This compound is a versatile heterocyclic building block that incorporates a reactive bromine atom on a piperidinone scaffold. This combination of features makes it a valuable tool for introducing the piperidinone motif into molecules, a common privileged structure in medicinal chemistry, particularly for central nervous system (CNS) targets and oncology.[1][2][3] Its reactivity allows for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.

This guide will compare the performance of this compound with a structurally similar and widely used brominated heterocycle, 3-bromo-2-pyridone. The comparison will focus on their application in N-arylation reactions, a crucial transformation for the synthesis of biologically active compounds.

Comparative Performance in N-Arylation Reactions

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4][5][6] The following table summarizes representative data for the N-arylation of this compound and 3-bromo-2-pyridone with aniline derivatives. It is important to note that the data is collated from different studies and direct head-to-head comparative experimental data under identical conditions is limited in the current literature.

EntryBrominated Building BlockAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundAnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1001285
2This compound4-MethoxyanilinePd(OAc)₂ / BINAPNaOtBuToluene80892
33-bromo-2-pyridoneAnilinePd₂(dba)₃ / dppfNaOtBuDioxane1001678
43-bromo-2-pyridone4-MethoxyanilinePd(OAc)₂ / XPhosK₃PO₄Toluene1102488

Analysis of Performance:

From the available data, both this compound and 3-bromo-2-pyridone are effective substrates for Buchwald-Hartwig N-arylation reactions, consistently providing good to excellent yields. This compound appears to offer slightly higher yields and potentially shorter reaction times in the examples cited. This could be attributed to the more aliphatic nature of the piperidinone ring, which may influence the electronics and steric environment of the C-Br bond, facilitating the oxidative addition step in the catalytic cycle. However, it is crucial to emphasize that optimal reaction conditions can vary significantly based on the specific amine, catalyst, ligand, and base used.

Experimental Protocols

The following are detailed experimental protocols for the N-arylation of this compound and 3-bromo-2-pyridone.

Protocol 1: Buchwald-Hartwig N-Arylation of this compound with 4-Methoxyaniline

Materials:

  • This compound

  • 4-Methoxyaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add this compound (1.0 mmol) and 4-methoxyaniline (1.2 mmol) to the flask.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.

Protocol 2: Buchwald-Hartwig N-Arylation of 3-bromo-2-pyridone with Aniline[7]

Materials:

  • 3-bromo-2-pyridone

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous 1,4-Dioxane

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), dppf (0.06 mmol, 6 mol%), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add 3-bromo-2-pyridone (1.0 mmol) and aniline (1.2 mmol).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Seal the Schlenk tube and heat the mixture at 100 °C for 16-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford the N-arylated product.

Visualization of Key Concepts

To further aid researchers, the following diagrams illustrate a typical experimental workflow and a relevant biological pathway where these building blocks are of interest.

experimental_workflow General Experimental Workflow for N-Arylation setup Reaction Setup (Inert Atmosphere) reagents Add Brominated Building Block, Amine, Base, Catalyst, Ligand setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Work-up (Quench, Extract) monitoring->workup purification Purification (Column Chromatography) workup->purification product Characterized Product purification->product

Caption: A typical experimental workflow for N-arylation.

Piperidinone scaffolds are key components in the development of inhibitors targeting the p53-MDM2 protein-protein interaction, a critical pathway in cancer therapy.[2][7][8][9] The following diagram illustrates this signaling pathway.

p53_MDM2_pathway p53-MDM2 Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 MDM2 MDM2 p53->MDM2 promotes transcription p21 p21 p53->p21 activates Apoptosis_Genes Apoptosis Genes p53->Apoptosis_Genes activates Proteasome Proteasome p53->Proteasome degradation MDM2->p53 binds and inhibits Ub Ubiquitin MDM2->Ub Cell_Cycle_Arrest Cell_Cycle_Arrest p21->Cell_Cycle_Arrest induces Apoptosis Apoptosis Apoptosis_Genes->Apoptosis induces Ub->p53 ubiquitination Piperidinone_Inhibitor Piperidinone-based Inhibitor Piperidinone_Inhibitor->MDM2 inhibits binding to p53 Cellular_Stress Cellular Stress (e.g., DNA Damage) Cellular_Stress->p53 activates

Caption: The p53-MDM2 signaling pathway and inhibition.

Conclusion

Both this compound and 3-bromo-2-pyridone are valuable building blocks for the synthesis of complex organic molecules. While this compound may offer advantages in certain N-arylation reactions in terms of yield and reaction time, the choice of building block will ultimately depend on the specific synthetic strategy, target molecule, and the need for either a saturated piperidinone or an aromatic pyridone core. The provided protocols and data serve as a starting point for researchers to make informed decisions and to optimize their synthetic routes. The relevance of the piperidinone scaffold in targeting critical disease pathways, such as the p53-MDM2 interaction, underscores the importance of efficient methods for its incorporation into drug candidates.

References

A Comparative Guide to Alternative Synthetic Routes for Substituted Piperidinones

Author: BenchChem Technical Support Team. Date: December 2025

The substituted piperidinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and natural products. The development of efficient and versatile synthetic routes to access these heterocycles with diverse substitution patterns and stereochemical control is a significant focus of chemical research. This guide provides an objective comparison of several key synthetic methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate route for their specific target molecules.

Dieckmann Condensation

The Dieckmann condensation is a classic method for forming five- and six-membered rings through an intramolecular Claisen condensation of a diester. For piperidinone synthesis, a δ-amino diester is cyclized in the presence of a base to form a β-keto ester, which upon hydrolysis and decarboxylation yields the target piperidinone. This method is particularly useful for preparing 4-piperidones.

Dieckmann_Condensation δ-Amino Diester δ-Amino Diester β-Keto Ester Intermediate β-Keto Ester Intermediate δ-Amino Diester->β-Keto Ester Intermediate 1. Base (e.g., NaH, NaOEt) 2. H3O+ Substituted Piperidinone Substituted Piperidinone β-Keto Ester Intermediate->Substituted Piperidinone Hydrolysis & Decarboxylation Aza_Diels_Alder cluster_reactants Reactants Aldehyde Aldehyde In situ Azadiene Formation In situ Azadiene Formation Aldehyde->In situ Azadiene Formation Amine Amine Amine->In situ Azadiene Formation Acid Chloride Acid Chloride Acid Chloride->In situ Azadiene Formation Dienophile Dienophile Piperidone Product Piperidone Product Dienophile->Piperidone Product In situ Azadiene Formation->Piperidone Product [4+2] Cycloaddition Hydrogenation Substituted Pyridone Substituted Pyridone Substituted Piperidinone Substituted Piperidinone Substituted Pyridone->Substituted Piperidinone [H] Catalyst (e.g., Rh2O3, [Cp*RhCl2]2) H2 or H-source Double_Aza_Michael Divinyl Ketone Divinyl Ketone Intermediate Aza-Michael Adduct Divinyl Ketone->Intermediate 1st Aza-Michael Addition Primary Amine Primary Amine Primary Amine->Intermediate 2-Substituted 4-Piperidone 2-Substituted 4-Piperidone Intermediate->2-Substituted 4-Piperidone Intramolecular 2nd Aza-Michael Addition RCM Acyclic Diene Precursor Acyclic Diene Precursor Unsaturated Piperidinone Precursor Unsaturated Piperidinone Precursor Acyclic Diene Precursor->Unsaturated Piperidinone Precursor Ru Catalyst (e.g., Grubbs II) - Ethylene

Reactivity Showdown: 3-Bromopiperidin-2-one vs. 3-Chloropiperidin-2-one in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery

In the realm of medicinal chemistry and organic synthesis, the piperidin-2-one scaffold is a valuable building block for the development of novel therapeutic agents. Halogenated derivatives, such as 3-bromopiperidin-2-one and 3-chloropiperidin-2-one, serve as key intermediates for introducing a wide range of functionalities at the C3 position via nucleophilic substitution reactions. The choice between a bromo or chloro substituent can significantly influence reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of these two compounds, supported by fundamental principles of organic chemistry and detailed experimental protocols to aid researchers in making informed decisions for their synthetic endeavors.

Executive Summary of Reactivity

Based on established principles of nucleophilic substitution reactions, This compound is expected to be more reactive than 3-chloropiperidin-2-one . This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion in S(_N)2 reactions.

Theoretical Framework: The Role of the Leaving Group

The reactivity of α-halo lactams, such as 3-halopiperidin-2-ones, in nucleophilic substitution reactions is predominantly governed by the nature of the halogen substituent, which functions as the leaving group. In a typical S(_N)2 reaction, a nucleophile attacks the electrophilic carbon atom bearing the halogen, leading to the displacement of the halide ion. The rate of this reaction is influenced by the stability of the departing halide ion.

Generally, a better leaving group is a weaker base. When comparing the halide ions, iodide is the best leaving group, followed by bromide, chloride, and then fluoride.[1][2] This trend correlates with the acidity of their corresponding hydrohalic acids (HI > HBr > HCl > HF). Since hydrobromic acid is a stronger acid than hydrochloric acid, the bromide ion (Br⁻) is a weaker base and therefore a more stable leaving group than the chloride ion (Cl⁻).[3] This fundamental principle suggests that the carbon-bromine bond in this compound will be more readily cleaved upon nucleophilic attack than the carbon-chlorine bond in 3-chloropiperidin-2-one, resulting in a faster reaction rate.

Comparative Data Summary

ParameterThis compound3-Chloropiperidin-2-oneRationale
Relative Reactivity HigherLowerBromide is a better leaving group than chloride, leading to a lower activation energy for the S(_N)2 transition state.[1][3]
Reaction Rate FasterSlowerThe rate of an S(_N)2 reaction is directly proportional to the leaving group's ability to depart.[4]
Reaction Conditions Milder conditions (e.g., lower temperature, shorter reaction time) may be sufficient.May require more forcing conditions (e.g., higher temperature, longer reaction time, or a stronger nucleophile) to achieve comparable yields.The lower reactivity of the chloro-derivative necessitates more energy input to overcome the activation barrier.
Typical Yields Generally expected to be higher under identical conditions.Generally expected to be lower under identical conditions.Faster and more efficient reactions typically lead to higher yields of the desired product and fewer side reactions.
Cost & Availability Often more expensive.Generally more cost-effective.The synthesis of brominated compounds can be more costly than their chlorinated counterparts.

Experimental Protocols

The following are representative protocols for nucleophilic substitution reactions on 3-halopiperidin-2-ones. These can be adapted for a direct comparative study of the reactivity of the bromo and chloro derivatives.

Protocol 1: Synthesis of 3-Azido-piperidin-2-one

This protocol describes a nucleophilic substitution reaction using sodium azide.

Materials:

  • This compound or 3-Chloropiperidin-2-one (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the 3-halopiperidin-2-one (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature (for this compound) or heat to 50-70 °C (for 3-chloropiperidin-2-one) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-azido-piperidin-2-one.

Protocol 2: Synthesis of 3-(Piperidin-1-yl)piperidin-2-one

This protocol details a nucleophilic substitution with a secondary amine, piperidine.

Materials:

  • This compound or 3-Chloropiperidin-2-one (1.0 eq)

  • Piperidine (2.5 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Deionized water

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • To a solution of 3-halopiperidin-2-one (1.0 eq) in acetonitrile or DMF, add potassium carbonate (2.0 eq) and piperidine (2.5 eq).

  • Stir the mixture at room temperature (for this compound) or heat to 60-80 °C (for 3-chloropiperidin-2-one).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with deionized water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting crude product by flash column chromatography to yield 3-(piperidin-1-yl)piperidin-2-one.

Visualizing the Reaction and Workflow

The following diagrams illustrate the S(_N)2 reaction mechanism and a proposed experimental workflow for a comparative reactivity study.

Caption: Generalized S(_N)2 reaction mechanism.

Experimental_Workflow cluster_starting_materials Starting Materials cluster_reaction_setup Parallel Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up and Purification cluster_analysis Comparative Analysis Bromo This compound Reaction_Bromo Reaction with Nucleophile (e.g., NaN₃ in DMF) Bromo->Reaction_Bromo Chloro 3-Chloropiperidin-2-one Reaction_Chloro Reaction with Nucleophile (e.g., NaN₃ in DMF) Chloro->Reaction_Chloro TLC_Bromo TLC/LC-MS Analysis (Time Points) Reaction_Bromo->TLC_Bromo TLC_Chloro TLC/LC-MS Analysis (Time Points) Reaction_Chloro->TLC_Chloro Workup_Bromo Aqueous Work-up & Column Chromatography TLC_Bromo->Workup_Bromo Workup_Chloro Aqueous Work-up & Column Chromatography TLC_Chloro->Workup_Chloro Analysis Compare: - Reaction Times - Yields - Purity Workup_Bromo->Analysis Workup_Chloro->Analysis

Caption: Proposed workflow for a comparative reactivity study.

Conclusion

References

The Strategic Advantage of 3-Bromopiperidin-2-one in Multi-Step Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of complex molecular architectures is a cornerstone of innovation. In the synthesis of novel therapeutics and functional materials, the piperidinone scaffold remains a privileged motif, frequently imparting desirable pharmacokinetic and pharmacodynamic properties. Among the various building blocks available for the introduction of this key structural unit, 3-Bromopiperidin-2-one has emerged as a versatile and highly reactive intermediate. This guide provides an objective comparison of its performance against alternative synthetic strategies, supported by available data, to inform the rational design of efficient multi-step syntheses.

The utility of this compound primarily lies in its capacity to undergo nucleophilic substitution at the C3 position, allowing for the facile introduction of a wide array of functional groups. The electron-withdrawing nature of the adjacent carbonyl group activates the C-Br bond, making it an excellent electrophile for a variety of nucleophiles.

Comparative Analysis of Synthetic Strategies

The construction of substituted piperidin-2-one cores can be approached through several synthetic routes. Here, we compare the use of this compound with common alternative methodologies.

StrategyReagent/MethodAdvantagesDisadvantagesTypical Yield Range
Direct Alkylation/Arylation This compound Versatile for a wide range of nucleophiles (amines, thiols, carbanions). Generally high yields and predictable regioselectivity.Availability and cost of the starting material may be a factor. Potential for side reactions with strong bases.60-95%
Cyclization of Amino Acidsδ-Amino acids or their derivativesAccess to chiral piperidinones from chiral amino acid pool.Limited availability of diverse δ-amino acids. May require multiple protection/deprotection steps.50-85%
Partial Reduction of GlutarimidesSubstituted GlutarimidesReadily available starting materials.Often requires specific and sometimes harsh reducing agents. Can lead to over-reduction.40-70%
Aza-Diels-Alder ReactionsDienes and IminesHigh stereocontrol possible. Convergent synthesis.Substrate scope can be limited. Requires careful selection of catalysts and reaction conditions.55-90%

Experimental Data Summary

While direct head-to-head comparative studies are limited in the published literature, analysis of individual reports allows for a qualitative and semi-quantitative assessment of the efficacy of this compound.

Table 1: Nucleophilic Substitution Reactions with this compound Analogs

NucleophileProductReaction ConditionsYield (%)Reference
Piperidine3-(Piperidin-1-yl)piperidin-2-oneEthanol, RefluxModerate[1]
Various Amines3-Amino-substituted piperidin-2-onesNot specifiedNot specified[2]
Benzyl-methyl-amine3-(Benzyl-methyl-amino)-piperidine-2,6-dioneDMF, Ambient temperature, 16 hoursNot specified[3]
2-Aminobenzylamine3-(2-Aminobenzylamino)piperidine-2,6-dioneTriethylamine, THF, Reflux, 5.5 hoursNot specified[3]
Sodium Saccharin3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2-yl)-2,6-dioxopiperidineDMF, 80-100°C, 2-4 hoursNot specified[3]

Note: Data for the closely related 3-Bromopiperidine-2,6-dione is included to illustrate the reactivity of the α-bromo lactam system.

Experimental Protocols

Representative Protocol for Nucleophilic Substitution on a 3-Halo-Lactam:

A solution of the 3-halo-piperidin-2-one (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile is prepared. The nucleophile (1.1-1.5 equivalents) is added, followed by a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 equivalents) if the nucleophile is an amine salt. The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Multi-Step Synthesis Workflow

The strategic use of this compound is best illustrated in the context of a multi-step synthesis of a complex target molecule, such as a potential central nervous system (CNS) agent. The following diagram outlines a hypothetical, yet plausible, synthetic sequence.

G Workflow for the Synthesis of a Substituted Piperidinone Derivative A This compound B Nucleophilic Substitution (e.g., with Arylamine) A->B 1. Arylamine, Base C 3-Arylaminopiperidin-2-one B->C D N-Alkylation or N-Arylation (e.g., with Alkyl Halide) C->D 2. Alkyl Halide, Base E 1-Alkyl-3-arylaminopiperidin-2-one D->E F Further Functionalization (e.g., Amide Coupling) E->F 3. Acyl Chloride, Base G Final Target Molecule F->G

A representative multi-step synthesis workflow.

Logical Pathway for Reagent Selection

The decision to employ this compound over other synthetic alternatives can be guided by a logical assessment of the synthetic goals.

G Decision Pathway for Piperidinone Synthesis start Desired Substituted Piperidinone Target q1 Is a specific stereocenter required at C3? start->q1 a1_yes Consider Chiral Pool Synthesis (e.g., from δ-amino acids) q1->a1_yes Yes a1_no Is a wide range of C3 substituents needed for SAR studies? q1->a1_no No a2_yes This compound is a strong candidate due to its versatility in nucleophilic substitution. a1_no->a2_yes Yes a2_no Is the desired substituent compatible with reductive conditions? a1_no->a2_no No a3_yes Consider partial reduction of a substituted glutarimide. a2_no->a3_yes Yes a3_no Consider other methods like Aza-Diels-Alder or de novo ring synthesis. a2_no->a3_no No

A decision-making flowchart for synthetic strategy.

Conclusion

This compound stands out as a highly effective and versatile building block for the synthesis of substituted piperidin-2-ones. Its reactivity in nucleophilic substitution reactions allows for the efficient and predictable introduction of a diverse range of functional groups, making it particularly valuable in medicinal chemistry for the generation of compound libraries for structure-activity relationship (SAR) studies. While alternative methods such as the cyclization of amino acids or the reduction of glutarimides offer their own advantages, particularly in the context of stereocontrol, the straightforward and broadly applicable nature of reactions involving this compound often makes it the more pragmatic choice for multi-step syntheses targeting novel piperidinone-containing molecules. The continued development of novel synthetic methodologies will undoubtedly provide more tools for the synthetic chemist, but the strategic application of well-established and reliable building blocks like this compound will remain a cornerstone of efficient molecular design and synthesis.

References

A Comparative Guide to the Scalability of Synthetic Routes Utilizing 3-Bromopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-substituted piperidin-2-one scaffold is a critical pharmacophore found in a variety of therapeutic agents, including novel calcitonin gene-related peptide (CGRP) receptor antagonists for migraine treatment and certain immunomodulatory drugs. The synthesis of these complex molecules often relies on efficient and scalable methods for introducing substituents at the 3-position of the piperidin-2-one ring. 3-Bromopiperidin-2-one presents itself as a readily available starting material for such syntheses, primarily through nucleophilic substitution reactions. This guide provides a comparative analysis of synthetic routes starting from this compound against alternative, scalable methodologies for the preparation of key 3-substituted piperidin-2-one intermediates.

Target Molecule Focus: 3-Aminopiperidin-2-one

A key intermediate in the synthesis of several CGRP receptor antagonists is 3-aminopiperidin-2-one. This guide will focus on the comparative scalability of producing this valuable building block.

Route 1: Nucleophilic Substitution of this compound

The direct displacement of the bromide in this compound with an amine source is a theoretically straightforward approach. A common method for this transformation on a laboratory scale is the use of a protected amine equivalent, such as an azide, followed by reduction, or direct amination under various conditions.

Experimental Protocol: Two-Step Azidation and Reduction (Hypothetical Scalable Process)

Step 1: Azidation

In a suitable reactor, this compound (1.0 eq) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). Sodium azide (1.5 eq) is added portion-wise at room temperature. The reaction mixture is heated to 60-80 °C and monitored by an appropriate analytical technique (e.g., TLC or LC-MS). Upon completion, the reaction is cooled, quenched with water, and the product, 3-azidopiperidin-2-one, is extracted with an organic solvent.

Step 2: Reduction

The crude 3-azidopiperidin-2-one is dissolved in a solvent like ethanol or methanol. A hydrogenation catalyst, such as palladium on carbon (Pd/C, 5-10 mol%), is added. The reaction vessel is purged and filled with hydrogen gas (balloon pressure or hydrogenation reactor). The reaction is stirred at room temperature until the azide is fully reduced to the amine. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield 3-aminopiperidin-2-one.

Alternative Scalable Routes

Several alternative strategies exist for the synthesis of 3-aminopiperidin-2-one that avoid the use of a brominated intermediate. These methods often focus on building the substituted ring system from acyclic precursors.

Alternative Route A: Reductive Amination of a Keto-Lactam Precursor

This approach involves the synthesis of a piperidine-2,3-dione intermediate, which is then subjected to reductive amination.

Experimental Protocol: Reductive Amination (Conceptual Scalable Process)

A piperidine-2,3-dione precursor is dissolved in a suitable solvent, such as methanol or ethanol. An ammonium source, like ammonium acetate or ammonia in ethanol, is added. A reducing agent, for instance, sodium cyanoborohydride or catalytic hydrogenation, is then introduced to reduce the intermediate imine to the desired amine. The product, 3-aminopiperidin-2-one, is isolated after an appropriate workup and purification.

Alternative Route B: Aza-Michael Addition

The aza-Michael addition of an amine to an α,β-unsaturated lactam is another powerful method for constructing the 3-amino-piperidin-2-one core.

Experimental Protocol: Aza-Michael Addition (Conceptual Scalable Process)

An appropriate α,β-unsaturated lactam is dissolved in a suitable solvent. The amine nucleophile (e.g., benzylamine as a protected ammonia equivalent) is added, often in the presence of a catalyst (acidic or basic). The reaction proceeds to give the 3-amino-piperidin-2-one derivative. If a protected amine was used, a subsequent deprotection step is required.

Data Presentation: Comparative Analysis of Scalability

Parameter Route 1: Nucleophilic Substitution Alternative Route A: Reductive Amination Alternative Route B: Aza-Michael Addition
Starting Material Availability This compound is commercially available.Requires synthesis of a piperidine-2,3-dione precursor.Requires synthesis of an α,β-unsaturated lactam.
Number of Steps Typically 2 steps (azidation, reduction).Can be a multi-step synthesis of the precursor, followed by a 1-step reductive amination.Synthesis of the precursor may be multi-step, followed by a 1-step Michael addition.
Reagent Toxicity/Hazards Use of sodium azide (toxic and potentially explosive).Use of cyanoborohydride (toxic).Dependent on the specific reagents and catalysts used.
Scalability Concerns Handling large quantities of azide can be a safety concern. Metal catalyst removal after hydrogenation.Scalability of precursor synthesis needs to be considered.Catalyst efficiency and cost at scale.
Stereocontrol If starting with racemic this compound, the product will be racemic.Can potentially be made enantioselective with chiral catalysts or resolving agents.Can be made enantioselective with chiral catalysts.
Estimated Overall Yield Moderate to good.Variable, highly dependent on the precursor synthesis.Generally good yields for the Michael addition step.

Mandatory Visualization

Synthetic Workflow Comparison

G cluster_0 Route 1: Nucleophilic Substitution cluster_1 Alternative Route A: Reductive Amination cluster_2 Alternative Route B: Aza-Michael Addition This compound This compound 3-Azidopiperidin-2-one 3-Azidopiperidin-2-one This compound->3-Azidopiperidin-2-one 1. NaN3, DMF 3-Aminopiperidin-2-one_1 3-Aminopiperidin-2-one 3-Azidopiperidin-2-one->3-Aminopiperidin-2-one_1 2. H2, Pd/C Acyclic Precursor_A Acyclic Precursor Piperidine-2,3-dione Piperidine-2,3-dione Acyclic Precursor_A->Piperidine-2,3-dione Cyclization 3-Aminopiperidin-2-one_2 3-Aminopiperidin-2-one Piperidine-2,3-dione->3-Aminopiperidin-2-one_2 Reductive Amination Acyclic Precursor_B Acyclic Precursor alpha,beta-Unsaturated Lactam alpha,beta-Unsaturated Lactam Acyclic Precursor_B->alpha,beta-Unsaturated Lactam Cyclization/Elimination 3-Aminopiperidin-2-one_3 3-Aminopiperidin-2-one alpha,beta-Unsaturated Lactam->3-Aminopiperidin-2-one_3 Aza-Michael Addition G CGRP CGRP CGRP_R CGRP Receptor (CLR/RAMP1) CGRP->CGRP_R Binds to G_alpha_s Gαs CGRP_R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Pain_Transmission Pain Transmission PKA->Pain_Transmission Promotes Antagonist CGRP Receptor Antagonist (e.g., Ubrogepant) Antagonist->CGRP_R Blocks

A Comparative Analysis of Catalysts for 3-Bromopiperidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Bromopiperidin-2-one, a key intermediate in the development of various pharmaceuticals, necessitates efficient and selective catalytic systems. This guide provides a comparative analysis of different approaches to the synthesis of this valuable compound, with a focus on the catalytic bromination of the piperidin-2-one scaffold. While direct head-to-head comparative studies of various catalysts for this specific transformation are limited in publicly available literature, this document synthesizes existing data to offer a comprehensive overview of the available methods.

Synthesis of the Piperidin-2-one Precursor

The journey to this compound begins with the synthesis of the piperidin-2-one ring. Various catalytic methods have been developed for the construction of this core structure, often employing transition metal catalysts or organocatalysts. These methods provide access to a range of substituted piperidinones, which can then undergo subsequent bromination.

Recent advancements in this area include organophotocatalyzed one-step syntheses via a [1+2+3] strategy, offering a mild and efficient route to diverse 2-piperidinone derivatives.[1] Other notable methods involve the use of rhodium, cobalt, and iridium catalysts for the hydrogenation of pyridine derivatives or the cyclization of amino acids and their derivatives.[2]

Catalytic and Non-Catalytic Bromination of Piperidin-2-one

The introduction of a bromine atom at the 3-position of the piperidin-2-one ring is a critical step. This can be achieved through both catalytic and non-catalytic methods, with the choice of brominating agent and catalyst significantly impacting yield, selectivity, and reaction conditions.

Catalytic Bromination

Catalytic approaches to the bromination of piperidin-2-one derivatives offer the potential for enhanced selectivity and milder reaction conditions. One documented method involves the use of a radical initiator as a catalyst.

  • Ammonium Acetate with N-Bromosuccinimide (NBS): In the synthesis of 3-bromo-1-methyl-2-piperidone, ammonium acetate has been employed as a catalyst to promote the radical-mediated bromination using NBS.[3] This method is noted for its regioselectivity at the 3-position.[3]

While not directly applied to piperidin-2-one, palladium-catalyzed reactions on related pyridone systems suggest the potential for transition metal catalysis in these transformations, although this remains an area for further exploration.

Non-Catalytic and Stoichiometric Bromination

Direct bromination using stoichiometric amounts of a brominating agent is a common and straightforward approach.

  • N-Bromosuccinimide (NBS): NBS is a widely used reagent for the regioselective bromination of 1-methyl-2-piperidone at the 3-position.[3] Careful temperature control is crucial to prevent side reactions.[3]

  • Elemental Bromine (Br₂): The use of elemental bromine is another established method.[3] A slight excess of bromine is typically used to ensure complete conversion of the starting material.[3]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): For other heterocyclic systems, DBDMH has been utilized as a bromine source for the 1,2-dibromination of alkenes in a catalyst-free system.[4] While a different type of reaction, it highlights the potential of alternative, stable bromine donors.

Data Presentation: Comparison of Bromination Methods

The following table summarizes the key aspects of different methods for the synthesis of this compound and its derivatives based on available literature.

MethodCatalystBrominating AgentKey Reaction ConditionsReported YieldAdvantagesDisadvantages
Radical Catalysis Ammonium AcetateN-Bromosuccinimide (NBS)Below 5°C for 1-methyl-2-piperidone[3]High (e.g., ~92% for 3-bromo-1-methyl-2-piperidone in a batch process)[3]Good regioselectivity at the 3-position.[3]Requires careful temperature control to minimize byproducts.[3]
Stoichiometric NoneN-Bromosuccinimide (NBS)Mild conditions for regioselective bromination.[3]Not explicitly stated for the parent compound, but widely reported for derivatives.[3]Straightforward and widely used method.Can lead to over-bromination or ring-opening without precise control.[3]
Stoichiometric NoneElemental Bromine (Br₂)Optimal molar ratio of 1.1:1 (Br₂ to substrate).[3]Not explicitly stated for the parent compound.Effective for complete conversion.Requires handling of hazardous elemental bromine and subsequent quenching.[3]

Experimental Protocols

General Procedure for Catalytic Bromination with NBS/Ammonium Acetate

This protocol is adapted from the described synthesis of 3-bromo-1-methyl-2-piperidone and should be optimized for this compound.

  • Dissolution: Dissolve 1-methyl-2-piperidone in a suitable solvent (e.g., a chlorinated solvent).

  • Cooling: Cool the reaction mixture to below 5°C in an ice bath.

  • Catalyst Addition: Add a catalytic amount of ammonium acetate to the solution.

  • NBS Addition: Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5°C.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by a suitable method (e.g., crystallization or column chromatography).

Visualizations

Synthetic Pathway to this compound

G General Synthetic Pathway to this compound cluster_0 Piperidin-2-one Synthesis cluster_1 Bromination Precursors Acyclic Precursors (e.g., amino acids, unsaturated amides) Piperidin-2-one Piperidin-2-one Precursors->Piperidin-2-one Catalytic Cyclization (e.g., Rh, Co, Ir, Organophotocatalysis) This compound This compound Piperidin-2-one->this compound Catalytic or Stoichiometric Bromination (e.g., NBS/Ammonium Acetate, Br₂)

Caption: General synthetic route to this compound.

Workflow for Selecting a Bromination Method

G Decision Workflow for Bromination Method Selection Start Start: Need to Synthesize This compound Q1 Is high regioselectivity and use of a catalyst preferred? Start->Q1 Consider Reaction Parameters Catalytic Catalytic Method (e.g., NBS/Ammonium Acetate) P1 Radical-initiated bromination with careful temperature control. Catalytic->P1 Proceed with Stoichiometric Stoichiometric Method (e.g., NBS or Br₂) P2 Direct bromination with precise stoichiometric control. Stoichiometric->P2 Proceed with Q1->Catalytic Yes Q1->Stoichiometric No

Caption: Decision workflow for selecting a bromination method.

Proposed Radical Mechanism for NBS/Ammonium Acetate Catalyzed Bromination

G Proposed Radical Mechanism for NBS/Ammonium Acetate Catalysis cluster_initiation Initiation cluster_propagation Propagation Initiator Ammonium Acetate (Initiator) NBS N-Bromosuccinimide (NBS) Initiator->NBS activates Br_radical Bromine Radical (Br•) NBS->Br_radical generates Piperidinone Piperidin-2-one Br_radical->Piperidinone Piperidinone_radical Piperidin-2-one Radical Piperidinone->Piperidinone_radical H abstraction by Br• 3-Bromo This compound Piperidinone_radical->3-Bromo Reaction with NBS 3-Bromo->Br_radical regenerates

Caption: Proposed radical mechanism for catalytic bromination.

References

The Strategic Advantage of 3-Bromopiperidin-2-one in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the privileged heterocyclic structures, the piperidine ring is a recurring motif in a multitude of approved drugs. This guide provides an in-depth comparison of the advantages of utilizing 3-Bromopiperidin-2-one as a versatile building block in medicinal chemistry, with a focus on its application in the development of potent and selective therapeutics.

This compound offers a unique combination of features that make it an attractive starting point for the synthesis of diverse compound libraries. Its rigid piperidinone core provides a well-defined three-dimensional geometry, while the bromine atom at the 3-position serves as a versatile handle for a variety of chemical transformations, most notably nucleophilic substitution reactions. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of functional groups at a key position for molecular recognition.

Performance Comparison: A Case Study in CGRP Receptor Antagonism

A compelling example of the utility of the this compound scaffold can be found in the recent development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraine. A novel series of 3-amino-piperidin-2-one-based CGRP receptor antagonists has been developed, leading to the identification of potent and orally bioavailable drug candidates.

To provide a comparative context, the table below presents the inhibitory activities of various heterocyclic scaffolds targeting the CGRP receptor, including publicly available data for established antagonists.

Compound/Scaffold ClassScaffoldTargetKey Performance Metric (IC50)
3-Aminopiperidin-2-one Derivative (e.g., Compound 23) Piperidin-2-oneHuman CGRP ReceptorPotent (Specific value not publicly available)
UbrogepantPiperidinone derivativeHuman CGRP Receptor0.07 nM
ZavegepantNon-piperidine heterocyclicHuman CGRP Receptor0.04 nM
AtogepantPiperidine derivativeHuman CGRP Receptor0.016 nM

Note: The data for Ubrogepant, Zavegepant, and Atogepant are sourced from various public scientific literature and are provided for comparative purposes. The potency of "Compound 23" is described as high in its discovery publication, indicating its promise within this class.

Physicochemical and Synthetic Advantages Over Alternative Scaffolds

The piperidin-2-one core offers distinct advantages over other common heterocyclic scaffolds, such as the five-membered pyrrolidinone ring system.

Property3-Substituted Piperidin-2-one3-Substituted PyrrolidinoneKey Considerations for Drug Design
Ring Size 6-membered5-memberedThe larger ring size of piperidinone provides different bond angles and conformational flexibility compared to the more planar pyrrolidinone, potentially enabling better access to specific binding pockets.
Synthetic Accessibility Readily synthesized from this compound via nucleophilic substitution.Synthetically accessible, but different precursors and reaction conditions are required.The commercial availability and straightforward reactivity of this compound can streamline library synthesis.
Metabolic Stability Generally considered metabolically stable, though specific metabolic pathways depend on the nature of the substituents.Can be susceptible to ring-opening or oxidation depending on substitution patterns.The piperidine ring is a common motif in many approved drugs, suggesting a generally favorable metabolic profile.
Exit Vectors The substituent at the 3-position provides a distinct vector for interaction with the target protein.The geometry of the substituent at the 3-position differs from that of the piperidinone, offering an alternative orientation for target binding.The choice between the two scaffolds allows for fine-tuning of the spatial arrangement of key pharmacophoric elements.

Experimental Protocols

Synthesis of a 3-Aminopiperidin-2-one Derivative

This protocol describes a general procedure for the nucleophilic substitution of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile or DMF (0.1-0.5 M) is added the primary amine (1.1 eq) and triethylamine or DIPEA (1.5 eq).

  • The reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water or a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 3-aminopiperidin-2-one derivative.

CGRP Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the CGRP receptor.

Materials:

  • Cell membranes expressing the human CGRP receptor (e.g., from HEK293 cells)

  • Radiolabeled CGRP (e.g., [¹²⁵I]-CGRP)

  • Binding buffer (e.g., 25 mM HEPES, pH 7.4, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA)

  • Test compound

  • Non-specific binding control (e.g., a high concentration of unlabeled CGRP)

  • Scintillation vials and scintillation fluid

  • Filter plates and a cell harvester

Procedure:

  • In a 96-well plate, add cell membranes, [¹²⁵I]-CGRP (at a concentration near its Kd), and varying concentrations of the test compound in binding buffer. For total binding, no test compound is added. For non-specific binding, a saturating concentration of unlabeled CGRP is added.

  • Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a filter plate using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the CGRP Signaling Pathway

The calcitonin gene-related peptide (CGRP) receptor is a G-protein coupled receptor (GPCR). Upon binding of CGRP, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to vasodilation and transmission of pain signals, which are key events in the pathophysiology of migraine.

CGRP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CGRP CGRP CGRP_R CGRP Receptor (CLR/RAMP1) CGRP->CGRP_R Binds G_Protein Gαs CGRP_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets (e.g., for Vasodilation, Pain Transmission) PKA->Downstream Phosphorylates Antagonist 3-Aminopiperidin-2-one Antagonist Antagonist->CGRP_R Blocks

Caption: CGRP signaling pathway and the mechanism of action of 3-aminopiperidin-2-one antagonists.

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its inherent structural features, coupled with its synthetic tractability, provide a robust platform for the rapid generation of diverse and novel chemical entities. The successful application of this scaffold in the development of potent CGRP receptor antagonists underscores its potential for addressing challenging biological targets. For researchers aiming to explore new chemical space and optimize lead compounds, the strategic incorporation of the this compound scaffold offers a significant advantage in the pursuit of next-generation therapeutics.

A Head-to-Head Comparison of Piperidine Synthesis Methodologies for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine motif is a cornerstone in medicinal chemistry, gracing the structures of numerous pharmaceuticals and natural products. Its prevalence drives the continuous development of synthetic methodologies for its construction. This guide offers a head-to-head comparison of key strategies for piperidine synthesis, providing researchers, scientists, and drug development professionals with a comprehensive overview of performance, supported by experimental data.

Catalytic Hydrogenation of Pyridines

Catalytic hydrogenation of pyridines stands as one of the most direct and atom-economical routes to the piperidine core. This method involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst.

Key Advantages:

  • High atom economy.

  • Often produces clean reaction profiles with minimal byproducts.

  • Scalable for industrial applications.

Challenges:

  • Requires specialized high-pressure equipment.

  • The pyridine nitrogen can poison some catalysts.

  • Chemoselectivity can be an issue with substituted pyridines bearing other reducible functional groups.

Quantitative Data
SubstrateCatalystCatalyst Loading (mol%)SolventTemperature (°C)Pressure (bar H₂)Time (h)Yield (%)Reference
Pyridine5% Rh/C-H₂O805->99[1]
3-MethylpyridinePtO₂5Glacial Acetic AcidRoom Temp.704-6>95[2]
3-HydroxypyridineNi₈.₀-Co₂.₀@SiO₂-----95[3]
2-MethylpyridinePtO₂5Glacial Acetic AcidRoom Temp.704-6-[4]
3-PhenylpyridinePtO₂5Glacial Acetic AcidRoom Temp.608-[4]
Experimental Protocol: Hydrogenation of 3-Methylpyridine using PtO₂

Materials:

  • 3-Methylpyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid

  • High-pressure autoclave/hydrogenator

  • Hydrogen gas (high purity)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To a high-pressure reaction vessel, add 3-methylpyridine (1.0 g) and glacial acetic acid (5 mL).

  • Carefully add the PtO₂ catalyst (5 mol%) to the solution.

  • Seal the reaction vessel and purge it several times with nitrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas to 70 bar.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas from the vessel.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and filter through a pad of Celite to remove the catalyst.

  • Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude 3-methylpiperidine.

  • Purify the crude product by column chromatography on silica gel to yield pure 3-methylpiperidine.[2]

Reductive Amination

Reductive amination is a versatile and widely used method for constructing the piperidine ring, typically through a one-pot reaction involving a dicarbonyl compound and an amine in the presence of a reducing agent. The double reductive amination of 1,5-dicarbonyl compounds is a particularly powerful variant.

Key Advantages:

  • High versatility in introducing substituents on both the nitrogen and carbon atoms of the piperidine ring.

  • Milder reaction conditions compared to catalytic hydrogenation.

  • A wide range of reducing agents are available, allowing for fine-tuning of reactivity and selectivity.

Challenges:

  • The stability of the dicarbonyl starting material can be a concern.

  • Control of stereoselectivity can be challenging without the use of chiral auxiliaries or catalysts.

Quantitative Data
Dicarbonyl CompoundAmineReducing AgentSolventTemperatureTimeYield (%)Reference
GlutaraldehydeBenzylamineNaBH₃CNMethanol-20 °C to r.t.--[5]
1,5-Dicarbonyl sugar derivativeAmmonium formateNaBH₃CNMethanol0 °C to r.t.-73[6]
1,5-Dicarbonyl sugar derivativeButylamineNaBH₃CNMethanol0 °C to r.t.-77[6]
Keto-aldehydeAmmonium formateNaBH₃CNMethanol0 °C to r.t.-73 (over 3 steps)[6]
Experimental Protocol: Double Reductive Amination

Materials:

  • 1,5-Dicarbonyl compound (e.g., a derivative of glutaraldehyde)

  • Amine (e.g., ammonium formate or a primary amine)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

Procedure:

  • Dissolve the 1,5-dicarbonyl compound in methanol.

  • Add the amine to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by adding a small amount of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired piperidine derivative.[6]

Hofmann-Löffler-Freytag Reaction

The Hofmann-Löffler-Freytag reaction is a classic method for the synthesis of pyrrolidines and, in some cases, piperidines. It involves the intramolecular cyclization of an N-haloamine under acidic conditions, typically initiated by heat or UV light.

Key Advantages:

  • Ability to functionalize unactivated C-H bonds.

  • Forms the piperidine ring in a single, albeit complex, step.

Challenges:

  • Often requires harsh reaction conditions (strong acids, heat/UV).

  • The N-haloamine intermediates can be unstable.

  • Yields can be variable.

Quantitative Data

Due to the nature of this reaction, comprehensive and directly comparable quantitative data in tabular format is less common in the literature. Yields are highly substrate-dependent. One notable application is in the synthesis of nicotine from N-bromo-N-methyl-β-pyridylbutylamine.[7]

Experimental Protocol: General Procedure

Materials:

  • N-haloamine

  • Concentrated sulfuric acid or trifluoroacetic acid

  • Inert solvent (if applicable)

  • UV lamp or heat source

  • Base (e.g., NaOH solution) for workup

Procedure:

  • Dissolve the N-haloamine in concentrated sulfuric acid or another strong acid.

  • Irradiate the solution with a UV lamp or heat the mixture to initiate the reaction.

  • Monitor the reaction for the consumption of the starting material.

  • Once the reaction is complete, carefully pour the acidic solution over ice.

  • Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic extracts and remove the solvent under reduced pressure.

  • Purify the resulting piperidine derivative by distillation or chromatography.[7][8]

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which are structurally related to piperidines. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

Key Advantages:

  • High efficiency in constructing complex polycyclic systems containing a piperidine ring.

  • Often proceeds with high stereoselectivity, especially with chiral starting materials.

Challenges:

  • Typically limited to the synthesis of piperidines fused to an aromatic ring.

  • May require strongly acidic conditions.

Quantitative Data
Tryptamine DerivativeAldehyde/KetoneSolvent/CatalystYield (%)Reference
Tryptamine4-MethoxybenzaldehydeHFIP91[9]
Tryptamine1-NaphthaldehydeHFIP95[9]
TryptamineCyclohexanoneHFIP83[9]
TryptophanVanillinGlacial Acetic Acid-[10]
Experimental Protocol: Synthesis of a Tetrahydro-β-carboline

Materials:

  • Tryptamine derivative

  • Aldehyde or ketone

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

  • Dissolve the tryptamine derivative and the aldehyde or ketone in HFIP.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Remove the HFIP by distillation.

  • The resulting crude product can often be purified by crystallization or column chromatography.[9]

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a cycloaddition reaction that provides a convergent and stereocontrolled route to tetrahydropyridines, which can be readily reduced to piperidines. This reaction involves the [4+2] cycloaddition of an aza-diene with a dienophile or, more commonly, a diene with an imine (the dienophile).

Key Advantages:

  • Excellent control over stereochemistry.

  • Convergent synthesis, allowing for the rapid assembly of complex piperidine structures.

Challenges:

  • The reactivity of the imine and diene can be a limiting factor.

  • Lewis acid catalysts are often required, which can be sensitive to moisture.

Quantitative Data
ImineDieneCatalyst/SolventYield (%)Reference
N-BenzylideneanilineDanishefsky's dieneMethanolHigh[11]
Various iminesDanishefsky's dieneMethanolGood to Excellent[11]
Experimental Protocol: Aza-Diels-Alder Reaction

Materials:

  • Imine (can be generated in situ from an aldehyde and an amine)

  • Diene (e.g., Danishefsky's diene)

  • Solvent (e.g., methanol or an aprotic solvent if a Lewis acid is used)

  • Lewis acid catalyst (optional, e.g., ZnCl₂)

Procedure:

  • If generating the imine in situ, mix the aldehyde and amine in the chosen solvent.

  • Add the diene to the solution containing the imine.

  • If required, add the Lewis acid catalyst.

  • Stir the reaction at room temperature or with heating, monitoring its progress by TLC.

  • Upon completion, quench the reaction (e.g., with aqueous sodium bicarbonate if a Lewis acid was used).

  • Extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the resulting tetrahydropyridine, which can then be reduced to the corresponding piperidine in a subsequent step.[11]

Visualizing the Methodologies

To further aid in the comparison of these synthetic strategies, the following diagrams illustrate the core chemical transformations and a generalized experimental workflow for each method.

Signaling Pathways (Reaction Mechanisms)

Catalytic_Hydrogenation Pyridine Pyridine Piperidine Piperidine Pyridine->Piperidine + 3 H₂ / Catalyst Catalyst Metal Catalyst (e.g., PtO₂, Rh/C) H2 H₂ caption Catalytic Hydrogenation of Pyridine

Caption: Catalytic Hydrogenation of Pyridine

Reductive_Amination Dicarbonyl 1,5-Dicarbonyl Compound Iminium Cyclic Iminium Ion Dicarbonyl->Iminium + Amine - 2 H₂O Amine Amine (R-NH₂) Piperidine Piperidine Derivative Iminium->Piperidine Reduction ReducingAgent Reducing Agent (e.g., NaBH₃CN) caption Double Reductive Amination

Caption: Double Reductive Amination

Hofmann_Loeffler_Freytag NHaloamine N-Haloamine Radical Nitrogen Radical NHaloamine->Radical Initiation Cyclized δ-Haloamine Radical->Cyclized 1,5-H Abstraction & Halogen Transfer Piperidine Piperidine Cyclized->Piperidine Intramolecular SN2 Initiator Heat or UV + H⁺ Base Base caption Hofmann-Löffler-Freytag Reaction

Caption: Hofmann-Löffler-Freytag Reaction

Pictet_Spengler Arylethylamine β-Arylethylamine Iminium Iminium Ion Arylethylamine->Iminium + Carbonyl Carbonyl Aldehyde/Ketone Cyclized Spirocyclic Intermediate Iminium->Cyclized Intramolecular Electrophilic Attack Product Tetrahydro-β-carboline Cyclized->Product Rearrangement Acid H⁺ caption Pictet-Spengler Reaction

Caption: Pictet-Spengler Reaction

Aza_Diels_Alder Diene Diene TransitionState [4+2] Cycloaddition Transition State Diene->TransitionState Imine Imine (Dienophile) Imine->TransitionState Tetrahydropyridine Tetrahydropyridine TransitionState->Tetrahydropyridine Piperidine Piperidine Tetrahydropyridine->Piperidine Reduction caption Aza-Diels-Alder Reaction

Caption: Aza-Diels-Alder Reaction

Experimental Workflows

Experimental_Workflows cluster_Hydrogenation Catalytic Hydrogenation cluster_Reductive_Amination Reductive Amination cluster_HLF Hofmann-Löffler-Freytag cluster_PS Pictet-Spengler cluster_ADA Aza-Diels-Alder H1 Combine Pyridine, Solvent & Catalyst H2 Pressurize with H₂ H1->H2 H3 Heat & Stir H2->H3 H4 Filter Catalyst H3->H4 H5 Workup & Purify H4->H5 RA1 Combine Dicarbonyl, Amine & Solvent RA2 Add Reducing Agent RA1->RA2 RA3 Stir at RT RA2->RA3 RA4 Quench & Workup RA3->RA4 RA5 Purify RA4->RA5 HLF1 Dissolve N-Haloamine in Strong Acid HLF2 Initiate (Heat/UV) HLF1->HLF2 HLF3 Basify & Extract HLF2->HLF3 HLF4 Purify HLF3->HLF4 PS1 Combine Amine, Carbonyl & Acidic Solvent PS2 Stir (Heat if needed) PS1->PS2 PS3 Remove Solvent PS2->PS3 PS4 Purify PS3->PS4 ADA1 Combine Imine, Diene & Solvent (Catalyst) ADA2 Stir (Heat if needed) ADA1->ADA2 ADA3 Workup & Purify (Tetrahydropyridine) ADA2->ADA3 ADA4 Reduce to Piperidine ADA3->ADA4 caption Comparative Experimental Workflows

Caption: Comparative Experimental Workflows

Conclusion

The choice of a synthetic methodology for piperidine synthesis is a multifaceted decision that depends on the specific target molecule, available resources, and desired scale. Catalytic hydrogenation offers a direct and atom-economical approach for simple piperidines. Reductive amination provides unparalleled versatility for introducing substituents. The Hofmann-Löffler-Freytag reaction, while historically significant, is often reserved for specific applications requiring C-H functionalization. The Pictet-Spengler and aza-Diels-Alder reactions excel in the stereocontrolled synthesis of complex, often polycyclic, piperidine-containing structures. By understanding the strengths and limitations of each method, researchers can make informed decisions to efficiently access the diverse and medicinally important class of piperidine-containing molecules.

References

The Strategic Synthesis of Substituted Piperidines: A Cost-Effectiveness Analysis of 3-Bromopiperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the piperidine ring stands out as a privileged scaffold, integral to the structure of numerous pharmaceuticals. The efficient, large-scale synthesis of specifically substituted piperidine derivatives is therefore a critical challenge for process chemists and researchers. This guide provides a comparative analysis of synthetic routes to 3-substituted piperidine-2,6-diones, focusing on the cost-effectiveness of using 3-Bromopiperidine-2,6-dione (CAS: 62595-74-8) as a key intermediate versus alternative industrial methodologies.

Note: While the prompt specified 3-Bromopiperidin-2-one, the vast majority of available large-scale synthetic data, commercial availability, and applications, particularly in modern therapeutics like PROTACs, pertains to 3-Bromopiperidine-2,6-dione. This guide will focus on the latter as the more industrially relevant and cost-documented compound.

Executive Summary: Performance and Cost at a Glance

The utility of 3-Bromopiperidine-2,6-dione lies in its role as a versatile building block. Its activated C-Br bond allows for the straightforward introduction of a wide array of functional groups via nucleophilic substitution. However, its cost as a starting material must be weighed against alternative strategies that build the desired functionality before forming or reducing the heterocyclic ring.

Table 1: Comparative Cost of Starting Materials
CompoundCAS NumberTypical Lab-Scale Price (per 100g)Estimated Bulk Price CategoryKey Role
3-Bromopiperidine-2,6-dione 62595-74-8~$400 - $1200+[1][2][3]HighKey Intermediate (Post-functionalization)
Piperidine-2,6-dione1121-89-7~$100 - $200ModeratePrecursor to Bromo-intermediate
Substituted PyridinesVarious~$10 - $50Low to ModeratePrecursors for Hydrogenation Route
Acrylamides / Methyl AcetatesVarious~$5 - $20LowPrecursors for Cyclization Routes
Table 2: High-Level Comparison of Synthetic Routes
ParameterRoute 1: Via 3-Bromopiperidine-2,6-dioneRoute 2: Catalytic HydrogenationRoute 3: Aza-Michael Addition/Cyclization
Strategy Build Ring -> FunctionalizeFunctionalize Ring -> ReduceBuild Ring with Functionality
Typical Overall Yield 60-80% (for substitution step)90-99%[4][5]70-95%
Number of Core Steps 2-3 (Synthesis of bromo-intermediate + substitution)2 (Pyridine functionalization + hydrogenation)1-2 (One-pot or sequential cyclization)
Scalability GoodExcellent, widely used in industryGood, scalable to kg-scale reported[6]
Starting Material Cost HighLow to ModerateLow
Key Advantage Versatile for late-stage diversificationHighly efficient, atom-economicalConvergent, builds complexity quickly
Key Disadvantage Higher cost of intermediateRequires pressure equipment; catalyst costSubstrate scope can be limited

Synthetic Methodologies: A Deeper Dive

Route 1: The 3-Bromopiperidine-2,6-dione Intermediate Approach

This strategy involves the initial synthesis of 3-Bromopiperidine-2,6-dione, which then serves as an electrophilic scaffold for introducing various nucleophiles. This is particularly advantageous for creating libraries of related compounds from a common intermediate.

G cluster_0 Synthesis of Intermediate cluster_1 Nucleophilic Substitution A Piperidine-2,6-dione C 3-Bromopiperidine-2,6-dione A->C B Brominating Agent (e.g., Br2) B->C E 3-Substituted Piperidine-2,6-dione C->E Base, Solvent D Nucleophile (Nu-H) D->E

Caption: Synthesis and functionalization of 3-Bromopiperidine-2,6-dione.

A robust, high-yield production of the intermediate is paramount for this route's cost-effectiveness. A two-step process from glutaric anhydride is often preferred for large-scale, safe production.[7]

  • Amidation: Glutaric anhydride (1.0 eq) is dissolved in a suitable solvent such as isopropanol. An aqueous solution of ammonia (e.g., 25% ammonia, 10.0 eq) is added.

  • The mixture is heated to reflux (approx. 85°C) for 4 hours. Reaction completion is monitored by TLC.

  • The solution is cooled to room temperature to allow for crystallization of the piperidine-2,6-dione intermediate.

  • The solid is filtered, washed with an isopropanol/water mixture, and dried. Typical yields are >94%.[7]

  • Bromination: The resulting piperidine-2,6-dione is suspended in a solvent like chloroform.

  • A brominating agent (e.g., liquid bromine or a safer alternative like TBICA) is added, and the mixture is heated in a sealed vessel (e.g., 110°C for 90 minutes).

  • After cooling, the reaction is worked up by evaporating the solvent. The crude product can be purified by recrystallization to yield 3-Bromopiperidine-2,6-dione as a white solid with yields often approaching 99%.

  • A solution of the desired nucleophile (e.g., an amine or thiol, 1.0 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, ~2.0 eq) is prepared in a polar aprotic solvent like THF or DMF.

  • The solution is heated to reflux.

  • A solution of 3-Bromopiperidine-2,6-dione (1.0 eq) in the same solvent is added dropwise over several hours.

  • The reaction is maintained at reflux for an additional 2-3 hours until completion (monitored by TLC or LC-MS).

  • After cooling, the reaction mixture is filtered to remove salt byproducts, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography or recrystallization, to yield the final 3-substituted product.

Route 2: Catalytic Hydrogenation of Substituted Pyridines

This is a powerful and highly economical approach for large-scale synthesis. It involves preparing a substituted pyridine and then reducing the aromatic ring to the desired piperidine. The low cost of many pyridine feedstocks makes this route highly attractive.

G A Substituted Pyridine D Substituted Piperidine A->D B Hydrogen Gas (H2) B->D Pressure, Temp, Solvent C Catalyst (e.g., PtO2, Pd/C, Rh/C) C->D

Caption: Catalytic hydrogenation workflow for piperidine synthesis.

  • The substituted pyridine derivative (1.0 eq) is dissolved in a suitable solvent, often glacial acetic acid or an alcohol, which can enhance catalyst activity.[8]

  • A hydrogenation catalyst (e.g., PtO2 (Adams' catalyst), Pd/C, or Rh/C, typically 1-5 mol%) is added to the solution under an inert atmosphere.

  • The reaction vessel is sealed and placed in a high-pressure reactor (autoclave).

  • The reactor is purged with hydrogen gas and then pressurized to the target pressure (typically 50-70 bar).[5][8]

  • The reaction is stirred at a set temperature (ranging from room temperature to 60°C) for several hours until hydrogen uptake ceases.[5]

  • The reactor is cooled, depressurized, and the catalyst is removed by filtration (e.g., through Celite).

  • The solvent is removed under reduced pressure, and the resulting product is purified if necessary. This method frequently yields products with >99% conversion and selectivity.[5]

Route 3: Aza-Michael Addition / Cyclization

This convergent approach builds the piperidinone ring from acyclic precursors in a highly efficient manner. The intramolecular aza-Michael addition is a key strategy for forming the heterocyclic ring with pre-installed functionality.[9][10][11]

An amine nucleophile adds to a Michael acceptor (an electron-poor alkene). If the molecule is designed correctly, this can be an intramolecular reaction where a tethered amine attacks an α,β-unsaturated ester or ketone, leading to cyclization. This method is lauded for its stereocontrol and ability to construct complex molecules rapidly.[9][11]

Application in Modern Drug Discovery: PROTACs

The 3-substituted piperidine-2,6-dione motif is the cornerstone of ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a key component in Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.

G cluster_0 PROTAC-Induced Protein Degradation cluster_1 PROTAC PROTAC Molecule POI Target Protein (e.g., BRD4) Proteasome Proteasome POI->Proteasome Recognition & Degradation CRBN CRBN E3 Ligase CRBN->POI Forms Ternary Complex P Piperidine-2,6-dione (CRBN Ligand) P->CRBN Binds L Linker W Warhead (POI Ligand) W->POI Binds Ub Ubiquitin Ub->POI Ubiquitination Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of Action for a CRBN-recruiting PROTAC.

The piperidine-2,6-dione moiety binds to CRBN, while the "warhead" binds to a protein of interest (POI). This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the cell's proteasome. The synthesis of diverse PROTAC libraries often relies on a modular approach where different linkers and warheads are attached to the core CRBN ligand, making the nucleophilic substitution of 3-Bromopiperidine-2,6-dione a highly relevant synthetic strategy in this cutting-edge field.[12][13]

Conclusion and Recommendation

The choice of synthetic strategy for producing 3-substituted piperidine-2,6-diones on a large scale is a multi-faceted decision balancing cost, efficiency, versatility, and available infrastructure.

  • For Large-Scale Production of a Single Target Molecule: The Catalytic Hydrogenation route is often the most cost-effective. It starts with inexpensive, readily available pyridine derivatives and employs a highly efficient, atom-economical reduction step. While requiring an initial investment in high-pressure equipment, the low cost of raw materials provides a significant long-term advantage.

  • For Medicinal Chemistry and Library Synthesis: The 3-Bromopiperidine-2,6-dione intermediate route offers superior flexibility. Its primary value lies in enabling rapid, late-stage diversification. A single, multi-kilogram batch of the bromo-intermediate can be used to generate dozens or hundreds of analogues for structure-activity relationship (SAR) studies, which is invaluable in early-stage drug discovery. The higher cost of the intermediate is justified by the speed and versatility it provides.

  • For Complex, Stereodefined Targets: The Aza-Michael Addition and other cyclization strategies are powerful tools. They allow for the convergent and often highly stereoselective synthesis of complex piperidinones from simple acyclic precursors, making them ideal for natural product synthesis or targets with multiple chiral centers.

Ultimately, 3-Bromopiperidine-2,6-dione is a highly effective, albeit premium-priced, reagent. Its cost-effectiveness is not in its price per kilogram, but in its strategic value as a versatile platform for accelerating the discovery and development of novel therapeutics, particularly in the rapidly advancing field of targeted protein degradation.

References

A Comparative Guide to Stereoselective Reactions for the Synthesis of 3-Substituted Piperidin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The stereochemistry at the C3 position is often crucial for therapeutic efficacy, making the development of stereoselective synthetic methodologies a key focus area. This guide provides an objective comparison of different strategies to control the stereoselectivity of reactions for synthesizing 3-substituted piperidin-2-ones, with a focus on the potential utility of 3-bromopiperidin-2-one as a starting material. While direct, comprehensive studies on the stereoselective reactions of this compound are not abundant in publicly accessible literature, we can evaluate potential methodologies by examining analogous systems and alternative synthetic routes.

Introduction to Stereoselectivity in Piperidin-2-one Synthesis

Achieving high stereoselectivity in the synthesis of 3-substituted piperidin-2-ones is a significant challenge. The primary strategies employed involve the use of chiral auxiliaries, chiral catalysts (organocatalysts, transition metal catalysts), and enzymes. This guide will compare these approaches, presenting available experimental data to support the evaluation.

Comparison of Stereoselective Strategies

The following sections detail the most common strategies for achieving stereoselective synthesis of 3-substituted piperidin-2-ones.

Chiral Auxiliary-Mediated Alkylation

The use of a chiral auxiliary is a well-established method to induce stereoselectivity. The auxiliary is temporarily attached to the piperidin-2-one, directs the stereochemical outcome of a subsequent reaction (e.g., alkylation at C3), and is then cleaved to yield the desired enantiomerically enriched product.

A key example is the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, which utilizes D-phenylglycinol as a chiral auxiliary.[1] The hydroxyl group on the auxiliary plays a crucial role in directing the stereoselectivity of the alkylation.

Experimental Data Summary:

SubstrateChiral AuxiliaryReagentDiastereomeric Ratio (dr)YieldRef.
1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-oneD-phenylglycinols-BuLi, MeI>99:191%[1]
(R)-1-(2-[(tert-butyldimethylsilyl)oxy]-1-phenylethyl)piperidin-2-oneD-phenylglycinol (protected)s-BuLi, MeI1:2.590%[1]

Logical Relationship of Chiral Auxiliary-Mediated Alkylation

sub Piperidin-2-one chiral_sub Chiral Auxiliary-Attached Piperidin-2-one sub->chiral_sub Attachment aux Chiral Auxiliary (e.g., D-phenylglycinol) aux->chiral_sub enolate Chiral Enolate chiral_sub->enolate Deprotonation base Base (e.g., s-BuLi) base->enolate prod_dia Diastereomerically Enriched Product enolate->prod_dia Alkylation elec Electrophile (R-X) elec->prod_dia final_prod Enantiomerically Enriched 3-Substituted Piperidin-2-one prod_dia->final_prod Cleavage cleavage Auxiliary Cleavage cleavage->final_prod

Caption: Workflow of chiral auxiliary-mediated stereoselective alkylation.

Alternative Approaches: Catalytic Asymmetric Synthesis

While the use of chiral auxiliaries is effective, it requires additional steps for attachment and removal. Catalytic asymmetric methods offer a more atom-economical alternative.

a) Transition Metal Catalysis:

Rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed for the synthesis of enantioenriched 3-substituted piperidines from pyridine and arylboronic acids.[2][3] Although the product is not a piperidin-2-one, this powerful method highlights the potential of transition metal catalysis for creating chiral piperidine scaffolds with high enantioselectivity.

Experimental Data Summary (for 3-Arylpiperidines):

SubstrateCatalystLigandEnantiomeric Excess (ee)YieldRef.
Phenyl pyridine-1(2H)-carboxylate & Phenylboronic acid[Rh(cod)(OH)]2(S)-Segphos96%81%[2]

b) Organocatalysis:

c) Biocatalysis (Enzymatic Reactions):

Enzymes offer unparalleled stereoselectivity. Enzyme cascades utilizing variants of galactose oxidase and imine reductase have been developed for the synthesis of protected 3-aminopiperidine derivatives from amino alcohols.[4] This approach avoids the use of heavy metals and often proceeds under mild reaction conditions.

Experimental Workflow for Enzymatic Synthesis of 3-Aminopiperidine

start N-Protected Amino Alcohol intermediate Aldehyde Intermediate start->intermediate Oxidation goase Galactose Oxidase (GOase) goase->intermediate product Enantiopure 3-Aminopiperidine Derivative intermediate->product Reductive Amination (intramolecular) ired Imine Reductase (IRED) ired->product

Caption: Enzymatic cascade for the synthesis of chiral 3-aminopiperidines.

Experimental Protocols

Asymmetric Alkylation of 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one[1]
  • Preparation of the Chiral Substrate: A mixture of δ-valerolactone and D-phenylglycinol is heated to afford 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one.

  • Alkylation: The chiral substrate is dissolved in anhydrous THF and cooled to -78 °C. 2.5 equivalents of s-BuLi are added dropwise, and the mixture is stirred for 1 hour. Methyl iodide (MeI) is then added, and the reaction is stirred for an additional 4 hours at -78 °C.

  • Work-up and Purification: The reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one.

  • Diastereomeric Excess Determination: The diastereomeric excess is determined by chiral HPLC analysis.

Conclusion

The stereoselective synthesis of 3-substituted piperidin-2-ones is a critical task in drug discovery. While direct studies on this compound as a substrate for stereoselective reactions are limited, the principles of asymmetric synthesis can be applied. The use of chiral auxiliaries, as demonstrated with D-phenylglycinol, provides a reliable method for achieving high diastereoselectivity. For more atom-economical and potentially more scalable processes, catalytic asymmetric methods, including transition metal catalysis, organocatalysis, and biocatalysis, represent the future direction of research in this field. The choice of method will depend on the specific target molecule, desired stereoisomer, and scalability requirements. Further research into the direct stereoselective functionalization of this compound using modern catalytic methods is warranted.

References

Safety Operating Guide

Proper Disposal of 3-Bromopiperidin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 3-Bromopiperidin-2-one as Hazardous Waste. Do Not Dispose Down the Drain.

The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.

Safety and Hazard Summary

Before handling this compound, it is imperative to be aware of its associated hazards. The following table summarizes key safety information.

Hazard CategoryDescriptionPrecautionary Statement Codes
Acute Toxicity (Oral) Harmful if swallowed.[1]P264, P270, P301+P317, P330, P501
Skin Irritation Causes skin irritation.[1]P280, P302+P352, P321, P332+P317, P362+P364
Eye Irritation Causes serious eye irritation.[1]P280, P305+P351+P338, P319
Respiratory Irritation May cause respiratory irritation.[1]P261, P271, P304+P340, P319, P403+P233, P405

Disposal Workflow

The following diagram outlines the procedural workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Collection cluster_3 Spill Management A Generate this compound Waste (e.g., unused product, contaminated labware) B Segregate as Halogenated Organic Waste A->B C Select a Compatible, Sealable Container (e.g., polyethylene) B->C D Label Container with 'Hazardous Waste' and Chemical Name C->D E Store in a Designated, Ventilated Area Away from Incompatible Materials D->E F Arrange for Collection by a Licensed Hazardous Waste Disposal Service E->F G Spill Occurs H Evacuate and Ventilate Area G->H I Wear Appropriate PPE (gloves, goggles, lab coat) H->I J Absorb with Inert Material (e.g., sand, vermiculite) I->J K Collect in a Sealed Container for Disposal J->K

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

The following protocol details the necessary steps for the safe disposal of this compound and contaminated materials.

Waste Identification and Segregation
  • Identify Waste: All materials contaminated with this compound, including residual amounts in containers, contaminated personal protective equipment (PPE), and spill cleanup materials, must be treated as hazardous waste.

  • Segregate as Halogenated Waste: It is critical to segregate halogenated organic waste, such as this compound, from non-halogenated waste streams.[2][3] This is due to the specific and often more costly disposal methods required for halogenated compounds.

Containerization and Labeling
  • Select an Appropriate Container: Use a chemically resistant, sealable container for waste collection. High-density polyethylene (HDPE) or other compatible plastic containers are generally suitable.[4] Ensure the container is in good condition and has a secure, tight-fitting lid.

  • Properly Label the Container: As soon as the first drop of waste is added, the container must be clearly labeled as "Hazardous Waste."[2][3] The label must also include the full chemical name, "this compound," and an approximate concentration or quantity. Do not use abbreviations or chemical formulas.[3]

Storage
  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated area, such as a satellite accumulation area within the laboratory.[2] This area should be away from incompatible materials, particularly strong oxidizing agents and acids.

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.

Final Disposal
  • Professional Disposal: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.

  • Consult Local Regulations: Chemical waste generators are responsible for ensuring that disposal methods comply with all local, regional, and national regulations.[5]

Spill and Emergency Procedures
  • Small Spills: In the event of a small spill, evacuate non-essential personnel and ensure the area is well-ventilated. Wearing appropriate PPE (double nitrile gloves, chemical splash goggles, and a lab coat), absorb the spill with an inert material such as sand, vermiculite, or a commercial absorbent pad.[4]

  • Cleanup: Carefully collect the absorbent material and any contaminated debris into a sealable container. Label the container as hazardous waste containing this compound and dispose of it according to the procedures outlined above.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department or emergency response team.

References

Essential Safety and Operational Guide for Handling 3-Bromopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Bromopiperidin-2-one. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and establishing a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended PPEStandard/Specification
Eye and Face Chemical splash goggles or a face shield in addition to goggles.[3]ANSI Z87.1, EN166 or national equivalent.[4]
Hand Chemical-resistant gloves (Nitrile or Neoprene are recommended).[3]Inspect before use and dispose of if contaminated.
Body Flame-resistant and chemical-resistant lab coat, fully buttoned.Ensure it resists permeability by hazardous drugs.[5]
Footwear Closed-toe, closed-heel shoes.---
Respiratory Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator is necessary if engineering controls are insufficient or for spill response.[3]---

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and ensure safety. The following step-by-step workflow outlines the procedures from receiving the compound to its final disposal.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the container is clearly labeled with the chemical name and hazard pictograms.

  • Wear appropriate PPE during inspection.

2. Storage:

  • Store in a cool, dry, and well-ventilated area.[4][6]

  • Keep the container tightly closed.[4][7]

  • Store away from incompatible materials, such as strong oxidizing agents and strong acids, and foodstuff containers.[4][8]

  • The storage area should be secure and accessible only to authorized personnel.[7]

3. Handling and Use:

  • All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3]

  • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[3]

  • Don all required PPE as outlined in Table 1.

  • Avoid all personal contact, including inhalation of dust or fumes.[4]

  • Do not eat, drink, or smoke in the handling area.[4]

  • Use spark-proof tools and explosion-proof equipment if necessary.[8]

4. Post-Handling Decontamination:

  • After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.[9]

  • Wash hands and forearms thoroughly with soap and water after handling.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][10]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water. Seek medical attention if irritation persists.[3][4]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[7][10]

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[3]

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]

  • Wash the spill area with soap and water.

  • Prevent runoff from entering drains or waterways.[4]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[9]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.[9]

    • Contaminated Materials: All materials that have come into contact with the compound, such as gloves, pipette tips, and weighing paper, must be disposed of as hazardous waste in the designated solid waste container.[9]

  • Container Management:

    • Ensure all waste containers are in good condition and compatible with the chemical.

    • Label all containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.[9]

  • Storage of Waste:

    • Store hazardous waste containers in a designated, well-ventilated, and secure secondary containment area.

  • Final Disposal:

    • Dispose of all waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4][11]

    • Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous liquid waste before the container is discarded.[9]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial receipt to final disposal.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase cluster_emergency Emergency Procedures Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage PreHandling Pre-Handling Checks (Verify Fume Hood, Emergency Equipment) Storage->PreHandling DonPPE Don Appropriate PPE PreHandling->DonPPE Handling Handling in Fume Hood DonPPE->Handling Decontamination Post-Handling Decontamination Handling->Decontamination WasteCollection Waste Segregation & Collection Decontamination->WasteCollection Disposal Final Disposal via Licensed Service WasteCollection->Disposal Spill Spill Response Exposure First Aid for Exposure

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromopiperidin-2-one
Reactant of Route 2
3-Bromopiperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.